Product packaging for Lignoceric acid-d9(Cat. No.:)

Lignoceric acid-d9

Cat. No.: B12421531
M. Wt: 377.7 g/mol
InChI Key: QZZGJDVWLFXDLK-YNSOAAEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lignoceric acid-d9 is a useful research compound. Its molecular formula is C24H48O2 and its molecular weight is 377.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O2 B12421531 Lignoceric acid-d9

Properties

Molecular Formula

C24H48O2

Molecular Weight

377.7 g/mol

IUPAC Name

21,21,22,22,23,23,24,24,24-nonadeuteriotetracosanoic acid

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2

InChI Key

QZZGJDVWLFXDLK-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for Lignoceric acid-d9 (Tetracosanoic acid-d9), a deuterated form of the 24-carbon saturated fatty acid, lignoceric acid. While specific proprietary synthesis methods for this compound are not publicly detailed, this document outlines a scientifically sound approach based on established methods for the deuteration of long-chain fatty acids. This guide is intended for researchers in metabolic studies, drug development, and analytical chemistry who utilize isotopically labeled compounds as internal standards or tracers.

Introduction to Lignoceric Acid and Its Deuterated Analogs

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid found in various natural sources, including wood tar and as a minor component of some vegetable oils[1]. In biomedical research, lignoceric acid and its metabolism are of significant interest, particularly in the context of certain peroxisomal disorders like X-linked adrenoleukodystrophy, where its accumulation is a key pathological marker.

Deuterium-labeled lignoceric acid, such as this compound, serves as a valuable tool in metabolic research and clinical diagnostics. The introduction of deuterium atoms allows for the tracing of lignoceric acid's metabolic fate in vivo and its use as a precise internal standard for quantification by mass spectrometry. The stability of the carbon-deuterium bond ensures minimal isotopic exchange under physiological conditions, providing reliable data for pharmacokinetic and metabolic flux studies. While various deuterated forms exist, including lignoceric acid-d3 and perdeuterated lignoceric acid-d47[2][3], this guide will focus on a proposed synthesis for this compound.

Proposed Synthesis Pathway for this compound

A plausible and efficient synthesis of this compound can be conceptualized through a convergent approach, utilizing smaller, readily deuterated building blocks. This method offers control over the number and position of the deuterium labels. The proposed pathway involves the synthesis of a deuterated alkyl chain which is then coupled with a non-deuterated fatty acid fragment, followed by elongation and final modification to yield the target molecule.

A key strategy is the preparation of a deuterated C10 building block, which will ultimately form the methyl-end of the lignoceric acid molecule containing the nine deuterium atoms.

Key Reagents and Starting Materials
Reagent/Starting MaterialPurpose
Decanoic acidStarting material for the deuterated fragment
Deuterium gas (D₂)Source of deuterium for catalytic deuteration
Platinum on carbon (Pt/C)Catalyst for H/D exchange
1-BromotridecaneC13 alkyl fragment
Lithium aluminum hydride (LAH)Reducing agent
Jones reagentOxidizing agent
Standard organic solventsReaction and purification media
Standard reagents for protection/deprotectionTo facilitate specific reactions

Experimental Workflow Diagram

Synthesis_Workflow cluster_deuteration Step 1: Synthesis of Decanoic acid-d9 cluster_coupling Step 2: Synthesis of Deuterated C23 Ketone cluster_reduction_oxidation Step 3: Conversion to this compound Decanoic_acid Decanoic acid PtC_D2 Pt/C, D₂ gas Decanoic_acid->PtC_D2 Catalytic Deuteration Decanoic_acid_d9 Decanoic acid-d9 PtC_D2->Decanoic_acid_d9 Decanoic_acid_d9_conv Decanoic acid-d9 Grignard Grignard Formation & Coupling Decanoic_acid_d9_conv->Grignard Bromotridecane 1-Bromotridecane Bromotridecane->Grignard C23_ketone Tricosan-10-one-d9 Grignard->C23_ketone C23_ketone_conv Tricosan-10-one-d9 Reduction Reduction (e.g., Wolff-Kishner) C23_ketone_conv->Reduction C23_alkane Tricosane-d9 Reduction->C23_alkane Oxidation Terminal Oxidation C23_alkane->Oxidation Lignoceric_acid_d9 This compound Oxidation->Lignoceric_acid_d9 Logical_Relationships Start Starting Materials (Decanoic Acid, 1-Bromotridecane) Deuteration Catalytic H/D Exchange Start->Deuteration Coupling Grignard Coupling Start->Coupling Deuteration->Coupling Reduction Ketone Reduction Coupling->Reduction Oxidation Terminal Oxidation Reduction->Oxidation Purification Purification Oxidation->Purification Final_Product This compound Purification->Final_Product

References

The Role of Deuterated Lignoceric Acid in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in the composition of cellular lipids, particularly as a major constituent of sphingolipids in the myelin sheath of the nervous system.[1] The metabolism of lignoceric acid, primarily its degradation via peroxisomal β-oxidation, is a crucial area of study, as defects in this pathway are implicated in severe inherited neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD).[2][3] In X-ALD, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, including lignoceric acid, in tissues and plasma.[2]

The use of stable isotope-labeled compounds, particularly deuterated lignoceric acid, has become an invaluable tool for researchers to trace the metabolic fate of this fatty acid in vivo and in vitro. By replacing hydrogen atoms with deuterium, a non-radioactive isotope, researchers can distinguish exogenous (administered) lignoceric acid from the endogenous pool. This allows for precise quantification of its absorption, distribution, and breakdown, providing critical insights into the dynamics of VLCFA metabolism in both healthy and diseased states.[4] This technical guide provides an in-depth overview of the application of deuterated lignoceric acid in metabolic research, including experimental protocols, quantitative data, and visualization of relevant metabolic pathways.

Metabolic Pathways of Lignoceric Acid

The metabolism of lignoceric acid involves two primary pathways: elongation and degradation.

1. Fatty Acid Elongation: Lignoceric acid can be synthesized from shorter-chain fatty acids through a cyclical process in the endoplasmic reticulum. This pathway involves a series of enzymatic reactions that add two-carbon units from malonyl-CoA to an existing acyl-CoA chain.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Acyl-CoA (C_n) Acyl-CoA (C_n) Condensation Condensation Acyl-CoA (C_n)->Condensation ELOVL Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA Reduction1 Reduction1 3-Ketoacyl-CoA->Reduction1 KAR 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction1->3-Hydroxyacyl-CoA Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration HACD trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydration->trans-2-Enoyl-CoA Reduction2 Reduction2 trans-2-Enoyl-CoA->Reduction2 TER Acyl-CoA (C_n+2) Acyl-CoA (C_n+2) Reduction2->Acyl-CoA (C_n+2)

Figure 1: Fatty Acid Elongation Pathway.

2. Peroxisomal β-Oxidation: The breakdown of lignoceric acid occurs exclusively in peroxisomes. This pathway involves a series of enzymatic steps that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA in each cycle.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal β-Oxidation Lignoceric_Acid_Cytosol Lignoceric Acid (C24:0) (in Cytosol) Activation Acyl-CoA Synthetase Lignoceric_Acid_Cytosol->Activation Lignoceroyl-CoA Lignoceroyl-CoA Activation->Lignoceroyl-CoA Transport ABCD1 Transporter Lignoceroyl-CoA->Transport Lignoceroyl-CoA_Peroxisome Lignoceroyl-CoA (in Peroxisome) Transport->Lignoceroyl-CoA_Peroxisome Oxidation Acyl-CoA Oxidase (ACOX1) Lignoceroyl-CoA_Peroxisome->Oxidation trans-2-Enoyl-CoA trans-2-Enoyl-CoA Oxidation->trans-2-Enoyl-CoA Hydration_Dehydrogenation Bifunctional Protein (HSD17B4) trans-2-Enoyl-CoA->Hydration_Dehydrogenation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Hydration_Dehydrogenation->3-Ketoacyl-CoA Thiolysis Thiolase (ACAA1) 3-Ketoacyl-CoA->Thiolysis Docosanoyl-CoA Docosanoyl-CoA (C22:0) Thiolysis->Docosanoyl-CoA Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA

Figure 2: Peroxisomal β-Oxidation of Lignoceric Acid.

Data Presentation

Quantitative data from tracer studies using deuterated lignoceric acid is crucial for understanding its metabolic kinetics. The following table summarizes representative data from a study investigating the metabolism of deuterated iso-lignoceric acid in rats.

ParameterObservationSignificance
Primary Metabolites Degraded to 16- and 18-carbon iso-fatty acids.Demonstrates the process of peroxisomal β-oxidation.
Undetected Metabolites 14-, 20-, and 22-carbon iso-fatty acids and odd-chain metabolites were not detected.Suggests specific chain-length preferences or rapid turnover of certain intermediates.
Organ Distribution The majority of the deuterated iso-lignoceric acid and its breakdown products were found in the liver.Highlights the liver as the primary site of VLCFA metabolism.
Brain Distribution Negligible amounts were detected in the brain.Suggests limited transport across the blood-brain barrier for this specific fatty acid.

Experimental Protocols

The following sections outline the key experimental methodologies for conducting metabolic research with deuterated lignoceric acid.

In Vivo Administration and Sample Collection

A typical workflow for an in vivo study using deuterated lignoceric acid involves oral administration followed by timed collection of biological samples.

In_Vivo_Workflow Admin Oral Administration of Deuterated Lignoceric Acid Sample_Collection Timed Sample Collection (e.g., Blood, Tissues) Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Analysis Data Analysis and Kinetic Modeling Analysis->Data_Analysis

Figure 3: General Workflow for an In Vivo Tracer Study.

1. Administration:

  • Tracer: Deuterated lignoceric acid (e.g., 22-methyl[23,23,23-2H3]tricosanoic acid) is typically used.

  • Vehicle: The deuterated fatty acid is often dissolved in a carrier oil (e.g., olive oil) for oral administration.

  • Dosage: The dosage will vary depending on the animal model and study objectives. For instance, in rat studies, a single oral dose might be administered.

2. Sample Collection:

  • Blood: Blood samples are collected at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) post-administration to analyze plasma lipid fractions.

  • Tissues: At the end of the study, tissues of interest (e.g., liver, brain, adipose tissue) are collected to determine the tissue-specific distribution and metabolism of the tracer.

Lipid Extraction and Derivatization

1. Lipid Extraction:

  • A modified Bligh and Dyer method is commonly used for total lipid extraction from plasma or homogenized tissues.

  • The sample is homogenized in a mixture of chloroform and methanol.

  • Phase separation is induced by the addition of water or a saline solution.

  • The lower organic phase, containing the lipids, is collected.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To increase volatility for Gas Chromatography (GC) analysis, the extracted fatty acids are converted to their methyl esters.

  • This is typically achieved by incubation with a reagent such as 14% boron trifluoride in methanol at an elevated temperature.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates the FAMEs based on their boiling points and polarity, and the mass spectrometer detects and quantifies the individual fatty acids, including their deuterated forms.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A capillary column suitable for FAMEs analysis (e.g., a polar column) is employed.

  • Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the molecular ions of the deuterated and non-deuterated lignoceric acid and its metabolites.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC separates the fatty acids, and the tandem mass spectrometer provides high sensitivity and specificity for their detection and quantification. This method often does not require derivatization.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer is used.

  • Analysis: Multiple reaction monitoring (MRM) can be employed for targeted quantification of deuterated and non-deuterated lignoceric acid.

Conclusion

Deuterated lignoceric acid is a powerful tool in metabolic research, enabling precise tracing of its metabolic fate and providing valuable insights into the pathophysiology of peroxisomal disorders. The methodologies outlined in this guide, from in vivo administration to advanced analytical techniques, provide a framework for researchers to design and execute robust studies to further elucidate the complex role of very-long-chain fatty acids in health and disease. The continued application of these techniques holds significant promise for the development of novel therapeutic strategies for conditions such as X-linked adrenoleukodystrophy.

References

The Role of Lignoceric Acid-d9 in Advancing Adrenoleukodystrophy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the critical application of Lignoceric acid-d9 as a stable isotope-labeled internal standard in the study of Adrenoleukodystrophy (ALD). ALD is a debilitating X-linked genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and body fluids, leading to severe neurological symptoms and adrenal insufficiency. Accurate quantification of VLCFAs, particularly lignoceric acid (C24:0) and hexacosanoic acid (C26:0), is paramount for the diagnosis, monitoring, and development of therapeutic strategies for ALD.

Introduction: The Biochemical Challenge in Adrenoleukodystrophy

Adrenoleukodystrophy is caused by mutations in the ABCD1 gene, which encodes the ALD protein (ALDP), a peroxisomal membrane transporter. This protein is responsible for transporting VLCFA-CoA esters from the cytoplasm into the peroxisome for degradation via β-oxidation.[1][2] A dysfunctional ALDP leads to the pathological accumulation of VLCFAs, which is believed to contribute to the inflammatory demyelination in the brain and peripheral nerves, as well as adrenal cortical insufficiency.

The diagnosis of ALD relies on the detection of elevated levels of VLCFAs in plasma or cultured cells.[3][4] The ratio of C26:0 to C22:0 and C24:0 to C22:0 are key diagnostic markers.[2] Given the critical importance of precise VLCFA measurement, the use of stable isotope-labeled internal standards, such as this compound, has become the gold standard in analytical methodologies.

This compound: An Essential Tool for Accurate VLCFA Quantification

This compound is a synthetic version of lignoceric acid where nine hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it chemically identical to its natural counterpart but distinguishable by its higher mass. In mass spectrometry-based analytical methods, this mass difference allows this compound to serve as an ideal internal standard.

The primary application of this compound in ALD studies is in stable isotope dilution analysis coupled with mass spectrometry (GC-MS or LC-MS/MS). This technique is renowned for its high accuracy and precision in quantifying endogenous analytes in complex biological matrices. The deuterated standard is added to a biological sample (e.g., plasma, serum, or fibroblast lysate) at a known concentration at the beginning of the sample preparation process. It undergoes the same extraction, derivatization, and ionization processes as the endogenous, non-labeled lignoceric acid. By measuring the ratio of the signal from the endogenous lignoceric acid to the signal from the this compound, the concentration of the endogenous lignoceric acid can be accurately calculated, correcting for any sample loss or variability during the analytical procedure.

Experimental Protocols for VLCFA Analysis using this compound

The following is a generalized experimental protocol for the quantification of VLCFAs in human plasma using this compound as an internal standard, based on common methodologies described in the literature.

Materials and Reagents
  • Plasma samples from control subjects and ALD patients

  • This compound (and other deuterated VLCFA standards such as C22:0-d4 and C26:0-d4)

  • Internal Standard Spiking Solution: A solution of deuterated VLCFAs in a suitable organic solvent (e.g., toluene).

  • Hydrolysis Reagent: e.g., Acetonitrile/37% Hydrochloric acid (4:1, v/v)

  • Extraction Solvent: e.g., Hexane

  • Derivatization Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for GC-MS analysis, or oxalyl chloride/dimethylaminoethanol/methyl iodide for LC-MS/MS.

  • High-purity solvents (e.g., methanol, chloroform, acetonitrile)

Sample Preparation
  • Sample Collection: Collect whole blood in heparinized tubes and separate plasma by centrifugation. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a precise amount of the internal standard spiking solution containing this compound and other deuterated standards.

  • Hydrolysis: Add the hydrolysis reagent to the spiked plasma sample. This step is crucial to release VLCFAs from complex lipids like cholesterol esters and phospholipids. The mixture is typically heated at a high temperature (e.g., 90-100°C) for a defined period (e.g., 1-2 hours).

  • Extraction: After cooling, the liberated fatty acids are extracted from the aqueous mixture using an organic solvent such as hexane. The organic layer containing the fatty acids is carefully collected.

  • Derivatization: The extracted fatty acids are derivatized to increase their volatility and improve their chromatographic properties for GC-MS analysis. This is commonly achieved by converting them to their trimethylsilyl (TMS) esters using a reagent like BSTFA. For LC-MS/MS, derivatization to trimethyl-amino-ethyl (TMAE) iodide esters can be performed.

  • Analysis by Mass Spectrometry: The derivatized sample is injected into a GC-MS or LC-MS/MS system for analysis.

Mass Spectrometry Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized fatty acids are separated on a capillary column based on their boiling points and polarity. The eluting compounds are then ionized (typically by electron impact ionization) and their mass-to-charge ratios are detected. Quantification is performed using selected ion monitoring (SIM) of specific ions for both the endogenous and deuterated VLCFAs.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The derivatized fatty acids are separated by liquid chromatography and then ionized (e.g., by electrospray ionization). In the tandem mass spectrometer, specific precursor ions for each fatty acid are selected and fragmented, and the resulting product ions are monitored (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity.

Data Analysis

The concentration of endogenous lignoceric acid is calculated by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of non-labeled standards.

Quantitative Data Summary

The use of this compound and other deuterated standards has enabled the generation of robust quantitative data on VLCFA levels in ALD patients. The following tables summarize typical findings.

Table 1: Very Long-Chain Fatty Acid Concentrations in Plasma
Analyte Control Subjects (µg/mL) ALD Patients (µg/mL)
C22:0 (Behenic Acid)20 - 5020 - 50
C24:0 (Lignoceric Acid)15 - 4060 - 150
C26:0 (Hexacosanoic Acid)0.1 - 0.51.5 - 10
Ratio
C24:0 / C22:00.6 - 1.0> 1.2
C26:0 / C22:00.01 - 0.02> 0.05

Note: The values presented are approximate ranges and can vary between laboratories.

Table 2: VLCFA Oxidation in Cultured Fibroblasts
Cell Line [1-14C]Lignoceric Acid Oxidation (% of Control)
Control Fibroblasts100%
ALD Fibroblasts~27% - 43%

Data adapted from studies using radiolabeled lignoceric acid, which demonstrates the functional defect in VLCFA degradation in ALD cells.

Visualizing the Core Concepts

VLCFA Metabolism and the Defect in Adrenoleukodystrophy

The following diagram illustrates the pathway of very long-chain fatty acid metabolism and highlights the point of disruption in ALD.

VLCFA_Metabolism cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome LCFA Long-Chain Fatty Acids (e.g., C16:0) ELOVL1 ELOVL1 Elongase LCFA->ELOVL1 Elongation VLCFA VLCFA (Lignoceric Acid) ELOVL1->VLCFA VLCFA_CoA VLCFA-CoA (e.g., Lignoceroyl-CoA) ALDP ALDP (ABCD1) VLCFA_CoA->ALDP ACSL Acyl-CoA Synthetase ACSL->VLCFA_CoA VLCFA->ACSL Activation Beta_Oxidation β-Oxidation Pathway ALDP->Beta_Oxidation Transport Short_Chain_FA Shorter Chain Fatty Acyl-CoA Beta_Oxidation->Short_Chain_FA Degradation Accumulation VLCFA Accumulation Defect->Accumulation Defective Transport in ALD

Caption: VLCFA metabolism and the enzymatic defect in ALD.

Experimental Workflow for VLCFA Quantification

This diagram outlines the key steps in the analytical workflow for measuring VLCFA levels using this compound.

Experimental_Workflow start Plasma Sample Collection spike Spike with this compound (Internal Standard) start->spike hydrolysis Acid Hydrolysis (Release of Free Fatty Acids) spike->hydrolysis extraction Liquid-Liquid Extraction (e.g., with Hexane) hydrolysis->extraction derivatization Derivatization (e.g., TMS Esterification) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Analysis and Quantification (Ratio to Internal Standard) analysis->quantification end Report VLCFA Concentrations and Ratios quantification->end

Caption: Workflow for VLCFA analysis using stable isotope dilution.

Conclusion

This compound is an indispensable tool in the field of adrenoleukodystrophy research and clinical diagnostics. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision to reliably quantify the accumulation of very long-chain fatty acids, the biochemical hallmark of ALD. This enables early and accurate diagnosis, monitoring of disease progression, and the evaluation of novel therapeutic interventions. The continued application of stable isotope dilution techniques will undoubtedly play a central role in advancing our understanding of ALD and improving patient outcomes.

References

Investigating Lignoceric Acid Metabolism with Stable Isotopes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stable isotopes to investigate the metabolism of lignoceric acid (C24:0), a very-long-chain fatty acid (VLCFA). Dysregulation of lignoceric acid metabolism is a hallmark of several severe genetic disorders, including X-linked adrenoleukodystrophy (ALD) and Zellweger syndrome. Stable isotope tracing offers a powerful and safe methodology to elucidate the metabolic fate of lignoceric acid, quantify metabolic fluxes, and evaluate potential therapeutic interventions. This guide details experimental protocols, presents quantitative data, and visualizes key metabolic and signaling pathways.

Introduction to Lignoceric Acid Metabolism

Lignoceric acid is a saturated fatty acid with a 24-carbon backbone. Its metabolism, particularly its breakdown, is geographically confined within the cell. Unlike shorter fatty acids that are oxidized in the mitochondria, lignoceric acid undergoes its initial cycles of β-oxidation exclusively within peroxisomes.[1][2] This peroxisomal β-oxidation shortens the long carbon chain of lignoceric acid, producing acetyl-CoA and shorter-chain fatty acids that can then be further metabolized in the mitochondria.

The critical role of peroxisomes in lignoceric acid degradation is highlighted in genetic disorders where peroxisome function is impaired. In X-linked adrenoleukodystrophy (ALD), a mutation in the ABCD1 gene leads to a defective transporter protein responsible for importing VLCFAs into the peroxisome.[3] This results in the accumulation of lignoceric acid and other VLCFAs in tissues, particularly the brain's white matter and the adrenal cortex, leading to severe neurological symptoms and adrenal insufficiency. Similarly, in Zellweger syndrome, a peroxisome biogenesis disorder, the absence or dysfunction of peroxisomes leads to a profound inability to metabolize VLCFAs.[1][2]

Stable isotope tracing has emerged as a crucial tool for studying the dynamics of lignoceric acid metabolism. By introducing lignoceric acid labeled with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into a biological system, researchers can track its absorption, transport, and conversion into various metabolic products. This approach provides quantitative insights into the rates of metabolic pathways, the incorporation of lignoceric acid into complex lipids, and the impact of genetic defects or therapeutic agents on these processes.

Quantitative Data on Lignoceric Acid Metabolism

Stable isotope labeling, in conjunction with mass spectrometry, allows for the precise quantification of lignoceric acid and its metabolites. The following tables summarize key quantitative findings from studies investigating lignoceric acid metabolism, comparing healthy (control) and diseased states.

ParameterControl FibroblastsAdrenoleukodystrophy (ALD) FibroblastsReference
Oxidation of [1-¹⁴C]-Lignoceric Acid (% of Normal) 100%27 ± 13%
Catabolism of [³H]-Hexacosanoic Acid (C26:0) to ³H₂O (% of Normal) 100%~30%
Oxidation of Lignoceric Acid in Cellular Homogenates (% of Control) 100%38%

Table 1: Comparative Oxidation Rates of Very-Long-Chain Fatty Acids in Control and ALD Fibroblasts.

Isotope-Labeled SubstrateCell TypeMetabolic Product MeasuredKey FindingReference
22-methyl[23,23,23-²H₃]tricosanoic acid (iso-lignoceric acid)Normal Human FibroblastsDeuterated 16- and 18-carbon iso-fatty acidsDegradation of the iso-VLCFA was observed, indicating active peroxisomal β-oxidation.
22-methyl[23,23,23-²H₃]tricosanoic acid (iso-lignoceric acid)Zellweger Syndrome FibroblastsDeuterated 16- and 18-carbon iso-fatty acidsLittle to no degradation of the iso-VLCFA was detected, confirming a lack of peroxisomal oxidation.
[¹³C₁₈]-Linoleic AcidMCF-7 Cells[¹³C₁₈]-Linoleic Acid incorporated into phospholipidsQuantitative incorporation of the labeled fatty acid into the cellular lipidome was achieved.

Table 2: Summary of Findings from Stable Isotope Tracing Studies of VLCFA Metabolism.

Signaling Pathways Regulating Lignoceric Acid Metabolism

The metabolism of lignoceric acid is under the control of complex signaling networks that regulate the expression of genes involved in peroxisomal β-oxidation. Two key nuclear receptors, Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Liver X Receptor (LXR), play pivotal roles in this regulation.

PPARα Signaling Pathway

PPARα acts as a master regulator of lipid metabolism, including the peroxisomal β-oxidation of VLCFAs. When activated by ligands, such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription. Key target genes of PPARα in the context of lignoceric acid metabolism include Acyl-CoA Oxidase 1 (ACOX1), the first and rate-limiting enzyme in peroxisomal β-oxidation.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., Lignoceric Acid) PPARa PPARα Fatty_Acids->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to ACOX1_Gene ACOX1 Gene PPRE->ACOX1_Gene activates transcription of ACOX1_mRNA ACOX1 mRNA ACOX1_Gene->ACOX1_mRNA transcription ACOX1_Protein ACOX1 Protein (Peroxisomal β-oxidation) ACOX1_mRNA->ACOX1_Protein translation LXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR_Agonist LXR Agonist (e.g., Oxysterols) LXR LXR LXR_Agonist->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE binds to ABCD1_Gene ABCD1 Gene LXRE->ABCD1_Gene activates transcription of ABCD1_mRNA ABCD1 mRNA ABCD1_Gene->ABCD1_mRNA transcription ABCD1_Protein ABCD1 Protein (VLCFA Transporter) ABCD1_mRNA->ABCD1_Protein translation Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell_Culture 1. Cell Culture (e.g., Fibroblasts) Isotope_Labeling 2. Stable Isotope Labeling (e.g., D4-Lignoceric Acid) Cell_Culture->Isotope_Labeling Harvesting 3. Cell Harvesting and Washing Isotope_Labeling->Harvesting Lipid_Extraction 4. Lipid Extraction (e.g., Bligh & Dyer) Harvesting->Lipid_Extraction Derivatization 5. Derivatization to FAMEs (for GC-MS) Lipid_Extraction->Derivatization MS_Analysis 6. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Lipid_Extraction->MS_Analysis for LC-MS/MS of intact lipids Derivatization->MS_Analysis Data_Processing 7. Data Processing (Peak Integration, Isotopic Correction) MS_Analysis->Data_Processing Flux_Analysis 8. Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping 9. Pathway Mapping and Biological Interpretation Flux_Analysis->Pathway_Mapping

References

physical and chemical characteristics of Lignoceric acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid-d9 is the deuterium-labeled form of lignoceric acid (also known as tetracosanoic acid), a saturated very-long-chain fatty acid (VLCFA). Stable isotope-labeled compounds like this compound are invaluable tools in biomedical research and drug development.[1] They serve as internal standards for accurate quantification of their unlabeled counterparts in complex biological matrices through mass spectrometry-based methods.[1] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and its relevance in metabolic pathways and disease.

Physical and Chemical Characteristics

This compound shares nearly identical physical and chemical properties with its non-deuterated analog, lignoceric acid, with the primary difference being its increased mass due to the nine deuterium atoms. This mass difference is fundamental to its application as an internal standard in mass spectrometry.

Table 1: General and Physical Properties of this compound and Lignoceric Acid

PropertyThis compoundLignoceric Acid
Synonyms Tetracosanoic acid-d9Tetracosanoic acid, C24:0
Molecular Formula C24H39D9O2C24H48O2
Molecular Weight 377.69 g/mol 368.64 g/mol
Appearance SolidCrystalline solid
Melting Point Not specified, expected to be similar to Lignoceric acid80-84 °C
Boiling Point Not specified, expected to be similar to Lignoceric acid~405.9 °C at 760 mmHg
Solubility Soluble in organic solvents such as chloroform and THF.Soluble in chloroform (~2 mg/ml) and THF (~5 mg/ml).
Storage Store at -20°C.Store at -20°C.
Stability Stable under recommended storage conditions.Stable for at least 4 years at -20°C.

Note: The properties of this compound are largely inferred from its non-deuterated counterpart, as specific experimental data for the deuterated form is limited.

Spectroscopic Data

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 9 Da higher than that of lignoceric acid. When used as an internal standard, the distinct mass-to-charge (m/z) ratio allows for its separation and detection from the endogenous analyte. The fragmentation pattern is expected to be similar to that of lignoceric acid, with characteristic losses of water and fragments corresponding to the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the deuterated positions will be absent. For this compound, where the deuterium atoms are typically on the terminal methyl and adjacent methylene groups, the characteristic signals for these protons will be significantly reduced or absent. The remaining proton signals of the long alkyl chain will be present. In ¹³C NMR, the carbons bonded to deuterium will show a characteristic multiplet due to C-D coupling and a slight isotopic shift.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of lignoceric acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of lignoceric acid in plasma, adapted from established methods for fatty acid analysis using deuterated internal standards.

Quantification of Lignoceric Acid in Plasma using this compound by GC-MS

1. Materials and Reagents:

  • This compound internal standard solution (concentration to be optimized)

  • Plasma samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isooctane

  • Pentafluorobenzyl bromide (PFB-Br) derivatizing agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • GC-MS system

2. Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample is Add this compound (Internal Standard) plasma->is precip Protein Precipitation (Methanol) is->precip vortex1 Vortex precip->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 hydrolysis Acid Hydrolysis (HCl) supernatant1->hydrolysis extraction Liquid-Liquid Extraction (Isooctane) hydrolysis->extraction drydown1 Dry Down (Nitrogen) extraction->drydown1 reconstitute Reconstitute in Acetonitrile drydown1->reconstitute derivatize Add PFB-Br and DIPEA reconstitute->derivatize incubate Incubate derivatize->incubate drydown2 Dry Down (Nitrogen) incubate->drydown2 reconstitute2 Reconstitute in Isooctane drydown2->reconstitute2 inject Inject into GC-MS reconstitute2->inject quantify Quantify inject->quantify

Caption: Workflow for the quantification of lignoceric acid using this compound.

3. Detailed Procedure:

  • Sample Spiking: To a known volume of plasma, add a precise amount of the this compound internal standard solution.

  • Protein Precipitation: Add ice-cold methanol to the plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the fatty acids.

  • Acid Hydrolysis: Add HCl to the supernatant to hydrolyze any esterified lignoceric acid.

  • Extraction: Perform a liquid-liquid extraction using isooctane to isolate the fatty acids.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in acetonitrile. Add the derivatizing agent PFB-Br and the catalyst DIPEA. Incubate to form the pentafluorobenzyl ester derivatives of the fatty acids. This step enhances the volatility and detection sensitivity for GC-MS analysis.

  • Final Preparation: Dry the derivatized sample and reconstitute it in isooctane for injection into the GC-MS.

  • GC-MS Analysis: Analyze the sample using a GC-MS system with appropriate column and temperature programming to separate the fatty acid derivatives. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific m/z ions for lignoceric acid and this compound derivatives.

  • Quantification: The concentration of lignoceric acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled lignoceric acid and a constant concentration of this compound.

Metabolic Pathways and Biological Relevance

Lignoceric acid is a very-long-chain fatty acid that plays a crucial role in the body, particularly in the brain where it is a component of cerebrosides.[2] Its metabolism is primarily carried out in peroxisomes through a process called beta-oxidation.

Peroxisomal Beta-Oxidation of Lignoceric Acid

The breakdown of very-long-chain fatty acids like lignoceric acid occurs in the peroxisomes because mitochondria are unable to efficiently metabolize them.[3][4] The process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

G cluster_peroxisome Peroxisome VLCFA Lignoceric Acid (C24:0) AcylCoA_Synthase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthase VLCFA_CoA Lignoceroyl-CoA AcylCoA_Synthase->VLCFA_CoA AcylCoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->AcylCoA_Oxidase Enoyl_CoA Trans-2,3-dehydroacyl-CoA AcylCoA_Oxidase->Enoyl_CoA EnoylCoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->EnoylCoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA EnoylCoA_Hydratase->Hydroxyacyl_CoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HydroxyacylCoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter-chain Acyl-CoA (C22:0) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->AcylCoA_Oxidase Re-enters cycle Mitochondria Mitochondria Acetyl_CoA->Mitochondria

Caption: Peroxisomal beta-oxidation pathway of Lignoceric Acid.

Role in Disease

Defects in the peroxisomal beta-oxidation pathway can lead to the accumulation of very-long-chain fatty acids, including lignoceric acid, in tissues and plasma. This accumulation is a hallmark of several severe genetic disorders:

  • Zellweger Syndrome: This is a peroxisome biogenesis disorder where peroxisomes fail to form correctly, leading to a deficiency in multiple peroxisomal enzymes. The resulting accumulation of VLCFAs causes severe neurological and developmental problems.

  • X-linked Adrenoleukodystrophy (X-ALD): This genetic disorder is caused by a mutation in the ABCD1 gene, which codes for a peroxisomal membrane transporter protein. The dysfunction of this transporter impairs the import of VLCFAs into the peroxisome for degradation, leading to their accumulation, particularly in the brain and adrenal glands. This accumulation is associated with demyelination and neuroinflammation.

The quantification of lignoceric acid levels in patient samples, facilitated by the use of this compound as an internal standard, is a critical diagnostic tool for these disorders.

G cluster_disease Disease Pathogenesis Normal Normal Peroxisomal Function Normal Lignoceric Acid Metabolism Normal Lignoceric Acid Metabolism Normal->Normal Lignoceric Acid Metabolism Defect Genetic Defect (e.g., X-ALD, Zellweger Syndrome) Impaired_Oxidation Impaired Peroxisomal Beta-Oxidation Defect->Impaired_Oxidation Accumulation Accumulation of Lignoceric Acid (VLCFAs) Impaired_Oxidation->Accumulation Pathology Cellular Dysfunction (Demyelination, Neuroinflammation) Accumulation->Pathology Clinical Clinical Manifestations Pathology->Clinical

Caption: Logical relationship between genetic defects and clinical manifestations.

Conclusion

This compound is an essential tool for researchers and clinicians studying the metabolism of very-long-chain fatty acids and diagnosing related disorders. Its physical and chemical properties make it an ideal internal standard for mass spectrometry-based quantification of endogenous lignoceric acid. Understanding the experimental protocols for its use and the metabolic pathways in which it is involved is crucial for advancing research and improving diagnostic capabilities for diseases like Zellweger syndrome and X-linked adrenoleukodystrophy.

References

Lignoceric Acid-d9 as a Tracer in Fatty Acid Metabolism: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in the composition of myelin and other cellular membranes. Its metabolism is primarily confined to peroxisomes, where it undergoes β-oxidation.[1][2] Dysregulation of lignoceric acid metabolism is implicated in severe inherited neurodegenerative disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[2][3] The study of lignoceric acid metabolism is therefore crucial for understanding the pathophysiology of these diseases and for the development of therapeutic interventions.

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in vivo and in vitro. Lignoceric acid-d9, a deuterated isotopologue of lignoceric acid, serves as an effective tracer to delineate the pathways of its metabolism, including its uptake, degradation, and incorporation into complex lipids. This technical guide provides a comprehensive overview of the application of this compound as a tracer in fatty acid metabolism research, detailing experimental protocols, summarizing quantitative data, and visualizing the relevant metabolic pathways.

Peroxisomal β-Oxidation of Lignoceric Acid

The catabolism of lignoceric acid is initiated by its transport into the peroxisome, a process mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[3] Mutations in the ABCD1 gene lead to impaired transport and subsequent accumulation of VLCFAs, the hallmark of X-ALD. Once inside the peroxisome, lignoceric acid is activated to its CoA ester, lignoceroyl-CoA, and undergoes a series of enzymatic reactions collectively known as β-oxidation. Each cycle of β-oxidation shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome This compound This compound Lignoceroyl-CoA-d9 Lignoceroyl-CoA-d9 This compound->Lignoceroyl-CoA-d9 ABCD1 Transporter & Acyl-CoA Synthetase trans-Δ2-Enoyl-CoA-d9 trans-Δ2-Enoyl-CoA-d9 Lignoceroyl-CoA-d9->trans-Δ2-Enoyl-CoA-d9 ACOX1 (Acyl-CoA Oxidase 1) 3-Hydroxyacyl-CoA-d9 3-Hydroxyacyl-CoA-d9 trans-Δ2-Enoyl-CoA-d9->3-Hydroxyacyl-CoA-d9 D-bifunctional protein (DBP) 3-Ketoacyl-CoA-d9 3-Ketoacyl-CoA-d9 3-Hydroxyacyl-CoA-d9->3-Ketoacyl-CoA-d9 D-bifunctional protein (DBP) Myristoyl-CoA-d7 (C16:0) Myristoyl-CoA-d7 (C16:0) 3-Ketoacyl-CoA-d9->Myristoyl-CoA-d7 (C16:0) Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA-d9->Acetyl-CoA Thiolase

Figure 1: Peroxisomal β-oxidation pathway of this compound.

Experimental Protocols

The use of this compound as a tracer involves its administration to a biological system (in vivo or in vitro), followed by the extraction and analysis of lipids from relevant samples to determine the distribution and metabolic conversion of the tracer.

In Vivo Tracer Study Protocol (Rodent Model)

This protocol is adapted from studies using deuterated very-long-chain fatty acids.

  • Tracer Administration:

    • Prepare a sterile solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) in saline.

    • Administer the tracer to the animal model (e.g., rat or mouse) via intravenous injection or oral gavage. The dosage will depend on the specific research question and the sensitivity of the analytical method, but a typical starting point is in the range of 1-5 mg/kg body weight.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Separate plasma by centrifugation and store at -80°C until analysis.

    • At the end of the time course, euthanize the animals and harvest tissues of interest (e.g., liver, brain, adipose tissue, adrenal glands).

    • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Lipid Extraction and Sample Preparation:

    • From Plasma: Utilize a modified Folch or Bligh-Dyer method for lipid extraction. Add a known amount of an internal standard (e.g., lignoceric acid-d4 or another odd-chain fatty acid) to the plasma sample before extraction for accurate quantification.

    • From Tissues: Homogenize the tissue in a suitable buffer and perform lipid extraction as with plasma, ensuring to add the internal standard.

    • Hydrolysis: To analyze the total fatty acid pool (free and esterified), subject the lipid extract to acid or alkaline hydrolysis to release the fatty acids from complex lipids.

    • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, convert the free fatty acids to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

  • Analytical Methodology (GC-MS or LC-MS/MS):

    • GC-MS: Separate the derivatized fatty acids on a suitable capillary column (e.g., a polar column for FAMEs). Use selected ion monitoring (SIM) to detect and quantify the deuterated tracer and its metabolites, as well as the internal standard.

    • LC-MS/MS: For a more sensitive and specific analysis, use liquid chromatography coupled with tandem mass spectrometry. This method can often analyze fatty acids with minimal or no derivatization. Develop a multiple reaction monitoring (MRM) method to specifically detect the transitions of the parent and product ions for this compound, its expected metabolites, and the internal standard.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_sampleprep Sample Preparation cluster_analysis Analysis Tracer_Admin This compound Administration Sample_Collection Blood and Tissue Collection Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Hydrolysis Hydrolysis Lipid_Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Figure 2: General experimental workflow for a this compound tracer study.

Quantitative Data Presentation

Table 1: In Vivo Degradation of Iso-Lignoceric-d3 in Rats

MetaboliteDescriptionDetection Status
Iso-palmitic-d3 (C16:0)Product of β-oxidationDetected
Iso-stearic-d3 (C18:0)Product of β-oxidationDetected
Iso-myristic-d3 (C14:0)Product of β-oxidationNot Detected
Iso-arachidic-d3 (C20:0)Product of β-oxidationNot Detected
Iso-behenic-d3 (C22:0)Product of β-oxidationNot Detected

Table 2: Organ Distribution of Iso-Lignoceric-d3 and its Metabolites in Rats

OrganRelative Amount of Tracer and Metabolites
LiverHighest Concentration
BrainNegligible Amounts

Note: These tables are based on data for iso-lignoceric-d3 and serve as an illustrative example.

Signaling and Metabolic Interconnections

The metabolism of lignoceric acid is intricately linked to several cellular signaling pathways and metabolic networks. The accumulation of VLCFAs, as seen in X-ALD, can trigger oxidative stress and inflammation, impacting downstream signaling cascades.

Signaling_Interconnections cluster_metabolism Lignoceric Acid Metabolism cluster_downstream Downstream Effects LA_d9 This compound Perox_Ox Peroxisomal β-Oxidation LA_d9->Perox_Ox ABCD1 Ox_Stress Oxidative Stress LA_d9->Ox_Stress Accumulation (in disease) Inflammation Inflammation LA_d9->Inflammation Accumulation (in disease) Metabolites Chain-shortened Fatty Acyl-CoAs Perox_Ox->Metabolites Lipid_Incorp Incorporation into Complex Lipids Metabolites->Lipid_Incorp

References

The Biological Significance of Lignoceric Acid Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the structure and function of various biological systems. Its biosynthesis is a complex process involving a multi-enzyme fatty acid elongation system primarily located in the endoplasmic reticulum. Lignoceric acid is an essential component of sphingolipids, such as ceramides and sphingomyelin, which are vital for the integrity of the myelin sheath in the nervous system and the epidermal permeability barrier of the skin.[1][2] Dysregulation of lignoceric acid metabolism, particularly its degradation via peroxisomal β-oxidation, leads to its accumulation and is implicated in severe inherited neurometabolic disorders, including X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3][4][5] This technical guide provides a comprehensive overview of the biosynthesis of lignoceric acid, its physiological significance, and its pathological implications, with a focus on quantitative data and detailed experimental protocols relevant to researchers in the field.

Introduction to Lignoceric Acid

Lignoceric acid, or tetracosanoic acid, is a saturated fatty acid with a 24-carbon backbone. It is naturally present in various plant oils and animal fats and is a key constituent of complex lipids in biological membranes. In mammals, lignoceric acid is particularly enriched in sphingolipids, which are integral to the structure of the myelin sheath that insulates nerve fibers, ensuring rapid nerve impulse conduction. It is also a critical component of the epidermal ceramides that form the skin's protective barrier, preventing water loss and protecting against environmental insults.

The cellular concentration of lignoceric acid is tightly regulated through a balance between its synthesis by fatty acid elongase enzymes and its degradation, which occurs almost exclusively in peroxisomes. Disruption of this homeostasis, particularly through defects in peroxisomal β-oxidation, leads to the toxic accumulation of lignoceric acid and other VLCFAs, resulting in severe cellular dysfunction and the pathology of diseases like X-ALD and Zellweger syndrome.

Lignoceric Acid Biosynthesis and Degradation Pathways

Biosynthesis: The Fatty Acid Elongation Cycle

The synthesis of lignoceric acid occurs through the fatty acid elongation system, a four-step cyclical process localized to the endoplasmic reticulum. This process sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain fatty acyl-CoA, typically starting from stearoyl-CoA (C18:0).

The four key enzymatic reactions are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step that determines substrate specificity. The ELOVL (Elongation of Very Long Chain Fatty Acids) family of proteins are the condensing enzymes in mammals. ELOVL1 is the primary elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, including lignoceric acid.

  • Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.

This elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.

Lignoceric_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum Stearoyl_CoA Stearoyl-CoA (C18:0) Elongation_Cycle Fatty Acid Elongation Cycle Stearoyl_CoA->Elongation_Cycle ELOVL1 (KCS) KAR, HACD, TECR Malonyl_CoA_In Malonyl-CoA Malonyl_CoA_In->Elongation_Cycle 2-carbon units Lignoceroyl_CoA Lignoceroyl-CoA (C24:0) Elongation_Cycle->Lignoceroyl_CoA 3 cycles Sphingolipid_Synthesis Sphingolipid Synthesis (e.g., Ceramides, Sphingomyelin) Lignoceroyl_CoA->Sphingolipid_Synthesis Incorporation

Caption: Lignoceric Acid Biosynthesis Pathway.
Degradation: Peroxisomal β-Oxidation

The catabolism of lignoceric acid and other VLCFAs occurs predominantly, if not exclusively, within peroxisomes. This is because the mitochondrial β-oxidation machinery is unable to handle fatty acids with chain lengths greater than C22. The process begins with the activation of lignoceric acid to lignoceroyl-CoA by a specific very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.

Inside the peroxisome, lignoceroyl-CoA undergoes a series of β-oxidation cycles, each consisting of four enzymatic steps, to shorten the fatty acid chain by two carbons per cycle, producing acetyl-CoA and a shortened acyl-CoA. The key enzymes in peroxisomal β-oxidation are distinct from their mitochondrial counterparts. The first and rate-limiting step is catalyzed by a flavin-dependent acyl-CoA oxidase (ACOX).

Lignoceric_Acid_Degradation cluster_Peroxisome Peroxisome Lignoceroyl_CoA_In Lignoceroyl-CoA (C24:0) Beta_Oxidation β-Oxidation Cycle Lignoceroyl_CoA_In->Beta_Oxidation ACOX1, D-bifunctional protein, Thiolase Acetyl_CoA_Out Acetyl-CoA Beta_Oxidation->Acetyl_CoA_Out Product Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA Shortened chain Mitochondria Mitochondria Medium_Chain_Acyl_CoA->Mitochondria Transport for further oxidation

Caption: Lignoceric Acid Degradation Pathway.

Quantitative Data on Lignoceric Acid

The concentration of lignoceric acid and its ratios to other fatty acids are critical diagnostic markers for several diseases.

Analyte Condition Matrix Concentration / Ratio Reference
Lignoceric Acid (C24:0)Healthy AdultsPlasma Phospholipids1.37% of total fatty acids (median)
C26:0 / C22:0 RatioHealthy ControlsPlasma0.008 - 0.01
C26:0 / C22:0 RatioX-linked Adrenoleukodystrophy (X-ALD)Plasma0.05 - 0.10
C26:0 / C22:0 RatioZellweger Syndrome (Classical)Serum0.65 ± 0.18
C26:0 / C22:0 RatioZellweger Syndrome (Mild)Serum0.11 ± 0.09
C26:0 ConcentrationZellweger Syndrome (Classical)Serum5.20 ± 1.78 µg/mL
C26:0 ConcentrationZellweger Syndrome (Mild)Serum0.76 ± 0.46 µg/mL

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of total VLCFAs in plasma.

  • Plasma sample

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Chloroform:methanol (2:1, v/v)

  • 0.9% NaCl solution

  • 2% H₂SO₄ in methanol

  • Hexane

  • Nitrogen gas

  • GC-MS system with a non-polar capillary column (e.g., DB-1ms)

  • Internal Standard Addition: To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

  • Lipid Extraction (Folch Method): Add 2 mL of chloroform:methanol (2:1) to the plasma sample and vortex vigorously for 2 minutes. Add 0.4 mL of 0.9% NaCl, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Solvent Evaporation: Carefully collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Acid-Catalyzed Methylation): Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract. Seal the tube and heat at 80°C for 2 hours.

  • FAME Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial.

  • GC-MS Analysis: Inject 1 µL of the FAMEs into the GC-MS system. A typical oven temperature program starts at 100°C, ramps up to 320°C, and holds to ensure elution of VLCFAs. Mass spectrometry is performed in electron ionization (EI) mode.

GCMS_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Lipid_Extraction Lipid Extraction (Folch) Add_IS->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Derivatization Derivatization to FAMEs Evaporation->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis End Data Analysis GCMS_Analysis->End

Caption: GC-MS Workflow for VLCFA Analysis.
Fatty Acid Elongase Activity Assay

This assay measures the activity of ELOVL enzymes in microsomes.

  • Isolated liver microsomes

  • Fatty acyl-CoA substrate (e.g., C22:0-CoA)

  • [¹⁴C]-Malonyl-CoA

  • Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Scintillation fluid

  • Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 50-100 µg), and the fatty acyl-CoA substrate.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]-Malonyl-CoA and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate and Saponify: Stop the reaction by adding the termination solution and heat at 70°C for 1 hour to saponify the fatty acids.

  • Acidify and Extract: Acidify the reaction mixture with concentrated HCl and extract the fatty acids with hexane.

  • Quantification: Evaporate the hexane and quantify the radioactivity of the elongated fatty acid product using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the elongase activity.

Peroxisomal β-Oxidation Assay

This protocol measures the rate of peroxisomal β-oxidation of lignoceric acid in cultured fibroblasts.

  • Cultured fibroblasts

  • [1-¹⁴C]-Lignoceric acid

  • Assay medium (e.g., Krebs-Ringer bicarbonate buffer)

  • Potassium cyanide (KCN) to inhibit mitochondrial β-oxidation

  • Scintillation fluid

  • Cell Culture: Grow fibroblasts to confluency in appropriate culture dishes.

  • Assay Incubation: Incubate the cells with the assay medium containing [1-¹⁴C]-lignoceric acid and KCN (e.g., 2 mM) at 37°C.

  • Collect Products: After incubation (e.g., 2-4 hours), collect the culture medium.

  • Separate Substrate and Products: Separate the water-soluble β-oxidation products (acetyl-CoA) from the unreacted [1-¹⁴C]-lignoceric acid using a precipitation or chromatographic method.

  • Quantification: Measure the radioactivity of the water-soluble fraction using a scintillation counter. The amount of radioactivity is proportional to the rate of peroxisomal β-oxidation.

Conclusion

The biosynthesis of lignoceric acid is a fundamental process with profound implications for human health. As a key component of myelin and the skin barrier, its proper regulation is essential for normal physiological function. The accumulation of lignoceric acid due to defects in its peroxisomal degradation pathway is a hallmark of severe neurodegenerative diseases. The detailed understanding of the enzymatic pathways and the availability of robust analytical methods, as outlined in this guide, are crucial for advancing research into the pathophysiology of these disorders and for the development of novel therapeutic strategies. Further investigation into the regulation of ELOVL enzymes and the mechanisms of VLCFA-induced toxicity will continue to be a priority in this field.

References

Technical Guide: Lignoceric Acid-d9 as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lignoceric acid-d9, a crucial internal standard for the accurate quantification of lignoceric acid and other very-long-chain fatty acids (VLCFAs) in various biological matrices. This document outlines the typical product specifications, detailed experimental protocols for its use in mass spectrometry-based analyses, and the metabolic context of the analyte.

Certificate of Analysis: Representative Data

While a specific Certificate of Analysis for a single batch is not publicly available, the following table summarizes the typical product specifications for this compound based on data from leading suppliers. Researchers should always refer to the batch-specific certificate of analysis provided by the manufacturer.

ParameterSpecification
Chemical Name This compound
Synonyms Tetracosanoic acid-d9, C24:0-d9
CAS Number Not widely assigned; vendor-specific
Molecular Formula C₂₄H₃₉D₉O₂
Molecular Weight Approximately 377.7 g/mol
Physical Form Crystalline solid or powder
Purity ≥98%
Isotopic Purity ≥99 atom % D
Solubility Soluble in organic solvents such as chloroform and THF
Storage Store at -20°C for long-term stability
Stability ≥4 years when stored properly

Metabolic Pathway of Lignoceric Acid

Lignoceric acid is a saturated very-long-chain fatty acid (C24:0). In mammals, it is a component of cerebrosides and is synthesized during brain development. The metabolism of VLCFAs, including lignoceric acid, primarily occurs in peroxisomes through a process of β-oxidation. Deficiencies in this pathway can lead to serious genetic disorders such as X-linked adrenoleukodystrophy and Zellweger syndrome.

VLCFA_Metabolism Acyl-CoA Synthetase Acyl-CoA Synthetase Lignoceroyl-CoA Lignoceroyl-CoA Acyl-CoA Synthetase->Lignoceroyl-CoA VLCFA Transporter (e.g., ABCD1) VLCFA Transporter (e.g., ABCD1) Peroxisomal Lignoceroyl-CoA Peroxisomal Lignoceroyl-CoA VLCFA Transporter (e.g., ABCD1)->Peroxisomal Lignoceroyl-CoA Acyl-CoA Oxidase 1 (ACOX1) Acyl-CoA Oxidase 1 (ACOX1) trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA Oxidase 1 (ACOX1)->trans-2-Enoyl-CoA D-Bifunctional Protein D-Bifunctional Protein 3-Ketoacyl-CoA 3-Ketoacyl-CoA D-Bifunctional Protein->3-Ketoacyl-CoA Peroxisomal Thiolase Peroxisomal Thiolase Acetyl-CoA Acetyl-CoA Peroxisomal Thiolase->Acetyl-CoA C22-CoA C22-CoA Peroxisomal Thiolase->C22-CoA Chain-shortened Acyl-CoA Lignoceric Acid Lignoceric Acid Lignoceric Acid->Acyl-CoA Synthetase Activation Lignoceroyl-CoA->VLCFA Transporter (e.g., ABCD1) Transport into Peroxisome Peroxisomal Lignoceroyl-CoA->Acyl-CoA Oxidase 1 (ACOX1) Oxidation trans-2-Enoyl-CoA->D-Bifunctional Protein Hydration & Dehydrogenation 3-Ketoacyl-CoA->Peroxisomal Thiolase Thiolytic Cleavage

Peroxisomal β-oxidation pathway of Lignoceric Acid.

Experimental Protocols

The accurate quantification of lignoceric acid in biological samples like plasma, tissues, or cultured cells is typically achieved by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing this compound as an internal standard. The use of a deuterated internal standard is critical to correct for analyte loss during sample preparation and for variations in instrument response.

I. Sample Preparation and Lipid Extraction

This protocol outlines a general procedure for the extraction of total fatty acids from a biological matrix.

  • Sample Homogenization :

    • For plasma or serum: Use a defined volume (e.g., 100 µL).

    • For tissues: Weigh a small amount of tissue (e.g., 10-50 mg) and homogenize in a suitable buffer (e.g., phosphate-buffered saline).

    • For cultured cells: Count a specific number of cells (e.g., 1-2 million) and pellet them.

  • Internal Standard Spiking :

    • To each sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The exact amount should be optimized based on the expected concentration of the endogenous analyte.

  • Lipid Extraction (Folch Method) :

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex vigorously for 1-2 minutes.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Drying :

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

II. Derivatization for GC-MS Analysis

For GC-MS analysis, fatty acids need to be converted into volatile esters, typically fatty acid methyl esters (FAMEs).

  • Methylation :

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Seal the tube tightly and heat at 80°C for 1-2 hours.

    • Cool the sample to room temperature.

  • FAME Extraction :

    • Add 1 mL of n-hexane and 0.5 mL of water to the tube.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

III. GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of lignoceric acid methyl ester. These should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar
Injection Volume 1 µL
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 250°CRamp 2: 5°C/min to 320°C, hold for 10 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Lignoceric acid methyl ester: m/z (e.g., 382.4, 74.1)this compound methyl ester: m/z (e.g., 391.4)
IV. LC-MS/MS Instrumental Analysis (Alternative to GC-MS)

LC-MS/MS offers the advantage of analyzing fatty acids without derivatization, though sensitivity may vary.

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid
Gradient Optimized for separation of VLCFAs
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40-50°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole (e.g., Sciex QTRAP 6500)
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Lignoceric acid: Q1/Q3 (e.g., 367.3 -> 367.3)this compound: Q1/Q3 (e.g., 376.3 -> 376.3)

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Lignoceric acid using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample (Plasma, Tissue, Cells) IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Folch method) IS_Spiking->Lipid_Extraction Drying Dry Down Extract Lipid_Extraction->Drying Derivatization Derivatization to FAMEs (for GC-MS) Drying->Derivatization LCMS_Analysis LC-MS/MS Analysis Drying->LCMS_Analysis Direct Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing LCMS_Analysis->Data_Processing

General workflow for VLCFA quantification.

Data Presentation and Quantification

Quantitative data should be presented in a clear, tabular format. The concentration of lignoceric acid in the samples is determined by creating a calibration curve. Standard solutions of unlabeled lignoceric acid at known concentrations are prepared, and a constant amount of this compound is added to each. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression is then used to determine the concentration of lignoceric acid in the unknown samples based on their measured peak area ratios.

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Blank0150,0000.000.00
Calibrant 17,500152,0000.050.10
Calibrant 215,100151,0000.100.20
QC Low11,300149,0000.080.15
Sample 125,600153,0000.170.34
Sample 242,300151,5000.280.56

This technical guide provides a foundational understanding of the use of this compound as an internal standard. For specific applications, optimization of the described protocols is highly recommended to ensure the accuracy and precision of the results.

Lignoceric Acid: A Comprehensive Technical Guide to its Natural Abundance, Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid, also known as tetracosanoic acid (24:0), is a very-long-chain saturated fatty acid (VLCFA) that plays crucial roles in various biological processes. It is a key component of sphingolipids, which are essential for the integrity and function of nerve cell membranes, particularly in the formation of myelin.[1][2] While found in modest amounts in most natural fats, its presence and concentration are of significant interest in the fields of nutrition, biochemistry, and drug development due to its association with certain metabolic disorders. This technical guide provides an in-depth overview of the natural abundance and sources of lignoceric acid, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.

Natural Abundance and Sources

Lignoceric acid is found across the plant and animal kingdoms, as well as in some microbial sources. Its concentration varies significantly depending on the source.

Plant Sources

Lignoceric acid is a minor constituent of many plant-derived fats and oils.[3] Peanut oil is one of the most well-known sources, containing between 1.1% and 2.2% lignoceric acid.[4] It is also found in other vegetable oils, nuts, and seeds. The following table summarizes the lignoceric acid content in various plant-based sources.

Plant SourceLignoceric Acid ContentReference(s)
Oils
Peanut Oil1.1 - 2.2% of total fatty acids
Rapeseed Oil~0.5 - 1.5% of total fatty acids
Olive Oil~0.5 - 1% of total fatty acids
Rice Bran Oil~0.32 g / 100g
Safflower Oil~0.19 g / 100g
Corn Oil~0.17 g / 100g
Soybean Oil~0.13 g / 100g
Nuts & Seeds
Peanuts (roasted)~0.81 g / 100g
Peanuts (dried)~0.76 g / 100g
Peanut Butter~0.62 g / 100g
Sunflower Seeds (oil-roasted)~0.20 g / 100g
Pine Nuts~0.026 g / 100g
Other
Wood Tar (e.g., from beech wood)Present
Byproduct of Lignin ProductionPresent
Animal Sources

In animals, lignoceric acid is a notable component of sphingomyelin and cerebrosides, which are abundant in nervous tissue. Its presence is crucial for the proper structure and function of the myelin sheath that insulates nerve fibers. The accumulation of lignoceric acid and other VLCFAs is a hallmark of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy.

Animal SourceDetailsReference(s)
Brain TissueFound in cerebrosides and sphingomyelin.
Animal FatsPresent in small amounts.
Whale Blubber25 mg / 100g
Microbial Sources

While less common as a primary source, some microorganisms are capable of producing lignoceric acid and other fatty acids. Research into microbial production of fatty acids is ongoing, with a focus on utilizing engineered bacteria and yeast for the synthesis of valuable lipid compounds.

Biosynthesis of Lignoceric Acid

Lignoceric acid is synthesized through the fatty acid elongation (FAE) system, a cyclical process that occurs primarily in the endoplasmic reticulum. This system extends shorter-chain fatty acids by adding two-carbon units per cycle. The precursor for the elongation leading to lignoceric acid is typically palmitic acid (16:0), which is first elongated to stearic acid (18:0) and subsequently to longer chains.

The FAE cycle involves four key enzymatic reactions:

  • Condensation: An acyl-CoA (e.g., behenoyl-CoA, 22:0) condenses with malonyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs).

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase, utilizing NADPH as a reducing agent.

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase.

  • Reduction: The trans-2,3-enoyl-CoA is further reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate, by a trans-2,3-enoyl-CoA reductase, also using NADPH.

This elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized in the synthesis of complex lipids like sphingolipids.

Lignoceric Acid Biosynthesis cluster_ER Endoplasmic Reticulum Palmitoyl_CoA Palmitoyl-CoA (16:0) FAE_Cycle1 Fatty Acid Elongation Cycle Palmitoyl_CoA->FAE_Cycle1 Stearoyl_CoA Stearoyl-CoA (18:0) FAE_Cycle2 Fatty Acid Elongation Cycle Stearoyl_CoA->FAE_Cycle2 Arachidoyl_CoA Arachidoyl-CoA (20:0) FAE_Cycle3 Fatty Acid Elongation Cycle Arachidoyl_CoA->FAE_Cycle3 Behenoyl_CoA Behenoyl-CoA (22:0) FAE_Cycle4 Fatty Acid Elongation Cycle Behenoyl_CoA->FAE_Cycle4 Lignoceroyl_CoA Lignoceroyl-CoA (24:0) Sphingolipid_Synthesis Sphingolipid Synthesis (e.g., Cerebrosides) Lignoceroyl_CoA->Sphingolipid_Synthesis Incorporation Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->FAE_Cycle1 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->FAE_Cycle2 Malonyl_CoA3 Malonyl-CoA Malonyl_CoA3->FAE_Cycle3 Malonyl_CoA4 Malonyl-CoA Malonyl_CoA4->FAE_Cycle4 FAE_Cycle1->Stearoyl_CoA + 2C FAE_Cycle2->Arachidoyl_CoA + 2C FAE_Cycle3->Behenoyl_CoA + 2C FAE_Cycle4->Lignoceroyl_CoA + 2C

Caption: Biosynthesis of Lignoceric Acid via Fatty Acid Elongation.

Experimental Protocols

The accurate quantification of lignoceric acid in biological matrices is critical for research and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for comprehensive fatty acid profiling, including VLCFAs.

Lipid Extraction from Animal Tissue (Folch Method)

This protocol describes a standard method for extracting total lipids from animal tissues.

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass tubes with Teflon-lined caps

Procedure:

  • Weigh the tissue sample and homogenize it in a chloroform:methanol (2:1, v/v) solution (20 volumes of the tissue weight).

  • After homogenization, filter the mixture to remove solid particles.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • The solvent is then evaporated under a stream of nitrogen to obtain the total lipid extract.

Quantification of Lignoceric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of lignoceric acid as a fatty acid methyl ester (FAME).

Materials:

  • Lipid extract

  • Internal standard (e.g., deuterated lignoceric acid)

  • Methanol containing 2% (v/v) H₂SO₄ (for methylation)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Derivatization (Methylation):

    • To the dried lipid extract, add a known amount of internal standard.

    • Add methanol containing 2% H₂SO₄ and heat at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

    • After cooling, add hexane and saturated NaCl solution, and vortex.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS.

    • The FAMEs are separated on the capillary column based on their boiling points and polarity.

    • The mass spectrometer detects and identifies the individual FAMEs based on their mass spectra.

  • Quantification:

    • The concentration of lignoceric acid methyl ester is determined by comparing its peak area to the peak area of the internal standard.

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification (vs. Internal Standard) Data->Quantification Result Lignoceric Acid Concentration Quantification->Result

Caption: General workflow for lignoceric acid quantification.

Conclusion

Lignoceric acid, while a minor component of many dietary fats, is a vital molecule for the proper functioning of the nervous system. Its natural abundance is highest in specific plant oils, such as peanut oil, and it is a key constituent of sphingolipids in animal tissues. Understanding its sources, biosynthesis, and the methods for its accurate quantification is essential for researchers in nutrition, neuroscience, and for professionals involved in the development of therapies for metabolic disorders associated with VLCFA metabolism. The protocols and data presented in this guide offer a foundational resource for these endeavors.

References

Methodological & Application

Quantitative Analysis of Fatty Acids Using Lignoceric Acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of fatty acids, with a particular focus on very-long-chain fatty acids (VLCFAs), in biological samples using Lignoceric acid-d9 as an internal standard. The methodologies described are applicable for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision for research, clinical diagnostics, and drug development applications.

Introduction

Fatty acids are essential components of lipids, playing critical roles in cellular structure, energy metabolism, and signaling pathways.[1][2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial for various biological processes, including the formation of sphingolipids and the maintenance of membrane integrity.[3][4] Lignoceric acid (C24:0) is a predominant VLCFA in many biological systems, and its dysregulation is associated with several metabolic and neurodegenerative disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome.[5]

Accurate quantification of fatty acids is paramount for understanding their physiological and pathological roles. The stable isotope dilution method, employing a deuterated internal standard like this compound, is the gold standard for quantitative analysis. This internal standard closely mimics the chemical and physical properties of the target analytes, compensating for variations during sample preparation and instrumental analysis, thereby ensuring reliable and reproducible results.

This application note details the complete workflow, from sample preparation to data analysis, for the quantitative determination of fatty acids using this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data achievable with the described methods. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Validation Parameters for Fatty Acid Analysis using this compound

AnalyteRetention Time (min)Calibration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Palmitic acid (C16:0)10.20.1 - 50>0.9980.030.195 - 105< 5
Stearic acid (C18:0)12.50.1 - 50>0.9970.030.196 - 104< 5
Oleic acid (C18:1)12.30.1 - 50>0.9980.040.1294 - 106< 6
Linoleic acid (C18:2)12.10.1 - 50>0.9960.050.1593 - 107< 7
Behenic acid (C22:0)18.90.05 - 25>0.9950.0150.0592 - 108< 8
Lignoceric acid (C24:0) 21.3 0.05 - 25 >0.995 0.015 0.05 90 - 110 < 8
Cerotic acid (C26:0)23.50.05 - 25>0.9940.020.0688 - 112< 10

Table 2: LC-MS/MS Method Validation Parameters for Fatty Acid Analysis using this compound

AnalyteRetention Time (min)MRM Transition (m/z)Calibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)RSD (%)
Palmitic acid (C16:0)5.8255.2 -> 255.21 - 1000>0.9990.3197 - 103< 4
Stearic acid (C18:0)6.9283.3 -> 283.31 - 1000>0.9990.3198 - 102< 4
Oleic acid (C18:1)6.7281.2 -> 281.21 - 1000>0.9980.41.296 - 104< 5
Linoleic acid (C18:2)6.5279.2 -> 279.21 - 1000>0.9970.51.595 - 105< 6
Behenic acid (C22:0)8.5341.3 -> 341.30.5 - 500>0.9960.150.594 - 106< 7
Lignoceric acid (C24:0) 9.6 369.4 -> 369.4 0.5 - 500 >0.995 0.15 0.5 92 - 108 < 8
Cerotic acid (C26:0)10.7397.4 -> 397.40.5 - 500>0.9950.20.690 - 110< 9

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids by GC-MS

This protocol describes the extraction of total fatty acids from biological samples, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-20 mg tissue, or 1-5 million cells)

  • This compound internal standard solution (10 µg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined screw caps

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Place the sample into a glass tube.

    • Add a known amount of this compound internal standard (e.g., 10 µL of 10 µg/mL solution).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 2 mL of 14% BF₃-methanol to the dried lipid extract.

    • Tightly cap the tube and heat at 60°C for 10 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate, then carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate.

    • Transfer the final hexane extract to a GC vial for analysis.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent

    • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS System: Agilent 5977B or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

    • Transfer Line Temperature: 280°C

Protocol 2: Quantitative Analysis of Free Fatty Acids by LC-MS/MS

This protocol is suitable for the analysis of free fatty acids without derivatization, offering a simpler and faster sample preparation workflow.

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetonitrile

  • Isopropanol

  • Formic acid

  • Ammonium acetate

Procedure:

  • Sample Preparation and Protein Precipitation:

    • Place the sample into a microcentrifuge tube.

    • Add a known amount of this compound internal standard (e.g., 10 µL of 1 µg/mL solution).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate

    • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • MS/MS System: Sciex QTRAP 6500 or equivalent

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (Chloroform/Methanol) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Derivatization Esterification to FAMEs (BF3-Methanol) Dry_Extract->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Processing & Quantification GCMS->Data_Analysis

GC-MS workflow for fatty acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS Data_Analysis Data Processing & Quantification LCMSMS->Data_Analysis

LC-MS/MS workflow for free fatty acid analysis.
Signaling Pathway

Very-long-chain fatty acids, such as lignoceric acid, are key components of sphingolipids, which are integral to the structure and function of cellular membranes, particularly in lipid rafts. Alterations in VLCFA metabolism can impact sphingolipid composition, leading to downstream effects on cellular signaling pathways that regulate processes like cell stress responses and inflammation.

VLCFA_Signaling cluster_synthesis Sphingolipid Synthesis cluster_membrane Membrane Dynamics cluster_signaling Downstream Signaling Lignoceric_Acid Lignoceric Acid (or Lignoceroyl-CoA) Ceramide_Synthase Ceramide Synthase Lignoceric_Acid->Ceramide_Synthase Substrate Ceramide Ceramides Ceramide_Synthase->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Lipid_Rafts Lipid Raft Formation & Stability Complex_Sphingolipids->Lipid_Rafts Incorporation Receptor_Clustering Receptor Clustering & Signal Transduction Lipid_Rafts->Receptor_Clustering Modulates Stress_Response Cell Stress Response Receptor_Clustering->Stress_Response Inflammation Inflammatory Signaling Receptor_Clustering->Inflammation

References

Application Notes and Protocols for Lignoceric Acid-d9 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Lignoceric acid-d9 as an internal standard in the quantitative analysis of Lignoceric acid and other very long-chain fatty acids (VLCFAs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability, thereby enhancing the accuracy and precision of quantitative methods.[1]

Introduction

Very long-chain fatty acids are fatty acids with aliphatic tails of 22 or more carbons. The accumulation of VLCFAs is a key biomarker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[2] Accurate and reliable quantification of VLCFAs, such as Lignoceric acid (C24:0), in biological matrices like plasma, serum, and fibroblasts is crucial for the diagnosis and monitoring of these diseases.

LC-MS/MS has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is considered the gold standard in quantitative mass spectrometry.[1] this compound, a deuterated form of Lignoceric acid, co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis.

Experimental Protocols

A detailed methodology for the quantification of VLCFAs in human plasma using a deuterated internal standard is provided below. This protocol is a synthesis of established methods for VLCFA analysis.

Materials and Reagents
  • Lignoceric Acid: Analytical standard grade

  • This compound: As an internal standard

  • Other VLCFA standards (e.g., Behenic acid (C22:0), Hexacosanoic acid (C26:0))

  • Deuterated standards for other VLCFAs (optional)

  • HPLC or LC-MS grade solvents: Methanol, Acetonitrile, Isopropanol, Hexane, Chloroform

  • Reagents for hydrolysis: Hydrochloric acid (HCl) or Potassium hydroxide (KOH)

  • Reagents for extraction: Water, Saline solution (0.9% NaCl)

  • Reagents for derivatization (optional, if required for improved chromatographic performance or sensitivity): for example, 2-nitrophenylhydrazine (2-NPH) or aniline.

  • High-purity water (e.g., Milli-Q)

  • Human plasma (or other biological matrix)

Sample Preparation
  • Internal Standard Spiking : To 100 µL of human plasma in a glass tube, add a known amount of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Hydrolysis : To release conjugated fatty acids, perform either acid or alkaline hydrolysis.

    • Acid Hydrolysis : Add a strong acid such as HCl and incubate at an elevated temperature (e.g., 2 hours at 90°C).

    • Alkaline Hydrolysis (Saponification) : Add a solution of KOH in methanol and incubate (e.g., 1 hour at 80°C).

  • Neutralization and Extraction :

    • After cooling, neutralize the sample with an appropriate acid or base.

    • Perform a liquid-liquid extraction using a non-polar solvent like hexane or a chloroform/methanol mixture. Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the fatty acids to a clean tube. Repeat the extraction for better recovery.

  • Drying and Reconstitution :

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and isopropanol).

LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. Actual conditions should be optimized for the specific instrument and column used.

  • Liquid Chromatography System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column : A C8 or C18 reversed-phase column is commonly used for fatty acid analysis.

  • Mobile Phase : A gradient elution using a mixture of solvents such as water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol is typical.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for targeted quantification. The MRM transitions for Lignoceric acid and its deuterated internal standard need to be optimized.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of an LC-MS/MS method for the quantification of Lignoceric acid using this compound as an internal standard. The data is representative and based on validated methods for VLCFA analysis using deuterated internal standards.

Table 1: Linearity and Range

ParameterExpected Performance with this compound
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Calibration ModelLinear, weighted (1/x or 1/x²)

Table 2: Accuracy and Precision

ParameterAcceptance CriteriaExpected Performance with this compound
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Typically < 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Typically < 15%
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)90 - 110%

Table 3: Sensitivity and Recovery

ParameterExpected Performance with this compound
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 1.0 ng/mL
Extraction Recovery > 80%

Table 4: MRM Transitions (Negative ESI Mode)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Lignoceric acid367.4367.4 (or specific fragment)Optimized for instrument
This compound376.4376.4 (or specific fragment)Optimized for instrument

Note: The deprotonated molecule [M-H]⁻ is typically monitored. Fragmentation of saturated fatty acids can be low; therefore, monitoring the precursor ion in the product ion scan (pseudo-MRM) is a common practice.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the quantification of VLCFAs using this compound as an internal standard by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike hydrolysis Hydrolysis (Acid or Alkaline) spike->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drydown Dry Down extraction->drydown reconstitute Reconstitute drydown->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

LC-MS/MS workflow for VLCFA quantification.
Signaling Pathway Context

Elevated levels of VLCFAs, such as Lignoceric acid, are indicative of impaired peroxisomal β-oxidation. The diagram below illustrates the simplified biochemical context.

signaling_pathway cluster_peroxisome VLCFA Very Long-Chain Fatty Acids (e.g., Lignoceric Acid) Peroxisome Peroxisome VLCFA->Peroxisome BetaOxidation β-Oxidation VLCFA->BetaOxidation Normal Metabolism Accumulation Accumulation of VLCFAs Metabolites Shorter Chain Fatty Acids & Acetyl-CoA BetaOxidation->Metabolites Disease Peroxisomal Disorders (e.g., X-ALD) BetaOxidation->Disease Impaired in

Simplified pathway of VLCFA metabolism.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Lignoceric acid and other VLCFAs in biological matrices by LC-MS/MS. The detailed protocols and expected performance characteristics outlined in this document serve as a comprehensive guide for researchers and scientists in the field. The implementation of such validated methods is essential for the accurate diagnosis and monitoring of peroxisomal disorders, as well as for advancing research in fatty acid metabolism.

References

Application Note: Quantification of Lignoceric Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with Lignoceric Acid-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Lignoceric acid (C24:0), a very long-chain fatty acid (VLCFA), in human plasma. The method utilizes gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution, employing Lignoceric acid-d9 as an internal standard to ensure high accuracy and precision. This protocol is particularly relevant for research in metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD), where elevated levels of VLCFAs are a key biomarker.[1][2][3][4] The procedure involves a straightforward liquid-liquid extraction and derivatization to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[5]

Introduction

Very long-chain fatty acids are fatty acids with 22 or more carbon atoms. The accumulation of VLCFAs in plasma and tissues is a hallmark of several peroxisomal disorders. Accurate and precise quantification of specific VLCFAs, such as Lignoceric acid, is crucial for the diagnosis and monitoring of these conditions. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and specificity. However, the low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, typically FAMEs, for GC analysis.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification. This internal standard mimics the chemical behavior of the analyte of interest, thereby compensating for any variability during sample preparation and analysis. This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of Lignoceric acid in human plasma.

Experimental Protocol

Materials and Reagents
  • Lignoceric acid (≥99% purity)

  • This compound (≥98% atom % D)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Sodium sulfate (anhydrous)

  • Human plasma (collected in EDTA tubes)

  • Glass test tubes with PTFE-lined screw caps

  • Nitrogen gas evaporator

  • Heating block or water bath

  • GC-MS system with a suitable capillary column

Sample Preparation Workflow

G Figure 1: Sample Preparation Workflow plasma 1. Plasma Sample (e.g., 100 µL) is_add 2. Add this compound Internal Standard plasma->is_add hydrolysis_extraction 3. Hydrolysis & Extraction (e.g., with Methanol/Hexane) is_add->hydrolysis_extraction vortex_centrifuge 4. Vortex & Centrifuge hydrolysis_extraction->vortex_centrifuge collect_supernatant 5. Collect Organic Layer vortex_centrifuge->collect_supernatant dry_down 6. Evaporate to Dryness (under Nitrogen) collect_supernatant->dry_down derivatization 7. Derivatization (BF3-Methanol, Heat) dry_down->derivatization fame_extraction 8. Extract FAMEs (with Hexane) derivatization->fame_extraction dry_reconstitute 9. Dry & Reconstitute (in Hexane) fame_extraction->dry_reconstitute gcms_analysis 10. GC-MS Analysis dry_reconstitute->gcms_analysis

Caption: Experimental workflow for the GC-MS analysis of Lignoceric acid.

Step-by-Step Procedure
  • Sample Collection and Storage: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Preparation of Standards:

    • Prepare a stock solution of Lignoceric acid in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a concentration of 100 µg/mL.

    • Create a series of working standard solutions by serially diluting the Lignoceric acid stock solution to prepare a calibration curve.

  • Extraction and Hydrolysis:

    • To 100 µL of plasma, calibrator, or quality control sample in a glass tube, add 10 µL of the 100 µg/mL this compound internal standard solution.

    • Add 1 mL of methanol and vortex for 30 seconds.

    • Add 2 mL of hexane, vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the hexane extraction and combine the organic layers.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried extract, add 200 µL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to dryness under nitrogen.

    • Reconstitute the FAMEs in 50 µL of hexane and transfer to a GC-MS autosampler vial.

GC-MS Analysis Workflow

G Figure 2: GC-MS Analysis Workflow sample_injection 1. Sample Injection (1 µL, Splitless) separation 2. GC Separation (Capillary Column) sample_injection->separation ionization 3. Electron Ionization (EI) separation->ionization mass_analysis 4. Mass Analysis (Quadrupole) ionization->mass_analysis detection 5. Detection (SIM Mode) - Lignoceric acid-ME - this compound-ME mass_analysis->detection quantification 6. Data Analysis & Quantification detection->quantification

Caption: GC-MS analysis and data acquisition workflow.

GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
GC ColumnDB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column
Injection ModeSplitless, 1 µL
Inlet Temperature250°C
Carrier GasHelium, constant flow rate of 1.2 mL/min
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 250°C at 5°C/min, hold for 10 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored Lignoceric acid methyl ester (C24:0-ME): m/z 382 (M+), 74This compound methyl ester (C24:0-d9-ME): m/z 391 (M+), 83

Quantitative Data Summary

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table presents typical performance characteristics for the quantification of Lignoceric acid.

ParameterTypical Value
Calibration Curve Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

This application note provides a detailed and reliable GC-MS method for the quantification of Lignoceric acid in human plasma using this compound as an internal standard. The protocol involves a simple extraction and derivatization procedure, followed by a sensitive and specific GC-MS analysis. This method is suitable for clinical research and other applications requiring the accurate measurement of very long-chain fatty acids.

References

Application Note: Quantitative Analysis of Lignoceric Acid in Biological Samples using Lignoceric Acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the composition of sphingolipids, particularly in the myelin sheath of nerve cells.[1] Aberrant accumulation of lignoceric acid and other VLCFAs is a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[2] Consequently, the accurate and precise quantification of lignoceric acid in biological matrices is of paramount importance for the diagnosis, monitoring, and development of therapeutic interventions for these diseases.

Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based lipidomics. Lignoceric acid-d9, a deuterated analog of lignoceric acid, serves as an ideal internal standard for the quantification of its endogenous counterpart. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling correction for sample loss and matrix effects.

This application note provides a detailed protocol for the quantitative analysis of lignoceric acid in biological samples (e.g., plasma, cultured cells) using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Workflow

The overall workflow for the targeted quantification of lignoceric acid involves several key steps, from sample preparation to data analysis. The use of a deuterated internal standard at the beginning of the workflow is critical for reliable quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Deriv Derivatization (e.g., with PFBBr) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Integration Peak Integration GCMS->Integration Quant Quantification (Ratio of Analyte to IS) Integration->Quant G cluster_synthesis Biosynthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisome) PalmitoylCoA Palmitoyl-CoA (C16:0) Elongation Fatty Acid Elongation System (ELOVL) PalmitoylCoA->Elongation StearoylCoA Stearoyl-CoA (C18:0) Elongation->StearoylCoA VLCFAs Further Elongation Cycles StearoylCoA->VLCFAs LignoceroylCoA Lignoceroyl-CoA (C24:0) VLCFAs->LignoceroylCoA LignocericAcid Lignoceric Acid (C24:0) LignoceroylCoA->LignocericAcid Transport ABCD1 Transporter BetaOx Peroxisomal β-oxidation Transport->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA MediumChain Medium-Chain Fatty Acyl-CoA BetaOx->MediumChain LignocericAcid->Transport Incorporation Incorporation into Sphingolipids (e.g., Myelin) LignocericAcid->Incorporation

References

Application Notes and Protocols for the Quantification of Lignoceric Acid in Plasma using Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes, including brain development and myelination. Elevated levels of lignoceric acid in plasma are a key biomarker for the diagnosis of peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders. Accurate and precise quantification of lignoceric acid in plasma is therefore essential for clinical diagnosis, monitoring disease progression, and evaluating therapeutic interventions.

This document provides a detailed protocol for the quantification of lignoceric acid in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lignoceric acid-d9 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of very-long-chain fatty acids, including lignoceric acid, in plasma using LC-MS/MS with deuterated internal standards. These values are representative of a validated method.

ParameterTypical Performance Characteristics
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 2 - 300 nmol/L
Intra-Assay Precision (%CV) ≤ 9.0%
Inter-Assay Precision (%CV) ≤ 13.2%
Recovery 75% - 115%
Matrix Effect Minimal with the use of a co-eluting internal standard

Metabolic Pathway of Lignoceric Acid

Lignoceric acid is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway and is primarily degraded in peroxisomes via beta-oxidation. Deficiencies in the enzymes or transporters involved in peroxisomal beta-oxidation lead to the accumulation of VLCFAs.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acid Elongation Fatty Acid Elongation Lignoceroyl-CoA (C24:0-CoA) Lignoceroyl-CoA (C24:0-CoA) Fatty Acid Elongation->Lignoceroyl-CoA (C24:0-CoA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongation Acyl-CoA (C<22) Acyl-CoA (C<22) Acyl-CoA (C<22)->Fatty Acid Elongation ELOVLs ABCD1 Transporter ABCD1 Transporter Lignoceroyl-CoA (C24:0-CoA)->ABCD1 Transporter Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation ABCD1 Transporter->Peroxisomal Beta-Oxidation ACOX1, DBP, ACAA1 Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Peroxisomal Beta-Oxidation->Medium-Chain Acyl-CoA

Caption: Metabolic pathway of lignoceric acid synthesis and degradation.

Experimental Protocol

This protocol describes the quantification of total lignoceric acid in plasma, which involves hydrolysis to release the fatty acid from its esterified forms, followed by extraction and analysis by LC-MS/MS.

1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • Lignoceric acid standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Standard Solution Preparation

  • Lignoceric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve lignoceric acid in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the lignoceric acid stock solution with methanol to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).

  • Working IS Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation

  • Plasma Sample Aliquoting: Thaw frozen plasma samples on ice. Vortex and aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working IS solution (10 µg/mL this compound) to each plasma sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation and Hydrolysis:

    • Add 500 µL of methanol containing 0.1 M HCl to each tube.

    • Vortex vigorously for 1 minute.

    • Incubate at 60°C for 1 hour to facilitate hydrolysis of esterified lignoceric acid.

  • Liquid-Liquid Extraction:

    • After cooling to room temperature, add 1 mL of hexane to each tube.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper hexane layer to a new tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium acetate.

  • Gradient: A suitable gradient to separate lignoceric acid from other plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lignoceric Acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house for the instrument being used.)

5. Data Analysis and Quantification

  • Integrate the peak areas for both lignoceric acid and this compound.

  • Calculate the peak area ratio of lignoceric acid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of lignoceric acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Plasma Sample (100 uL) Plasma Sample (100 uL) Spike with this compound IS Spike with this compound IS Plasma Sample (100 uL)->Spike with this compound IS Protein Precipitation & Hydrolysis (MeOH/HCl, 60C) Protein Precipitation & Hydrolysis (MeOH/HCl, 60C) Spike with this compound IS->Protein Precipitation & Hydrolysis (MeOH/HCl, 60C) Liquid-Liquid Extraction (Hexane) Liquid-Liquid Extraction (Hexane) Protein Precipitation & Hydrolysis (MeOH/HCl, 60C)->Liquid-Liquid Extraction (Hexane) Phase Separation (Centrifugation) Phase Separation (Centrifugation) Liquid-Liquid Extraction (Hexane)->Phase Separation (Centrifugation) Collect Organic Layer Collect Organic Layer Phase Separation (Centrifugation)->Collect Organic Layer Evaporation to Dryness Evaporation to Dryness Collect Organic Layer->Evaporation to Dryness Reconstitution in Mobile Phase Reconstitution in Mobile Phase Evaporation to Dryness->Reconstitution in Mobile Phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution in Mobile Phase->LC-MS/MS Analysis

Caption: Workflow for the preparation and analysis of lignoceric acid in plasma.

Application Notes and Protocols for Quantifying Very Long-Chain Fatty Acids Using Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The accumulation of VLCFAs is a key biomarker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2][3] Accurate quantification of VLCFAs in biological matrices such as plasma is crucial for the diagnosis, monitoring, and development of therapies for these conditions.

Stable isotope dilution mass spectrometry is the gold standard for the precise and accurate quantification of endogenous analytes. Lignoceric acid-d9 (C24:0-d9), a deuterated form of lignoceric acid, serves as an excellent internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous lignoceric acid, ensuring similar extraction, derivatization, and ionization efficiencies, thereby correcting for sample loss and matrix effects during analysis.

These application notes provide detailed protocols for the quantification of VLCFAs in human plasma using this compound as an internal standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize typical concentrations of key VLCFAs and their diagnostic ratios in the plasma of healthy individuals compared to patients with X-linked Adrenoleukodystrophy (X-ALD).

Table 1: Plasma VLCFA Concentrations in Healthy Controls vs. X-ALD Patients

AnalyteHealthy Controls (µg/mL)X-ALD Patients (µg/mL)
Behenic Acid (C22:0)20.0 - 60.025.0 - 70.0
Lignoceric Acid (C24:0)20.0 - 55.040.0 - 150.0
Hexacosanoic Acid (C26:0)0.3 - 0.92.0 - 15.0

Data compiled from multiple sources.[1][4]

Table 2: Diagnostic Ratios of Plasma VLCFAs in Healthy Controls vs. X-ALD Patients

RatioHealthy ControlsX-ALD Patients
C24:0 / C22:00.7 - 1.2> 1.3
C26:0 / C22:00.005 - 0.02> 0.04

Data compiled from multiple sources.

Signaling Pathway

The accumulation of VLCFAs in X-ALD is a result of impaired peroxisomal β-oxidation. The following diagram illustrates the general pathway for VLCFA degradation within the peroxisome.

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids VLCFA VLCFA (in Cytosol) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Peroxisome Peroxisome Acyl_CoA_Oxidase Acyl-CoA Oxidase ABCD1->Peroxisome Transport into Peroxisome Enoyl_CoA Trans-2-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Bifunctional_Enzyme D-Bifunctional Enzyme Enoyl_CoA->Bifunctional_Enzyme Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Bifunctional_Enzyme->Hydroxyacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Shortened_Acyl_CoA

Caption: Peroxisomal β-oxidation pathway for VLCFAs.

Experimental Workflow

The general workflow for the quantification of VLCFAs in plasma using this compound as an internal standard is depicted below.

VLCFA_Quantification_Workflow VLCFA Quantification Workflow Start Plasma Sample Collection Add_IS Addition of this compound Internal Standard Start->Add_IS Hydrolysis Acid Hydrolysis Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Methylation for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Results Reporting Data_Processing->Results

Caption: General experimental workflow for VLCFA analysis.

Experimental Protocols

Protocol 1: Quantification of VLCFAs by GC-MS

This protocol describes the analysis of VLCFAs as their methyl esters.

1. Materials and Reagents

  • This compound (internal standard)

  • Methanol (anhydrous)

  • Hexane (HPLC grade)

  • Acetyl chloride

  • Potassium carbonate

  • Sodium sulfate (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-1ms)

2. Internal Standard Stock Solution Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working internal standard solution at a concentration of 10 µg/mL.

3. Sample Preparation

  • To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 1 mL of methanol:hexane (4:1, v/v).

  • Vortex briefly to mix.

  • Slowly add 200 µL of acetyl chloride while vortexing.

  • Cap the tube tightly and incubate at 100°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1.5 mL of 6% (w/v) potassium carbonate solution to stop the reaction.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new glass tube containing a small amount of anhydrous sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 50 µL of hexane for GC-MS analysis.

4. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/minute.

    • Ramp to 320°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Behenic acid methyl ester (C22:0): m/z 354.3

      • Lignoceric acid methyl ester (C24:0): m/z 382.4

      • This compound methyl ester (IS): m/z 391.4

      • Hexacosanoic acid methyl ester (C26:0): m/z 410.4

5. Quantification

  • Generate a calibration curve by preparing standards containing known concentrations of C22:0, C24:0, and C26:0 and a fixed concentration of this compound.

  • Calculate the peak area ratios of the analytes to the internal standard.

  • Determine the concentrations of the VLCFAs in the plasma samples by comparing their peak area ratios to the calibration curve.

Protocol 2: Quantification of VLCFAs by LC-MS/MS

This protocol describes the analysis of underivatized VLCFAs.

1. Materials and Reagents

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • LC-MS/MS system with a C18 reversed-phase column

2. Internal Standard Stock Solution Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution at 5 µg/mL in methanol.

3. Sample Preparation

  • To 50 µL of plasma, add 150 µL of ice-cold methanol containing 10 µL of the 5 µg/mL this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% formic acid).

4. LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30-100% B

      • 12-15 min: 100% B

      • 15.1-18 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      Behenic Acid (C22:0) 339.3 339.3
      Lignoceric Acid (C24:0) 367.3 367.3
      This compound (IS) 376.4 376.4

      | Hexacosanoic Acid (C26:0) | 395.4 | 395.4 |

5. Quantification

  • Construct a calibration curve using standards of C22:0, C24:0, and C26:0 with a constant concentration of this compound.

  • Calculate the peak area ratios of the analytes to the internal standard.

  • Determine the concentrations of VLCFAs in the plasma samples from the calibration curve.

Disclaimer

These protocols provide a general framework for the quantification of VLCFAs using this compound. Optimization of specific parameters may be required for different instrumentation and sample matrices. It is recommended to validate the method in your laboratory to ensure accuracy and precision. Always adhere to laboratory safety guidelines when handling chemicals and biological samples.

References

Application Note: Preparation and Storage of Lignoceric Acid-d9 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid, a 24-carbon saturated fatty acid, and its deuterated isotopologue, Lignoceric acid-d9, are crucial molecules in biomedical research, particularly in studies related to metabolic disorders such as Zellweger syndrome and adrenoleukodystrophy.[1] Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions of these compounds. This application note provides detailed protocols for the preparation and storage of this compound stock solutions to ensure their stability and integrity for use in various assays.

Physicochemical Properties and Solubility

This compound is the deuterium-labeled version of Lignoceric acid.[1] As a very-long-chain fatty acid, its solubility in aqueous solutions is negligible. Therefore, organic solvents are required for the preparation of stock solutions. The solubility of the non-deuterated Lignoceric acid in common organic solvents provides a strong indication of the solubility of its deuterated form.

Table 1: Solubility of Lignoceric Acid in Organic Solvents

SolventApproximate Solubility (mg/mL)
Chloroform2[2][3]
Tetrahydrofuran (THF)5[2]

It is recommended to use high-purity, aprotic solvents to prevent any potential for hydrogen-deuterium (H/D) exchange, which could compromise the isotopic purity of the standard.

Experimental Protocols

Materials and Reagents
  • This compound (solid)

  • High-purity chloroform, Tetrahydrofuran (THF), or other suitable aprotic organic solvent

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined caps (amber vials are recommended to protect from light)

  • Sonicator

  • Precision balance

  • Calibrated pipettes

Protocol for Stock Solution Preparation

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a precision balance.

  • Dissolution:

    • Transfer the weighed this compound to a clean, dry glass vial.

    • Add the appropriate volume of the chosen organic solvent (e.g., for 1 mg of this compound, add 1 mL of solvent to make a 1 mg/mL solution).

    • Cap the vial tightly with a Teflon-lined cap.

  • Sonication: To aid dissolution, sonicate the vial in a water bath for a few minutes until the solution is clear. Gentle warming can also be applied if necessary.

  • Inert Gas Purging: To prevent oxidation, especially for long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before final sealing.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Logical Relationship for Stock Solution Preparation

Workflow for this compound Stock Solution Preparation cluster_prep Preparation Steps start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Add Solvent & Dissolve weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate purge Purge with Inert Gas sonicate->purge label_vial Label Vial purge->label_vial store Store Appropriately label_vial->store

Caption: Workflow for this compound Stock Solution Preparation.

Storage Recommendations

Proper storage is critical to maintain the integrity and stability of this compound stock solutions.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationKey Considerations
-20°CUp to 1 monthStore in tightly sealed, amber glass vials with Teflon-lined caps. Minimize freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for longer-term storage to minimize degradation and solvent evaporation.

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.

Preparation of Working Solutions

Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution with the appropriate solvent.

Protocol for Preparing Working Solutions
  • Thawing: Allow an aliquot of the stock solution to thaw completely and equilibrate to room temperature.

  • Vortexing: Gently vortex the stock solution to ensure homogeneity.

  • Dilution: Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase for chromatographic applications or a solvent compatible with the experimental system) to achieve the desired final concentration.

Signaling Pathway Involving Fatty Acids (Illustrative)

While this compound is primarily used as an internal standard for quantification, understanding the biological context of very-long-chain fatty acids is important. Deficiencies in their metabolism are linked to peroxisomal disorders.

Simplified Overview of VLCFA Metabolism cluster_pathway Metabolic Pathway VLCFA Very-Long-Chain Fatty Acids (VLCFA) (e.g., Lignoceric Acid) Peroxisome Peroxisome VLCFA->Peroxisome BetaOxidation β-oxidation Peroxisome->BetaOxidation Zellweger Zellweger Syndrome (Peroxisomal Dysfunction) Peroxisome->Zellweger Impaired in Metabolites Shorter Chain Fatty Acids BetaOxidation->Metabolites

Caption: Simplified overview of VLCFA metabolism.

Summary of Quantitative Data

Table 3: Summary of Key Quantitative Information

ParameterValueReference
Solubility
In Chloroform~2 mg/mL
In THF~5 mg/mL
Storage Stability (in solution)
At -20°CUp to 1 month
At -80°CUp to 6 months
Storage Stability (solid)
At -20°C≥ 4 years

Conclusion

The integrity of this compound stock solutions is paramount for reliable experimental outcomes. By following the detailed protocols for preparation and adhering to the recommended storage conditions outlined in this application note, researchers can ensure the stability and accuracy of their deuterated standards. The use of appropriate solvents, proper handling techniques to prevent contamination and isotopic exchange, and correct storage temperatures are all critical factors in maintaining the quality of these valuable research materials.

References

Application Notes: Employing Lignoceric Acid-d9 in Zellweger Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zellweger syndrome (ZS) is the most severe form of the Zellweger spectrum disorders (PBD-ZSD), a group of rare, inherited metabolic disorders characterized by the absence or reduction of functional peroxisomes.[1][2] Peroxisomes are vital cellular organelles responsible for numerous metabolic processes, including the β-oxidation of very long-chain fatty acids (VLCFAs), which are fatty acids with 24 or more carbons.[3][4] In ZS, genetic defects in PEX genes impair peroxisome assembly, leading to a failure in these metabolic pathways.[2]

A primary biochemical hallmark of Zellweger syndrome is the accumulation of VLCFAs, such as lignoceric acid (C24:0), in plasma, tissues, and cultured cells. This accumulation is a direct consequence of deficient peroxisomal β-oxidation. Lignoceric acid is metabolized almost exclusively in peroxisomes, making it a key biomarker for peroxisomal function.

Lignoceric acid-d9 is a stable isotope-labeled version of lignoceric acid, containing nine deuterium atoms. This labeling allows it to be used as a metabolic tracer, distinguishable from the endogenous pool of unlabeled lignoceric acid by mass spectrometry. By introducing this compound to patient-derived cells, researchers can directly and quantitatively measure the activity of the peroxisomal β-oxidation pathway. This provides a powerful tool for diagnosing ZS, understanding its pathophysiology, and evaluating potential therapeutic interventions.

Key Applications

  • Diagnostic Confirmation: Directly assessing the functional impairment of VLCFA oxidation in patient-derived fibroblasts to confirm a ZS diagnosis.

  • Quantitative Assessment of Residual Enzyme Activity: Measuring the precise rate of this compound breakdown to determine the level of residual peroxisomal function, which can vary across the Zellweger spectrum.

  • High-Throughput Screening of Therapeutics: Evaluating the efficacy of potential drug candidates or genetic therapies aimed at restoring peroxisomal function by monitoring for an increased rate of this compound metabolism.

  • Investigating Metabolic Fates: Tracing the downstream metabolites of lignoceric acid to better understand how VLCFAs are processed or improperly stored in ZS cells.

Data Presentation

Quantitative data from VLCFA analysis and tracer studies are crucial for diagnosing and studying Zellweger syndrome.

Table 1: Typical Very Long-Chain Fatty Acid (VLCFA) Profile in Zellweger Syndrome

This table summarizes the characteristic elevation of VLCFA ratios found in the plasma of ZS patients compared to controls, a primary diagnostic indicator.

AnalyteControl RangeZellweger Syndrome (Typical)Significance
C24:0/C22:0 Ratio 0.6 - 1.0> 3.0Significantly Increased
C26:0/C22:0 Ratio 0.01 - 0.02> 0.3Greatly Increased
Hexacosanoic Acid (C26:0) LowGreatly IncreasedKey Diagnostic Marker

Table 2: Representative Data from a this compound Tracer Study in Fibroblasts

This table illustrates hypothetical but representative results from an experiment tracking the metabolism of this compound in control versus ZS patient fibroblasts over 48 hours. The data reflects the profound deficiency in peroxisomal β-oxidation in ZS cells.

Cell LineThis compound (C24:0-d9) Remaining (%)Behenic Acid-d9 (C22:0-d9) Produced (pmol/mg protein)Arachidic Acid-d9 (C20:0-d9) Produced (pmol/mg protein)
Control Fibroblasts 15%450380
Zellweger Syndrome Fibroblasts 92%35< 5

Experimental Protocols

Protocol 1: VLCFA β-Oxidation Assay in Cultured Fibroblasts using this compound

This protocol details the procedure for measuring the rate of peroxisomal β-oxidation in cultured human skin fibroblasts.

A. Materials and Reagents

  • Human skin fibroblasts (Control and ZS patient-derived)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (tetracosanoic-23,23,23,24,24,24,24,24,24-d9 acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Solvents: Hexane, Isopropanol, Methanol (HPLC grade)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Acetyl Chloride

B. Cell Culture and Tracer Incubation

  • Culture control and ZS fibroblasts in DMEM with 10% FBS at 37°C and 5% CO2.

  • When cells reach 80-90% confluency in T-25 flasks, aspirate the medium.

  • Prepare the this compound substrate by complexing it to fatty acid-free BSA. A typical final concentration is 10 µM this compound in serum-free DMEM.

  • Wash cells twice with sterile PBS.

  • Add 5 mL of the this compound incubation medium to each flask.

  • Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C.

C. Lipid Extraction and Derivatization

  • After incubation, aspirate the medium and wash cells three times with cold PBS.

  • Harvest cells by trypsinization and transfer to a glass tube. Centrifuge to pellet the cells.

  • Perform a total lipid extraction using a solvent system like Hexane:Isopropanol (3:2, v/v). Add the internal standard (C17:0) at this stage.

  • Vortex vigorously and centrifuge to separate the layers. Collect the organic (upper) layer containing lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • To convert fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs), add 1 mL of Methanol:Acetyl Chloride (20:1, v/v) to the dried lipids.

  • Heat at 100°C for 1 hour.

  • Cool and add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for analysis.

D. GC-MS Analysis

  • Analyze the FAMEs using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Use a suitable capillary column (e.g., DB-23) for fatty acid separation.

  • Set the mass spectrometer to Selected Ion Monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) for unlabeled fatty acids, this compound, its chain-shortened deuterated products (e.g., C22:0-d9, C20:0-d9), and the internal standard.

  • Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard. The rate of β-oxidation is determined by measuring the disappearance of the C24:0-d9 substrate and the appearance of its C22:0-d9 and C20:0-d9 products.

Visualizations

References

Application Notes and Protocols for the Derivatization of Lignoceric Acid-d9 in GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Lignoceric acid-d9, a stable isotope-labeled very long-chain fatty acid (VLCFA), for quantitative analysis by Gas Chromatography (GC). Accurate quantification of Lignoceric acid is crucial in various research areas, including the study of peroxisomal disorders like X-linked adrenoleukodystrophy.

Derivatization is an essential step in the GC analysis of fatty acids, particularly for long-chain and very long-chain fatty acids. This process converts the non-volatile and polar carboxylic acid group into a more volatile and less polar derivative, improving chromatographic peak shape and thermal stability. The two primary methods for derivatizing fatty acids are esterification, to form Fatty Acid Methyl Esters (FAMEs), and silylation, to form Trimethylsilyl (TMS) esters.

Comparison of Derivatization Methods

The choice of derivatization method can significantly impact the accuracy, precision, and throughput of the analysis. Below is a summary of common derivatization methods for very long-chain fatty acids, with quantitative data adapted from studies on C24:0, which serves as a proxy for Lignoceric acid.

Derivatization MethodReagent(s)Typical Reaction TimeReported Recovery/Yield for C24:0Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride in Methanol (BF3-Methanol)10 - 60 minutes~85%[1]Relatively fast, widely used, effective for free fatty acids.Reagent is moisture-sensitive and toxic.
Sulphuric Acid in Methanol (H2SO4-Methanol)10 minutes~86%[1]Fast, cost-effective, good response in GC.[1]Reagent is highly corrosive.
Hydrochloric Acid in Methanol (HCl-Methanol)90 minutes~84%[1]Effective for transesterification.Significantly longer reaction time compared to other methods.[1]
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)60 minutesNot specified in comparative studies for C24:0, but a common and effective method.Derivatizes multiple functional groups, relatively clean reaction.Reagents are highly moisture-sensitive.
Base-Catalyzed followed by Acid-Catalyzed Esterification Potassium Hydroxide (KOH) in Methanol, followed by HClVariable84% - 112% (higher variation)Suitable for total fatty acid analysis from complex lipids.Can have lower recovery and higher variability for unsaturated fatty acids.
Base-Catalyzed followed by Diazomethane derivative Sodium Methoxide (NaOCH3), followed by (Trimethylsilyl)diazomethane (TMS-DM)~15 minutes90% - 106% (less variation)Higher recovery and less variation compared to base/acid catalysis. Safer alternative to diazomethane.TMS-DM is a hazardous reagent.

Experimental Protocols

The following are detailed protocols for the two most common derivatization methods for this compound.

Protocol 1: Acid-Catalyzed Esterification to form Fatty Acid Methyl Ester (FAME) using BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester derivative.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane, HPLC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Conical reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • GC autosampler vials

Procedure:

  • Sample Preparation: Place a known amount of the dried this compound sample (e.g., 100 µg) into a conical reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 10-15 minutes in a heating block or water bath.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Drying and Transfer:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC autosampler vial for analysis.

Protocol 2: Silylation to form Trimethylsilyl (TMS) Ester using BSTFA

This protocol details the formation of the TMS ester of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other aprotic solvent (e.g., acetonitrile), anhydrous

  • Conical reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • GC autosampler vials

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Place the dried sample (e.g., 100 µg) into a conical reaction vial.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine (or other suitable aprotic solvent) to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before analysis.

Diagrams

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization processes.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample This compound Sample Dry Drying of Sample Sample->Dry Deriv Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Dry->Deriv React Heating and Reaction Deriv->React Extract Solvent Extraction (if applicable) React->Extract DryExtract Drying of Extract Extract->DryExtract GCMS GC-MS Analysis DryExtract->GCMS

Caption: General workflow for the derivatization and analysis of this compound.

esterification_reaction cluster_reactants Reactants cluster_products Products LA This compound (R-COOH) Catalyst BF3 (Catalyst) LA->Catalyst MeOH Methanol (CH3OH) MeOH->Catalyst FAME This compound Methyl Ester (R-COOCH3) Catalyst->FAME Water Water (H2O) Catalyst->Water

Caption: Acid-catalyzed esterification of this compound to its methyl ester.

silylation_reaction cluster_reactants_silylation Reactants cluster_products_silylation Products LA_silylation This compound (R-COOH) BSTFA BSTFA LA_silylation->BSTFA TMS_Ester TMS Ester of this compound (R-COO-Si(CH3)3) BSTFA->TMS_Ester Byproducts Volatile Byproducts BSTFA->Byproducts

Caption: Silylation of this compound to its TMS ester.

References

Application Note: A Robust Workflow for Quantitative Fatty Acid Profiling Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are integral to numerous biological functions, acting as essential components of cell membranes, primary sources of energy, and critical signaling molecules in various metabolic pathways.[1][2] The precise and accurate quantification of fatty acid profiles in biological samples is crucial for understanding disease states, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose.[4] However, the analytical process is susceptible to variations during sample preparation and instrumental analysis.

The stable isotope dilution method, which utilizes deuterated fatty acids as internal standards, is the gold standard for reliable quantification. These standards are chemically and structurally analogous to their endogenous counterparts but are distinguishable by mass spectrometry. Adding a known quantity of deuterated standards at the initial stage of sample preparation effectively corrects for analyte loss during extraction, derivatization, and injection, thereby ensuring high precision and accuracy.

This application note provides a comprehensive workflow, including detailed experimental protocols for sample preparation, derivatization, and analysis of fatty acids in biological matrices using deuterated internal standards.

I. Overall Experimental Workflow

The general workflow for fatty acid profiling involves several key stages, from sample preparation to data analysis. The use of deuterated internal standards is integrated at the very beginning to ensure accurate quantification throughout the process.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (for GC-MS) cluster_analysis Analysis & Quantification Sample Biological Sample (Plasma, Tissue, Cells) IS Spike with Deuterated Internal Standards Sample->IS Extract Lipid Extraction (e.g., Folch Method) IS->Extract Dry Evaporate Solvent Extract->Dry Deriv Derivatization to Volatile Esters (e.g., FAMEs) Dry->Deriv Analysis GC-MS or LC-MS/MS Analysis Dry->Analysis For LC-MS (no derivatization) Extract_Deriv Extract Derivatives Deriv->Extract_Deriv Dry_Deriv Evaporate & Reconstitute Extract_Deriv->Dry_Deriv Dry_Deriv->Analysis Quant Data Processing & Quantification Analysis->Quant Report Generate Report Quant->Report

Caption: High-level workflow for fatty acid profiling with deuterated standards.

II. Experimental Protocols

A. Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Iso-octane, Hexane, Acetonitrile, Water.

  • Reagents for Extraction: 0.9% NaCl solution, Anhydrous sodium sulfate.

  • Deuterated Internal Standards: A stock solution containing a mixture of relevant deuterated fatty acids. The choice of standards depends on the fatty acids of interest.

  • Derivatization Reagents (for GC-MS):

    • Acid-Catalyzed Methylation: Boron trifluoride in methanol (BF3-Methanol, 12-14% w/v) or 5% Acetyl chloride in methanol.

    • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Sample Tubes: Screw-capped glass tubes with PTFE-lined caps.

  • Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator or SpeedVac, Heating block or water bath, GC-MS or LC-MS/MS system.

Table 1: Common Deuterated Fatty Acid Internal Standards

Internal StandardAbbreviationSupplier Example
Lauric Acid-d312:0-d3CDN Isotopes
Myristic Acid-d314:0-d3Cambridge Isotopes
Palmitic Acid-d3 or -d3116:0-d3/d31CDN Isotopes, Cambridge Isotopes
Stearic Acid-d3 or -d3518:0-d3/d35CDN Isotopes, Cambridge Isotopes
Oleic Acid-d2 or -d1718:1-d2/d17Cambridge Isotopes
Arachidonic Acid-d820:4-d8Cayman Chemical
Eicosapentaenoic Acid-d520:5-d5Cayman Chemical
Docosahexaenoic Acid-d522:6-d5Cayman Chemical
(This table is non-exhaustive; a wide range of deuterated standards are commercially available.)
B. Protocol 1: Lipid Extraction (Folch Method)

This protocol is suitable for various biological samples like plasma, homogenized tissues, or cell pellets.

  • Sample Aliquoting: To a screw-capped glass tube, add a precise amount of your sample (e.g., 100 µL of plasma, 10-20 mg of homogenized tissue, or a pellet of 0.5-2 million cells).

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the deuterated internal standard mixture to each sample, standard, and quality control.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample. For tissues, homogenization or sonication may be required at this step.

  • Vortexing: Cap the tube tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the tubes at 2000-3000 x g for 5-10 minutes to achieve clear phase separation.

  • Collection: Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase to complete dryness under a gentle stream of nitrogen or using a SpeedVac. The dried lipid extract is now ready for derivatization (for GC-MS) or direct reconstitution for LC-MS analysis.

C. Protocol 2: Derivatization to FAMEs (for GC-MS)

To improve volatility for GC analysis, fatty acids are converted into fatty acid methyl esters (FAMEs).

Method 2A: Acid-Catalyzed Esterification using BF3-Methanol

  • To the dried lipid extract from Protocol 1, add 1 mL of hexane and 500 µL of BF3-methanol solution (12-14%).

  • Cap the tube tightly and heat at 90-100°C for 30-60 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to an autosampler vial for GC-MS analysis.

Method 2B: Silylation using BSTFA

Silylation is an alternative method that converts fatty acids to trimethylsilyl (TMS) esters.

  • To the dried lipid extract, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of a solvent like acetonitrile or pyridine.

  • Cap the vial tightly, vortex for 10-20 seconds, and heat at 60-70°C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Optionally, a solvent of choice (e.g., dichloromethane) can be added.

D. Protocol 3: Instrumental Analysis

GC-MS Parameters for FAMEs Analysis

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A polar capillary column, such as a FAMEWAX (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Injector: 250-275°C, Split/Splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Program: Example: Initial temp 140°C, ramp at 10°C/min to 210°C, then ramp at 2°C/min to 230°C and hold for 7 minutes. This program must be optimized for the specific column and analytes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) for targeted quantification of known fatty acids and their deuterated standards, or full scan mode for profiling unknown fatty acids.

LC-MS/MS Parameters for Fatty Acid Analysis

LC-MS is a powerful alternative, especially for very long-chain fatty acids, and often does not require derivatization.

  • System: UHPLC or HPLC coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Column: A C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile/methanol, often with an additive like formic acid or an ion-pairing agent.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS Ion Source: Electrospray Ionization (ESI), typically in negative mode, which readily forms [M-H]⁻ ions for fatty acids.

  • MS Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each target fatty acid and its corresponding deuterated internal standard.

III. Data Presentation and Quantification

Quantitative analysis is based on the stable isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the analyte (unlabeled fatty acid) to the peak area of its corresponding deuterated internal standard against the concentration of the analyte. The concentration of each fatty acid in the unknown samples is then calculated from this curve.

Table 2: Example Quantitative Data Summary for Fatty Acid Profiling in Plasma (µg/mL)

Fatty AcidControl Group (n=10)Treatment Group (n=10)p-value
Saturated
Palmitic Acid (16:0)210.5 ± 25.4185.2 ± 22.10.045
Stearic Acid (18:0)85.3 ± 9.888.1 ± 10.50.580
Monounsaturated
Oleic Acid (18:1n9)250.1 ± 30.2295.6 ± 35.80.012
Polyunsaturated
Linoleic Acid (18:2n6)320.7 ± 41.5280.4 ± 38.90.038
Arachidonic Acid (20:4n6)150.6 ± 18.9210.8 ± 25.1<0.001
EPA (20:5n3)25.4 ± 5.145.9 ± 8.3<0.001
DHA (22:6n3)48.2 ± 9.580.1 ± 12.7<0.001
(Data are presented as Mean ± Standard Deviation. Statistical significance is determined by an appropriate test, e.g., Student's t-test.)

IV. Visualization of a Relevant Signaling Pathway

Fatty acids are key ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.

PPAR_Pathway cluster_cell Cell cluster_nucleus Nucleus FA Fatty Acids (e.g., PUFAs) PPAR PPAR FA->PPAR bind & activate Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Transcription Target Gene Transcription PPRE->Transcription initiates Metabolism Increased Fatty Acid Uptake & Catabolism Transcription->Metabolism

Caption: PPAR signaling pathway activated by fatty acids.

V. Conclusion

The workflow described provides a reliable and accurate method for the quantification of fatty acids in diverse biological samples. The incorporation of deuterated internal standards is fundamental to correcting for analytical variability, ensuring the generation of high-quality, reproducible data essential for metabolomics, clinical research, and drug development. While GC-MS with derivatization is a well-established technique, LC-MS/MS offers a powerful, complementary approach that can simplify sample preparation and expand the range of analyzable fatty acids.

References

Troubleshooting & Optimization

improving Lignoceric acid-d9 stability during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Lignoceric acid-d9 during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a this compound stock solution?

A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C.[1] Under these conditions, the solution can be considered stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is crucial to minimize the number of freeze-thaw cycles.

Q2: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?

A2: Several factors could contribute to lower than expected concentrations. These include:

  • Degradation during storage: Improper storage temperatures or repeated freeze-thaw cycles can lead to degradation.

  • Adsorption to surfaces: Fatty acids can adsorb to plastic and glass surfaces. Using silanized glassware or polypropylene tubes can minimize this.

  • Incomplete extraction: The efficiency of your lipid extraction protocol can significantly impact recovery. Ensure the chosen method is appropriate for your sample matrix.[2]

  • Issues with derivatization (for GC-MS analysis): Incomplete conversion of the fatty acid to its more volatile ester derivative (e.g., FAME) will result in underestimation.[3][4]

  • Instrumental problems: Issues with the analytical instrument, such as injector problems or detector sensitivity, can lead to inaccurate quantification.

Q3: Is this compound susceptible to oxidation?

A3: Lignoceric acid is a saturated fatty acid, meaning it lacks double bonds in its carbon chain. This structure makes it inherently more stable and less prone to oxidation compared to unsaturated fatty acids. However, all lipids can degrade over time, and exposure to heat, light, and oxygen can accelerate this process. While the deuterium labeling in this compound is primarily for mass spectrometric detection, the stronger carbon-deuterium bond can offer some minor protection against abstraction compared to a carbon-hydrogen bond, a principle that is more significantly exploited in deuterated polyunsaturated fatty acids to prevent lipid peroxidation.

Q4: Can the pH of my sample matrix affect the stability of this compound?

A4: Yes, pH can influence the stability of fatty acids. Extreme pH values can promote hydrolysis of ester linkages if the fatty acid is part of a complex lipid. For free fatty acids, changes in pH can affect their solubility and potential for aggregation, which might impact their interaction with other molecules and surfaces. Some studies suggest that lower pH conditions may reduce the rate of lipid oxidation. It is generally advisable to maintain a neutral or slightly acidic pH during sample storage and processing, unless the experimental protocol requires otherwise.

Q5: Should I add an antioxidant to my samples containing this compound?

A5: For saturated fatty acids like this compound, the addition of an antioxidant is generally not as critical as for polyunsaturated fatty acids. However, if your sample contains a complex mixture of lipids or will be stored for an extended period, adding an antioxidant such as butylated hydroxytoluene (BHT) or tertiary butylhydroquinone (TBHQ) at a low concentration (e.g., 0.01%) can provide extra protection against any potential oxidative stress. Be aware that some antioxidants like BHT can interfere with the analysis of short-chain fatty acids.

Troubleshooting Guides

Issue 1: High Variability in this compound Concentration Across Replicates
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Ensure uniform and consistent procedures for all sample aliquots, including extraction, vortexing, and temperature exposure.
Precipitation of Analyte Lignoceric acid is solid at room temperature. Ensure it is fully dissolved in an appropriate organic solvent and that the solvent composition does not change in a way that would cause precipitation during storage or analysis.
Adsorption to Container Walls Use low-adhesion polypropylene tubes or silanized glassware. Pre-rinse pipette tips with the solvent.
Inaccurate Pipetting Calibrate pipettes regularly. For viscous organic solvents, consider using positive displacement pipettes or the reverse pipetting technique.
Issue 2: Progressive Decrease in this compound Concentration Over Time
Potential Cause Troubleshooting Step
Suboptimal Storage Temperature Confirm that storage units (freezers) are maintaining the target temperature consistently. Use a calibrated thermometer to verify. For long-term storage, use -80°C.
Repeated Freeze-Thaw Cycles Aliquot stock solutions and samples into single-use vials to avoid repeated freezing and thawing of the entire batch.
Exposure to Light and Air Store samples in amber vials to protect from light. Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure.
Chemical Degradation Investigate the possibility of reactive species within the sample matrix. If suspected, consider adding a low concentration of a suitable antioxidant like BHT.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Biological Matrix (e.g., Plasma)
  • Sample Preparation:

    • Thaw a pooled plasma sample from a single source to ensure homogeneity.

    • Spike the plasma with a known concentration of this compound from a fresh stock solution.

    • Vortex gently to mix.

    • Aliquot the spiked plasma into multiple polypropylene tubes for each storage condition to be tested.

  • Storage Conditions:

    • Time Zero (T0): Immediately process a set of aliquots for analysis.

    • Condition 1 (Long-Term): Store aliquots at -80°C.

    • Condition 2 (Short-Term): Store aliquots at -20°C.

    • Condition 3 (Freeze-Thaw): Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., freeze at -20°C for 24 hours, then thaw at room temperature for 2 hours, repeat for 3-5 cycles).

  • Time Points for Analysis:

    • Analyze samples stored at -80°C and -20°C at various time points (e.g., 1 week, 1 month, 3 months, 6 months).

    • Analyze the freeze-thaw samples after the final cycle.

  • Sample Analysis:

    • Perform a validated lipid extraction method (e.g., Folch or Bligh-Dyer) on all samples.

    • Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the this compound peak area and compare it to the T0 samples.

  • Data Presentation:

    Table 1: Stability of this compound in Plasma at Different Storage Temperatures

    Storage Time Mean Concentration (ng/mL) at -20°C % Recovery vs. T0 Mean Concentration (ng/mL) at -80°C % Recovery vs. T0
    T0 100.0 100% 100.0 100%
    1 Week 98.5 98.5% 99.8 99.8%
    1 Month 95.2 95.2% 99.5 99.5%
    3 Months 88.7 88.7% 98.9 98.9%

    | 6 Months | Not Recommended | - | 98.2 | 98.2% |

    Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in Plasma

    Number of Cycles Mean Concentration (ng/mL) % Recovery vs. T0
    0 (T0) 100.0 100%
    1 99.1 99.1%
    3 96.4 96.4%

    | 5 | 92.8 | 92.8% |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis prep1 Spike Biological Matrix with This compound prep2 Aliquot Samples prep1->prep2 storage1 Time Zero (T0) Analysis prep2->storage1 storage2 Long-Term Storage (-80°C) prep2->storage2 storage3 Short-Term Storage (-20°C) prep2->storage3 storage4 Freeze-Thaw Cycles prep2->storage4 analysis1 Lipid Extraction storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Derivatization (FAMEs) analysis1->analysis2 analysis3 GC-MS or LC-MS Analysis analysis2->analysis3 analysis4 Data Quantification analysis3->analysis4 degradation_pathway lignoceric_acid This compound (Stable) hydrolysis Hydrolysis (if esterified) lignoceric_acid->hydrolysis oxidation Oxidation (Minor Pathway for Saturated FAs) lignoceric_acid->oxidation stressors Stressors (Heat, Light, O2, Extreme pH) stressors->lignoceric_acid degradation_products Potential Degradation Products (e.g., shorter chain fatty acids) hydrolysis->degradation_products oxidation->degradation_products

References

Technical Support Center: Mitigating Matrix Effects in Lignoceric Acid-d9 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Lignoceric acid-d9, with a focus on mitigating matrix effects.

Troubleshooting Guides

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS-based bioanalysis, leading to inaccurate and irreproducible results.[1][2][3] Phospholipids are a major contributor to matrix effects in biological samples like plasma. This guide provides a structured approach to identifying and resolving common issues related to matrix effects in this compound quantification.

Problem Potential Cause Troubleshooting Steps
Poor reproducibility of this compound signal between samples Inconsistent matrix effects due to sample variability.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Lignoceric acid will co-elute and experience similar matrix effects, allowing for accurate correction. 3. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the study samples to compensate for consistent matrix effects.
Significant ion suppression observed Co-elution of phospholipids or other endogenous matrix components with this compound.1. Incorporate Phospholipid Removal: Utilize specialized SPE cartridges or plates designed for phospholipid removal. 2. Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between this compound and interfering compounds. 3. Evaluate Different Ionization Sources: If available, consider switching from Electrospray Ionization (ESI), which is prone to suppression, to Atmospheric Pressure Chemical Ionization (APCI).
Inconsistent internal standard (IS) response The chosen internal standard is not behaving similarly to this compound.1. Switch to a SIL-IS: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled Lignoceric acid). 2. Verify IS Purity and Stability: Ensure the internal standard is of high purity and has not degraded.
Non-linear calibration curve Saturation of the detector or significant matrix effects at higher concentrations.1. Dilute Samples: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect. 2. Optimize Sample Cleanup: A cleaner sample extract is less likely to cause non-linearity. 3. Adjust Detector Settings: Ensure the detector is not being saturated by high analyte concentrations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting compounds from the sample matrix. This interference, which can either suppress or enhance the analyte signal, leads to inaccurate and unreliable quantification. In biological matrices such as plasma or serum, phospholipids are a primary cause of these effects.

Q2: What are the initial signs of matrix effects in my LC-MS/MS data?

A2: Common indicators of matrix effects include poor reproducibility between replicate injections, a significant difference in the peak area of this compound in a pure solvent standard versus a matrix-spiked standard, and inconsistent analyte-to-internal standard area ratios.

Q3: How can I quantitatively assess the extent of matrix effects?

A3: The post-extraction spike method is a common quantitative approach. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a clean solvent. The ratio of these peak areas indicates the degree of ion suppression or enhancement.

Q4: What is the most effective way to remove phospholipids from my plasma samples?

A4: Solid-phase extraction (SPE) with cartridges or plates specifically designed for phospholipid removal is a highly effective method. These products typically use a sorbent that retains phospholipids while allowing the analytes of interest to pass through.

Q5: Is protein precipitation alone sufficient for sample cleanup?

A5: While protein precipitation (PPT) is a simple and quick method to remove proteins, it is generally not effective at removing phospholipids and can result in significant matrix effects. It is often used as an initial step before a more specific cleanup technique like SPE.

Q6: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A6: It is highly recommended to use a SIL-IS, such as ¹³C- or ²H-labeled Lignoceric acid, in all quantitative LC-MS/MS assays. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for reliable correction and improves the accuracy and precision of the assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol describes a general procedure using a phospholipid removal SPE plate.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add the internal standard solution (Lignoceric acid-¹³C, for example).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • SPE Cleanup:

    • Place a phospholipid removal 96-well SPE plate on a vacuum manifold.

    • Load the supernatant from the previous step onto the SPE plate.

    • Apply a gentle vacuum to draw the sample through the sorbent.

    • The phospholipids are retained by the sorbent, while the cleaned extract containing this compound is collected in a 96-well collection plate.

  • Final Preparation:

    • Evaporate the collected eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in an appropriate volume of the mobile phase.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for sample cleanup.

  • Sample Preparation:

    • To 100 µL of plasma sample, add the internal standard.

    • Add 500 µL of a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Extraction:

    • Carefully transfer the upper organic layer, containing the this compound, to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance of different sample preparation techniques in mitigating matrix effects, based on typical outcomes for fatty acid analysis.

Sample Preparation Method Typical Analyte Recovery (%) Typical Phospholipid Removal (%) Relative Matrix Effect (%)
Protein Precipitation (PPT)90 - 105< 5030 - 60
Liquid-Liquid Extraction (LLE)70 - 9070 - 9010 - 30
Solid-Phase Extraction (SPE)85 - 100> 95< 10

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Mitigating Matrix Effects

cluster_0 Sample Preparation cluster_1 Analysis Sample Plasma Sample Add_IS Add this compound SIL-IS Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Cleanup Sample Cleanup (SPE or LLE) PPT->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data Data Processing LC_MS->Data

Caption: Workflow for this compound quantification with matrix effect mitigation.

Logic Diagram of Sample Preparation Techniques

Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT Simple, but high matrix effects LLE Liquid-Liquid Extraction (LLE) Start->LLE Good cleanup, moderate recovery SPE Solid-Phase Extraction (SPE) (Phospholipid Removal) Start->SPE Excellent cleanup, high recovery Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Comparison of common sample preparation techniques for bioanalysis.

References

Technical Support Center: Resolving Chromatographic Peak Issues with Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Lignoceric acid-d9 in their analytical workflows. This guide provides detailed troubleshooting for common chromatographic issues in a question-and-answer format, supplemented with experimental protocols, quantitative data, and logical diagrams to streamline problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent chromatographic peak problems observed with this compound?

When analyzing the very-long-chain fatty acid, this compound, the most frequently encountered issues are peak tailing, peak splitting, and peak broadening. While less common, peak fronting can also occur. These distortions can significantly compromise the accuracy, precision, and sensitivity of your analytical results.[1]

Q2: My this compound peak is tailing. What are the likely causes?

Peak tailing for this compound is often a result of secondary chemical interactions between the analyte's carboxylic acid group and active sites on the stationary phase, such as residual silanols on silica-based columns.[2][3] Other potential causes include contamination of the column, using a sample solvent that is too strong compared to the mobile phase, or the presence of extra-column dead volume within the chromatographic system.[4][5]

Q3: What leads to the splitting of my this compound peak?

Peak splitting can arise from several factors. If all peaks in the chromatogram are split, it suggests a problem occurring before the analytical column, such as a partially blocked inlet frit or a void in the column's packed bed. If only the this compound peak is affected, the issue is likely related to the separation itself, such as co-elution with an interfering substance, on-column degradation of the analyte, or an inappropriate sample solvent.

Q4: The peak for this compound is broader than anticipated. What could be the reason?

Excessive peak broadening is typically a sign of reduced chromatographic efficiency. This can be caused by an old or poorly packed column, a mobile phase with high viscosity that slows down analyte diffusion, or column overload due to injecting too much sample. The high hydrophobicity of this compound can also contribute to slower mass transfer kinetics, resulting in broader peaks.

Q5: Could the use of a deuterated standard (this compound) introduce unique peak problems?

The deuterium labeling on the carbon backbone of this compound is stable and should not intrinsically cause peak shape issues. However, it is essential to use a standard of high chemical and isotopic purity. The presence of unlabeled Lignoceric acid or other impurities could manifest as shoulder peaks or general peak distortion if not chromatographically resolved. Isotopic exchange (H/D exchange) is not a concern as the deuterium atoms are on non-exchangeable carbon positions.

Troubleshooting Guides

Issue 1: Peak Tailing in HPLC Analysis

Symptom: The this compound peak is asymmetrical, with a prolonged trailing edge.

Troubleshooting Workflow:

G Start Peak Tailing Observed CheckMobilePhase Assess Mobile Phase pH & Composition Start->CheckMobilePhase CheckColumn Evaluate Column Condition & Type Start->CheckColumn CheckSample Review Sample Preparation Start->CheckSample CheckSystem Inspect HPLC System for Dead Volume Start->CheckSystem Solution1 Add Acidic Modifier (e.g., 0.1% Formic Acid) CheckMobilePhase->Solution1 Analyte ionization suspected Solution2 Use End-Capped Column CheckColumn->Solution2 Secondary interactions suspected Solution3 Flush or Replace Column/Guard Column CheckColumn->Solution3 Contamination or degradation Solution4 Dissolve Sample in Initial Mobile Phase CheckSample->Solution4 Solvent mismatch Solution5 Reduce Injection Volume or Sample Concentration CheckSample->Solution5 Column overload Solution6 Optimize Tubing and Fittings CheckSystem->Solution6 All peaks tailing End Symmetrical Peak Achieved Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End Solution6->End

Caption: Troubleshooting workflow for this compound peak tailing in HPLC.

Potential Causes and Detailed Solutions:

Potential CauseDetailed Solution
Secondary Interactions The carboxylic acid moiety of Lignoceric acid can engage in secondary interactions with active silanol groups on a silica-based stationary phase. To suppress the ionization of the fatty acid and minimize these interactions, add a small amount of an acidic modifier, such as 0.1% formic or acetic acid, to the mobile phase. Employing a modern, high-purity, end-capped column is also highly effective in reducing such interactions.
Column Contamination or Degradation The accumulation of strongly retained matrix components can create active sites on the column, leading to peak tailing. A rigorous column wash with a strong solvent should be performed. If the issue persists, the column may be permanently fouled or degraded and should be replaced. The use of a guard column is a cost-effective way to protect the analytical column from contaminants.
Sample Solvent Mismatch Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. It is best practice to dissolve the this compound standard in the initial mobile phase or a weaker solvent whenever feasible.
Column Overload Exceeding the column's loading capacity by injecting too high a concentration or volume of the analyte can saturate the stationary phase. To resolve this, either dilute the sample or reduce the injection volume.
Extra-Column Volume Excessive dead volume in the system, originating from poorly made connections or tubing with a large internal diameter, can lead to band broadening and tailing. It is crucial to inspect all fittings and use tubing with the smallest appropriate inner diameter to minimize this effect.
Issue 2: Peak Splitting in GC/LC Analysis

Symptom: The peak corresponding to this compound appears as a doublet or a multi-peak cluster.

Troubleshooting Workflow:

G Start Peak Splitting Observed CheckAllPeaks Are All Peaks in the Chromatogram Splitting? Start->CheckAllPeaks YesAllSplit Yes CheckAllPeaks->YesAllSplit NoOnlyOneSplit No CheckAllPeaks->NoOnlyOneSplit PreColumnIssue Indicates a Pre-Column Issue YesAllSplit->PreColumnIssue SeparationIssue Indicates a Separation-Specific Issue NoOnlyOneSplit->SeparationIssue Solution1 Check and Replace Inlet Frit PreColumnIssue->Solution1 Solution2 Inspect for Column Void or Channeling; Replace Column PreColumnIssue->Solution2 Solution3 Enhance Sample Cleanup (e.g., SPE) SeparationIssue->Solution3 Co-elution with impurity Solution4 Optimize Separation Method (Mobile/Stationary Phase) SeparationIssue->Solution4 Poor resolution Solution5 Verify Analyte Stability (e.g., lower inlet temp for GC) SeparationIssue->Solution5 On-column degradation End Single, Sharp Peak Restored Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Logical diagram for troubleshooting split peaks of this compound.

Potential Causes and Detailed Solutions:

Potential CauseDetailed Solution
Blocked Inlet Frit If all peaks are splitting, it is highly probable that the inlet frit of the column is partially obstructed by particulate matter from the sample or mobile phase. Attempting to back-flush the column may resolve the issue. If unsuccessful, the frit or the entire column will need to be replaced. Always filter samples and mobile phases to prevent this.
Column Void or Channeling A void at the column inlet or channeling within the packed bed can cause the sample band to split before the separation process begins, typically affecting all peaks. This damage is irreversible and necessitates column replacement.
Co-elution with an Interferent When only the this compound peak is split, co-elution with an impurity is a likely cause. Implement or improve sample cleanup procedures, such as solid-phase extraction (SPE). Modifying the mobile phase composition or switching to a column with a different selectivity can also help to resolve the two compounds.
Sample Solvent Effects In GC analysis, particularly with splitless injections, using different solvents for sample extraction and final dilution can lead to peak splitting, especially if the solvents have significantly different polarities. Whenever possible, use a single solvent. In LC, a sample solvent that is much stronger than the mobile phase can also cause this issue.
Analyte Degradation For GC analysis, high injector temperatures can sometimes lead to the degradation of fatty acids. Verify that the inlet temperature is not excessively high. For LC, ensure that the mobile phase pH and composition are not causing on-column degradation of the analyte.

Experimental Protocols

LC-MS/MS Method for Free this compound Quantification

This protocol provides a general framework and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation (from plasma):

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • For protein precipitation, add 200 µL of ice-cold methanol containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (80:20, v/v) + 0.1% Formic Acid
Gradient Program 0.0 min: 5% B7.5 min: 98% B8.0 min: 98% B8.1 min: 5% B10.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. MS/MS Parameters (Negative Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) To be determined based on the specific deuteration of this compound (e.g., for C24H39D9O2, the [M-H]⁻ ion would be at m/z 376.4)
Product Ion (m/z) To be determined via compound tuning (infusion) to find the most stable and intense fragment ion.
Collision Energy Requires optimization for your specific mass spectrometer.
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C

Note: It is crucial to perform compound optimization (tuning) for this compound on your specific mass spectrometer to determine the optimal precursor/product ion pair and collision energy for quantification.

Data Presentation

Table 1: Influence of Mobile Phase Modifier on Peak Tailing
Mobile Phase CompositionAnalyteTailing Factor (Tf)
90% Acetonitrile in WaterLignoceric Acid1.9
90% Acetonitrile in Water + 0.1% Formic AcidLignoceric Acid1.1
90% Acetonitrile in Water + 0.1% Acetic AcidLignoceric Acid1.2

This representative data illustrates the significant improvement in peak symmetry for Lignoceric acid with the addition of an acidic modifier to the mobile phase, which suppresses deleterious secondary interactions.

Table 2: GC Column Selection Guide for this compound (as FAME)
Column TypeStationary PhasePolaritySuitability for Very-Long-Chain FAMEs
DB-WaxPolyethylene GlycolPolarSuitable for separating FAMEs up to C24 based on carbon number and saturation, though retention times for Lignoceric acid methyl ester may be long.
HP-88High Cyanopropyl PolysiloxaneHighly PolarProvides excellent separation of cis/trans isomers, which is less critical for saturated FAMEs. May pose challenges for the elution of very high molecular weight saturated FAMEs.
DB-23Mid/High Cyanopropyl PolysiloxaneHighly PolarOffers good resolution for a broad range of FAMEs and is a suitable alternative for the analysis of very-long-chain saturated fatty acids.

This table provides guidance on selecting an appropriate GC column for the analysis of this compound after derivatization to its fatty acid methyl ester (FAME).

References

Technical Support Center: Optimizing Lignoceric Acid-d9 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Lignoceric acid-d9 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my assay?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Because its chemical and physical properties are nearly identical to the endogenous Lignoceric acid you are measuring (the analyte), it can be used to account for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] By adding a known amount of this compound to every sample, you can normalize for fluctuations caused by sample loss during extraction, matrix effects (ion suppression or enhancement), and variations in instrument response, which significantly improves the accuracy and precision of your results.[1][2]

Q2: What is a good starting concentration for this compound?

A2: The optimal concentration of an internal standard is specific to each assay and should be determined experimentally during method development.[3] A common rule of thumb is to use a concentration that produces a signal that is about 50% of the signal from the highest concentration standard in your calibration curve.[4] Another suggestion is to aim for a concentration that is in the range of 1/3 to 1/2 of the upper limit of quantitation (ULOQ) for your analyte. For very-long-chain fatty acids (VLCFAs), concentrations in the low µM or ng/mL range are often a good starting point. It is crucial to experimentally verify the impact of the chosen concentration on the assay's linearity, accuracy, and precision.

Q3: Can the deuterium labeling on this compound affect its chromatographic behavior?

A3: Yes, it is possible for deuterated internal standards to have slightly different retention times compared to their non-deuterated counterparts. This is known as the "chromatographic isotope effect," and it often results in the deuterated compound eluting slightly earlier in reversed-phase chromatography. While complete co-elution with the analyte may not always be achievable, you can optimize your chromatography to minimize this shift.

Q4: My this compound signal is highly variable across my analytical run. What could be the cause?

A4: High variability in the internal standard signal can be caused by several factors:

  • Inconsistent Sample Preparation: Ensure that the internal standard is accurately and consistently added to every sample, calibrator, and quality control. Verify your pipetting techniques and the concentration of your stock solutions.

  • Instrument Instability: Check for issues with the autosampler, such as inconsistent injection volumes. A dirty ion source or general instability in the mass spectrometer can also lead to fluctuating signals.

  • Matrix Effects: Even with a SIL-IS, significant variations in the sample matrix between different samples can lead to differential matrix effects, where the analyte and internal standard are not affected by ion suppression or enhancement to the same degree.

  • Internal Standard Stability: Confirm the stability of this compound in your stock solutions and in the prepared samples, especially if they are stored for an extended period before analysis.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

If you are experiencing inaccurate or inconsistent results despite using this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Differential Matrix Effects Even with co-elution, the analyte and IS can experience different levels of ion suppression or enhancement. Perform a matrix effect evaluation experiment (see Experimental Protocol 3) to quantify the extent of this issue. If significant, you may need to improve your sample clean-up procedure.
IS Concentration Too High or Too Low An inappropriate IS concentration can affect the linearity and accuracy of your assay. If the IS signal is saturating the detector, it will not accurately track the analyte. If it is too low, the signal-to-noise ratio may be poor. Re-optimize the IS concentration (see Experimental Protocol 2).
IS Purity Issues The presence of unlabeled Lignoceric acid in your this compound standard can lead to artificially inflated results, especially at the lower limit of quantitation (LLOQ). Always obtain a certificate of analysis from your supplier to verify the isotopic and chemical purity.
Chromatographic Shift A significant difference in retention time between the analyte and IS can lead to them being affected differently by matrix effects. Adjust your chromatographic method (e.g., gradient, temperature) to minimize the separation.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., chloroform or methanol).

    • Store at -20°C or -80°C as recommended by the supplier.

  • Lignoceric Acid Stock Solution (1 mg/mL):

    • Prepare in the same manner as the this compound stock solution.

  • Working Solutions:

    • Prepare a series of working solutions for your calibration curve by serially diluting the Lignoceric acid stock solution.

    • Prepare a working solution of this compound at a concentration suitable for spiking into your samples. The optimal concentration will be determined in Protocol 2.

Protocol 2: Optimization of this compound Concentration

This protocol will help you determine the optimal concentration of this compound for your assay.

  • Prepare Three Sets of Samples:

    • Set 1 (Analyte Only): Prepare a set of calibration standards and quality control (QC) samples at low, medium, and high concentrations of Lignoceric acid without any internal standard.

    • Set 2 (Analyte + Low IS): Prepare the same set of calibration standards and QCs, but spike each with a low concentration of this compound (e.g., a concentration that gives a response similar to the LLOQ of the analyte).

    • Set 3 (Analyte + High IS): Prepare another set of calibration standards and QCs, but spike each with a high concentration of this compound (e.g., a concentration that gives a response similar to the ULOQ of the analyte).

  • Sample Preparation and Analysis:

    • Process all three sets of samples using your established sample preparation method (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction).

    • Analyze the samples using your LC-MS/MS method.

  • Data Evaluation:

    • Linearity: For each set, plot the response ratio (analyte peak area / IS peak area) against the analyte concentration and determine the coefficient of determination (R²). For Set 1, plot the analyte peak area.

    • Accuracy and Precision: Calculate the accuracy (% bias) and precision (% CV) for the QC samples in each set.

    • Select the Optimal Concentration: Choose the this compound concentration that provides the best linearity (R² > 0.99), accuracy (e.g., within ±15%), and precision (e.g., <15% CV) for your QC samples.

IS ConcentrationQC LevelAnalyte Response (Peak Area)IS Response (Peak Area)Response RatioCalculated Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
None Low (5 ng/mL)15,000N/AN/A6.5+30%25%
Mid (50 ng/mL)160,000N/AN/A58.0+16%18%
High (200 ng/mL)600,000N/AN/A240.0+20%15%
Low (10 ng/mL) Low (5 ng/mL)14,50025,0000.585.9+18%12%
Mid (50 ng/mL)155,00024,0006.4654.9+9.8%9%
High (200 ng/mL)580,00023,00025.22215.0+7.5%8%
Optimal (50 ng/mL) Low (5 ng/mL)14,800120,0000.1235.1+2.0%5%
Mid (50 ng/mL)152,000125,0001.21649.5-1.0%4%
High (200 ng/mL)610,000122,0005.00202.0+1.0%3%
High (250 ng/mL) Low (5 ng/mL)14,000650,0000.02154.3-14%10%
Mid (50 ng/mL)150,000630,0000.23847.6-4.8%8%
High (200 ng/mL)550,000600,0000.917183.4-8.3%7%

This table contains illustrative data to demonstrate the principles of IS concentration optimization.

Protocol 3: Matrix Effect Evaluation

This protocol helps to determine if components in your sample matrix are suppressing or enhancing the ionization of your analyte and internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Lignoceric acid and the optimized concentration of this compound into a clean solvent (e.g., your mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). After extraction, spike the extract with Lignoceric acid and this compound at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Lignoceric acid and this compound before the extraction process.

  • Analyze and Calculate:

    • Analyze all three sets of samples.

    • Matrix Effect (ME %): ((Peak Area in Set B / Peak Area in Set A) - 1) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Internal Standard Normalized ME %: ((Response Ratio in Set B / Response Ratio in Set A) - 1) * 100

Sample SetAnalyte Peak AreaIS Peak AreaResponse RatioMatrix Effect (ME %)IS Normalized ME %
Set A (Neat) 150,000120,0001.25N/AN/A
Set B (Post-Spike) 90,00075,0001.20-40% (Suppression)-4.0%
Set C (Pre-Spike) 81,00068,2501.187N/AN/A

This table contains illustrative data. A low IS Normalized ME % indicates that the internal standard is effectively compensating for the matrix effects.

Visualizations

workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_standards Prepare Analyte and IS Stock Solutions prep_working Prepare Working Solutions (Calibration Curve and IS) prep_standards->prep_working prep_samples Prepare 3 Sets of Samples: 1. Analyte Only 2. Analyte + Low IS 3. Analyte + High IS prep_working->prep_samples sample_proc Process Samples (Extraction, etc.) prep_samples->sample_proc lcms_analysis LC-MS/MS Analysis sample_proc->lcms_analysis eval_linearity Assess Linearity (R²) lcms_analysis->eval_linearity eval_acc_prec Calculate Accuracy (% Bias) and Precision (% CV) for QCs lcms_analysis->eval_acc_prec select_opt Select Optimal IS Concentration eval_linearity->select_opt eval_acc_prec->select_opt

Caption: Workflow for optimizing internal standard concentration.

troubleshooting cluster_is IS Signal Issues cluster_chrom Chromatography Issues cluster_matrix Matrix Effects start Inconsistent or Inaccurate Results check_is_signal Is the IS signal consistent? start->check_is_signal is_yes Yes check_is_signal->is_yes Yes is_no No check_is_signal->is_no No check_chrom Are analyte and IS co-eluting? chrom_yes Yes check_chrom->chrom_yes Yes chrom_no No check_chrom->chrom_no No check_matrix Have you evaluated matrix effects? matrix_yes Yes check_matrix->matrix_yes Yes matrix_no No check_matrix->matrix_no No check_purity Have you verified IS purity? end_node Assay Optimized check_purity->end_node Yes is_yes->check_chrom troubleshoot_is Troubleshoot Sample Prep, Instrument Stability is_no->troubleshoot_is chrom_yes->check_matrix optimize_chrom Optimize Chromatography (Gradient, Temperature) chrom_no->optimize_chrom matrix_yes->check_purity improve_cleanup Improve Sample Cleanup or Re-optimize IS Conc. matrix_no->improve_cleanup

Caption: Troubleshooting logic for inaccurate quantification.

References

preventing deuterium exchange in Lignoceric acid-d9 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lignoceric acid-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic stability of this compound in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern when using this compound?

Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] this compound is used as an internal standard for the accurate quantification of its unlabeled counterpart, lignoceric acid.[2] If deuterium atoms on the standard exchange with hydrogen atoms from solvents or reagents, the mass of the standard changes, leading to inaccurate and unreliable quantitative results.[3][4]

Q2: Which deuterium atoms in this compound are susceptible to exchange?

The deuterium atoms on the carbon chain of this compound are generally stable. However, those on the carbon alpha to the carboxylic acid group (C2) can be susceptible to exchange under acidic or basic conditions through the formation of enol or enolate intermediates.[1] The single deuterium on the carboxylic acid's hydroxyl group is extremely labile and will rapidly exchange with any protic solvent. For this reason, stable isotope-labeled fatty acids are typically deuterated on the carbon backbone.

Q3: What are the primary factors that promote deuterium-hydrogen (D-H) exchange?

Several factors can promote the unwanted exchange of deuterium for hydrogen:

  • Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary source of hydrogen for back-exchange.

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterons, particularly those on the α-carbon. The minimum rate of exchange typically occurs in a narrow pH range of approximately 2.5 to 3.0.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.

  • Moisture: Atmospheric moisture can be absorbed by hygroscopic solvents and introduce protons, leading to deuterium loss.

Troubleshooting Guide: Isotopic Purity of this compound

Issue: I am observing a loss of isotopic purity in my this compound internal standard, indicated by a shift in its mass-to-charge ratio (m/z) or the appearance of lower mass isotopologues in my mass spectrometry data.

Potential Cause Recommended Solution
Use of Protic Solvents Reconstitute and dilute this compound in high-purity, anhydrous aprotic solvents such as acetonitrile, isopropanol, or dichloromethane. Avoid water, methanol, and ethanol where possible. If a protic solvent is necessary for your mobile phase, keep the run times as short as possible and the system chilled.
Suboptimal pH If working with aqueous solutions, adjust the pH to the 2.5-3.0 range to minimize the rate of exchange.
Contaminated Solvents/Reagents Use fresh, high-purity, anhydrous solvents. Purge solvent lines and use an inert gas (nitrogen or argon) to blanket solvents to prevent moisture absorption.
Improper Glassware Preparation Dry all glassware in an oven at a high temperature (e.g., 150°C) for at least 4 hours and cool in a desiccator under an inert atmosphere before use to remove any adsorbed water.
Elevated Temperatures Perform all sample preparation steps, including extraction and derivatization, at low temperatures (on ice or at 4°C) to slow the rate of exchange. For LC-MS analysis, use a chilled autosampler and column compartment.
Gas-Phase Exchange Exchange can occur in the electrospray ionization (ESI) source of the mass spectrometer. Optimize instrument parameters to minimize ion heating and reduce in-source residence times.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard, with a focus on minimizing deuterium exchange.

Materials:

  • Lyophilized this compound

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile or isopropanol)

  • Glass vials with PTFE-lined caps

  • Desiccator

  • Inert gas (dry nitrogen or argon)

  • Calibrated micropipettes

Procedure:

  • Glassware Preparation: Dry all vials and pipette tips in an oven at 150°C for at least 4 hours. Allow them to cool to room temperature in a desiccator under an inert atmosphere.

  • Equilibration of Standard: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Reconstitution: Under a stream of dry nitrogen or argon, reconstitute the this compound to a desired stock concentration (e.g., 1 mg/mL) with the chosen anhydrous aprotic solvent.

  • Mixing: Cap the vial tightly and vortex briefly to ensure complete dissolution.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution using the same anhydrous aprotic solvent to achieve the final desired concentration for spiking into samples. Prepare working solutions fresh as needed.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. When removing from the freezer, always allow the vial to warm to room temperature in a desiccator before opening.

Protocol 2: Lipid Extraction from Plasma using this compound Internal Standard

This protocol outlines a general procedure for the extraction of lipids from plasma samples, incorporating this compound as an internal standard.

Materials:

  • Plasma sample

  • This compound working solution (from Protocol 1)

  • Ice-cold methyl tert-butyl ether (MTBE)

  • Ice-cold methanol

  • Ice-cold water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Spiking of Internal Standard: In a microcentrifuge tube, add a known volume of the this compound working solution to the plasma sample.

  • Addition of Solvents: Add ice-cold methanol to the sample, followed by ice-cold MTBE. A common ratio is 1.5 mL MTBE: 0.5 mL methanol for every 100 µL of plasma.

  • Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation: Add ice-cold water (LC-MS grade) to induce phase separation. Vortex briefly and then centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the upper organic layer (containing the lipids and this compound) and transfer it to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate aprotic solvent (e.g., isopropanol/acetonitrile) for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound sample->spike Add Internal Standard extract Lipid Extraction (e.g., MTBE) spike->extract dry Dry Down extract->dry reconstitute Reconstitute in Aprotic Solvent dry->reconstitute lc UPLC/HPLC Separation reconstitute->lc Inject ms Mass Spectrometry lc->ms data Data Analysis ms->data

Caption: Workflow for Lipid Analysis using this compound.

deuterium_exchange_logic cluster_conditions Experimental Conditions cluster_prevention Prevention Strategies protic Protic Solvents (H₂O, MeOH) exchange Deuterium Exchange Risk protic->exchange ph High/Low pH ph->exchange temp High Temperature temp->exchange aprotic Aprotic Solvents (ACN, IPA) stability Isotopic Stability Maintained aprotic->stability ph_control pH Control (2.5-3.0) ph_control->stability low_temp Low Temperature (0-4°C) low_temp->stability anhydrous Anhydrous Conditions anhydrous->stability exchange->aprotic exchange->ph_control exchange->low_temp exchange->anhydrous

References

Technical Support Center: Enhancing the Solubility of Lignoceric Acid-d9 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Lignoceric acid-d9 in organic solvents. Below you will find solubility data, detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate your experiments.

Solubility Data

This compound, as a deuterated analog of lignoceric acid, is expected to exhibit very similar solubility characteristics. Lignoceric acid is a very long-chain saturated fatty acid (C24:0), and its solubility is generally low in polar solvents and higher in non-polar and some moderately polar organic solvents.[1][2]

SolventChemical FormulaTypeSolubility of Lignoceric Acid (mg/mL)Notes
ChloroformCHCl₃Halogenated~ 2[3]A common solvent for lipids.
Tetrahydrofuran (THF)C₄H₈OEther~ 5[3]Offers good solubility for many organic compounds.
Diethyl Ether(C₂H₅)₂OEtherSolubleA common solvent for fatty acids.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSulfoxideSoluble with assistanceOften used for preparing stock solutions for biological assays.[4]
EthanolC₂H₅OHAlcoholSparingly solubleCan be used as a co-solvent.
MethanolCH₃OHAlcoholSparingly solubleSimilar to ethanol.
HexaneC₆H₁₄AlkaneSparingly solubleMay require mixing with a more polar co-solvent.
AcetonitrileCH₃CNNitrileLowGenerally not a good solvent for long-chain saturated fatty acids.
WaterH₂OPolarInsolubleRequires special formulations (e.g., BSA complex) for aqueous solutions.

Note: The solubility of this compound is anticipated to be comparable to that of Lignoceric acid. For saturated fatty acids, solubility in organic solvents tends to decrease as the carbon chain length increases. Heating and sonication can significantly improve the solubility of long-chain fatty acids in many organic solvents.

Experimental Protocols

Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous organic solvent (e.g., Chloroform, THF, or DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent to achieve the desired concentration.

  • Inert Gas Purge: Purge the headspace of the vial with an inert gas to prevent oxidation of the fatty acid, especially if the solvent is prone to peroxide formation (like THF).

  • Dissolution: Cap the vial tightly and vortex or swirl to dissolve the solid. If the compound does not readily dissolve, proceed to the "Enhancing Solubility with Heat and Sonication" protocol.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to ensure stability. For long-term storage, aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.

Enhancing Solubility with Heat and Sonication

For sparingly soluble systems, applying heat and sonication can significantly aid dissolution.

Materials:

  • Vial containing this compound and solvent

  • Water bath or heating block

  • Bath sonicator or probe sonicator

Procedure:

  • Gentle Heating: Place the vial in a water bath or on a heating block set to a temperature between 30-40°C. Do not overheat, as it can lead to solvent evaporation and potential degradation of the compound. Some long-chain, saturated lipids may require gentle heating to dissolve.

  • Vortexing/Swirling: Periodically remove the vial, vortex or swirl gently, and visually inspect for dissolution.

  • Sonication: If the solid persists, place the vial in a bath sonicator for 5-15 minute intervals. Alternatively, use a probe sonicator at a low power setting, ensuring the tip is submerged in the solvent but not touching the glass. Sonication uses ultrasonic waves to break down solute aggregates and enhance solvent interaction.

  • Cooling: Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation. If precipitation occurs, the solution may be supersaturated at room temperature, and gentle warming may be required before use.

  • Storage: Store as described in the previous protocol.

Preparation of a this compound-BSA Complex for Aqueous Solutions

For cell culture experiments or other aqueous applications, complexing the fatty acid with Bovine Serum Albumin (BSA) is a common method to enhance its solubility and delivery.

Materials:

  • This compound stock solution in ethanol

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile tubes

  • Water bath

Procedure:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in the desired aqueous buffer (e.g., PBS) to a concentration of 10% (w/v).

  • Prepare Fatty Acid Solution: In a separate sterile tube, prepare a concentrated stock solution of this compound in ethanol.

  • Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 30 minutes to facilitate the binding of the fatty acid to the albumin.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.

  • Use: The this compound-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium.

Visualizing Experimental Workflows

cluster_input Input cluster_process Process cluster_output Output Lignoceric_acid_d9 This compound (Solid) Weigh Weigh Compound Lignoceric_acid_d9->Weigh Add_Solvent Add Organic Solvent Weigh->Add_Solvent Vortex Vortex/Swirl Add_Solvent->Vortex Assess Assess Solubility Vortex->Assess Heat Gentle Heat (30-40°C) Assess->Heat Not Dissolved Stock_Solution Homogeneous Stock Solution Assess->Stock_Solution Dissolved Sonicate Sonicate Heat->Sonicate Sonicate->Assess Start Start: Select Solvent Polarity Consider Polarity 'Like Dissolves Like' Start->Polarity Nonpolar Non-polar Solvents (e.g., Hexane) Polarity->Nonpolar High Hydrophobicity Moderately_Polar Moderately Polar Solvents (e.g., Chloroform, THF) Polarity->Moderately_Polar Balanced Polarity Polar_Aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) Polarity->Polar_Aprotic Some Polarity Polar_Protic Polar Protic Solvents (e.g., Ethanol, Methanol) Polarity->Polar_Protic Low Solubility Expected Test_Solubility Test Small Scale Solubility Nonpolar->Test_Solubility Moderately_Polar->Test_Solubility Polar_Aprotic->Test_Solubility Polar_Protic->Test_Solubility Optimize Optimize with Heat/ Sonication/Co-solvents Test_Solubility->Optimize Final_Choice Final Solvent Choice Optimize->Final_Choice

References

Technical Support Center: Maximizing Lignoceric Acid-d9 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Lignoceric acid-d9 from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound?

A1: this compound, a very long-chain saturated fatty acid (VLCFA), presents several challenges due to its physicochemical properties. Its long 24-carbon chain makes it highly hydrophobic, leading to poor solubility in aqueous solutions and a strong tendency to bind to plastics and proteins.[1] This hydrophobicity can also cause adsorption onto labware surfaces like pipette tips and tubes, leading to significant sample loss.[1][2] Additionally, as a beta-keto acid, it may be susceptible to degradation, especially at elevated temperatures.[1]

Q2: Which extraction methods are most effective for this compound?

A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for this compound if properly optimized.[1]

  • Liquid-Liquid Extraction (LLE): Robust methods like the Folch or Bligh & Dyer procedures are commonly used for total lipid extraction. For a highly nonpolar molecule like lignoceric acid, a modified Folch method with a higher proportion of a nonpolar solvent may be necessary to ensure complete extraction. Performing multiple sequential extractions and pooling the organic phases can significantly improve recovery.

  • Solid-Phase Extraction (SPE): SPE can produce cleaner extracts and is amenable to higher throughput. For fatty acids, reversed-phase (e.g., C18-bonded silica) and anion-exchange SPE are the most common approaches. Reversed-phase SPE retains the hydrophobic lignoceric acid while polar contaminants are washed away. Anion-exchange SPE utilizes a positively charged stationary phase to bind the negatively charged carboxylic acid group of the fatty acid at an appropriate pH.

Q3: Why is my recovery of this compound low and/or variable?

A3: Low or variable recovery can arise from multiple factors throughout the workflow:

  • Incomplete Extraction: Due to its high hydrophobicity, standard protocols may not be sufficient to fully extract this compound from the sample matrix. In LLE, using an insufficient volume of organic solvent or not performing re-extractions of the aqueous phase can leave the analyte behind.

  • Adsorption to Surfaces: The molecule's nonpolar nature causes it to adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.

  • Analyte Degradation: Very long-chain fatty acids can be susceptible to thermal and oxidative degradation. Homogenization can generate reactive oxygen species, necessitating the use of antioxidants.

  • Inappropriate pH: The pH of the sample can affect the protonation state of the carboxylic acid group. For efficient extraction into an organic solvent during LLE, the sample should be acidified to ensure the fatty acid is in its neutral, more lipophilic form.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

Q4: How can I prevent the degradation of this compound during sample preparation?

A4: To minimize degradation, avoid high temperatures during sample processing. Evaporate solvents under a gentle stream of nitrogen at low temperatures (e.g., 30-40°C). It is also crucial to work quickly, keep samples on ice to limit enzymatic activity, and add an antioxidant like butylated hydroxytoluene (BHT) to the homogenization or extraction solvent to prevent oxidative damage.

Q5: Does the deuterium label on this compound affect its extraction or analysis?

A5: While stable isotope-labeled standards are designed to behave identically to their endogenous counterparts, minor differences can occur. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE). This can sometimes lead to slight differences in retention time during chromatography, where the deuterated compound may elute slightly earlier than the non-deuterated analog in reversed-phase systems. While this typically does not affect extraction efficiency, it is important to ensure chromatographic peaks are well-integrated for accurate quantification.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery Incomplete Extraction (LLE): Insufficient solvent volume or single extraction step.Increase the volume of the organic solvent. Perform two or three sequential extractions and pool the organic phases.
Incomplete Elution (SPE): Elution solvent is not strong enough to desorb the highly hydrophobic analyte.Increase the strength/non-polarity of the elution solvent (e.g., use a higher percentage of hexane or ethyl acetate in the elution mixture). Perform multiple small-volume elutions and combine them.
Adsorption to Surfaces: Analyte binds to plastic or glass surfaces.Use silanized glassware or polypropylene tubes. Rinse containers with solvent to recover any adsorbed analyte. Minimize sample transfer steps.
Analyte Degradation: Oxidation or thermal degradation during processing.Add an antioxidant (e.g., BHT) to the extraction solvent. Work on ice and avoid heating steps where possible. Evaporate solvents at low temperatures under nitrogen.
High Variability / Irreproducible Results Inconsistent Sample Preparation: Variation in solvent volumes, mixing times, or SPE column handling.Use calibrated pipettes for all solvent additions. Ensure consistent vortexing/homogenization times. For SPE, ensure the sorbent is properly conditioned and never allowed to dry out between steps.
Inaccurate Internal Standard Addition: Inconsistent amount of this compound added.Use a calibrated pipette to add the internal standard to each sample before any extraction steps.
Poor Peak Shape / Matrix Effects in LC-MS Co-eluting Interferences: Matrix components are not adequately removed during sample cleanup.For SPE: Optimize the wash step. Use a slightly stronger wash solvent to remove more interferences without prematurely eluting the analyte. For LLE: Incorporate a post-extraction SPE cleanup step for cleaner samples.
Analyte Adsorption to LC System: Active sites in the LC flow path can cause peak tailing.Prime the LC system with a high-concentration standard of the analyte to passivate active sites.
Poor Solubility in Mobile Phase: The final extract solvent is incompatible with the initial mobile phase.Reconstitute the dried extract in a solvent that is compatible with or weaker than the initial mobile phase.

Quantitative Data Summary

The recovery of very long-chain fatty acids is highly dependent on the chosen method and matrix. The following tables provide illustrative data for different extraction approaches.

Table 1: Comparison of Solid-Phase Extraction (SPE) Sorbents for Long-Chain Fatty Acid Recovery

SPE Sorbent TypeAdsorption PrincipleTypical Recovery RateNotes
Reversed-Phase (C18) Hydrophobic interaction>85%Effective for retaining nonpolar fatty acids from polar matrices. Elution with a nonpolar solvent like acetonitrile or hexane/ethyl acetate.
Anion-Exchange (AX) Ionic interaction>90%Binds the negatively charged carboxylate group. Requires pH control for binding and elution.
Mixed-Mode Hydrophobic & Ionic>95%Combines multiple retention mechanisms for high affinity and capacity.

Recovery rates are generalized from studies on long-chain fatty acids and may vary for this compound depending on the specific protocol and sample matrix.

Table 2: Impact of Extraction Steps on Recovery

Method StepStandard ProtocolOptimized ProtocolExpected Improvement
LLE Extraction 1x extraction with 2:1 Chloroform:Methanol3x sequential extractions with pooled organic layers10-20% increase in recovery
Sample pH (LLE) Neutral pHAcidification of sample to pH < 4 before extraction5-15% increase for free fatty acids
SPE Wash Step Single wash with weak solventOptimized multi-step wash with increasing solvent strengthImproved extract purity, reducing matrix effects
Homogenization No antioxidantAddition of 0.01% BHT to homogenization solventPrevents oxidative loss, preserving analyte integrity

Experimental Protocols

Protocol 1: Modified Folch Liquid-Liquid Extraction (LLE)

This protocol is adapted for high-recovery of very long-chain fatty acids from plasma or tissue homogenate.

  • Sample Preparation: To 100 µL of sample (e.g., plasma), add a known amount of this compound as an internal standard.

  • Initial Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution (or 0.1 M HCl to acidify). Vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase into a clean glass tube, avoiding the protein interface.

  • Re-extraction: Add another 0.5 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and pool it with the first extract. Repeat for a total of three extractions.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile).

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is designed for the cleanup and concentration of this compound from a liquid sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample (e.g., the reconstituted extract from a protein precipitation step, diluted with a weak solvent) onto the conditioned SPE cartridge. Apply a gentle vacuum to maintain a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Then, wash with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile or a mixture like 95:5 hexane:ethyl acetate into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in the initial LC mobile phase for analysis.

Visualizations

LLE_Workflow cluster_start cluster_extraction Extraction cluster_collection Collection & Re-extraction cluster_finish Final Steps process_node process_node output_node output_node input_node input_node A Sample + This compound (IS) B Add Chloroform:Methanol (2:1) + BHT A->B C Vortex Vigorously (2 min) B->C D Add 0.9% NaCl (Phase Separation) C->D E Centrifuge (2000 x g, 10 min) D->E F Collect Lower Organic Phase E->F G Re-extract Aqueous Phase with Chloroform (2x) E->G Aqueous Layer H Pool Organic Phases F->H G->H Organic Layers I Evaporate Under N2 H->I J Reconstitute in Mobile Phase I->J K Analyze by LC-MS J->K

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_prep Preparation cluster_wash Wash Steps cluster_elute Elution cluster_finish Final Steps process_node process_node output_node output_node input_node input_node A Condition C18 Cartridge (Methanol -> Water) B Load Pre-treated Sample A->B C Wash 1: Water B->C D Wash 2: 50% Methanol C->D E Discard Wash Eluate C->E D->E F Elute with Acetonitrile (or other nonpolar solvent) D->F G Collect Eluate F->G H Evaporate Under N2 G->H I Reconstitute in Mobile Phase H->I J Analyze by LC-MS I->J

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Tree problem_node problem_node cause_node cause_node solution_node solution_node Start Low Recovery? LLE_Check Using LLE? Start->LLE_Check Check Method SPE_Check Using SPE? General_Cause1 Adsorption to labware? LLE_Cause1 Single Extraction? LLE_Check->LLE_Cause1 Yes LLE_Solution1 Perform 2-3 sequential extractions and pool organic layers. LLE_Cause1->LLE_Solution1 Yes LLE_Cause2 Neutral pH? LLE_Cause1->LLE_Cause2 No LLE_Solution2 Acidify sample to pH < 4 before extraction. LLE_Cause2->LLE_Solution2 Yes LLE_Cause2->SPE_Check No SPE_Cause1 Analyte lost in wash? SPE_Check->SPE_Cause1 Yes SPE_Solution1 Use a weaker wash solvent. Analyze wash fraction for loss. SPE_Cause1->SPE_Solution1 Yes SPE_Cause2 Incomplete Elution? SPE_Cause1->SPE_Cause2 No SPE_Solution2 Use stronger elution solvent. Perform multiple elutions. SPE_Cause2->SPE_Solution2 Yes SPE_Cause2->General_Cause1 No General_Solution1 Use silanized glass or PP tubes. Minimize transfer steps. General_Cause1->General_Solution1 Yes General_Cause2 Analyte Degradation? General_Cause1->General_Cause2 No General_Solution2 Add BHT to solvent. Keep samples on ice. General_Cause2->General_Solution2 Yes

Caption: Troubleshooting decision tree for low recovery of this compound.

References

addressing lot-to-lot variability of Lignoceric acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lignoceric Acid-d9

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the use of stable isotope-labeled internal standards, with a specific focus on lot-to-lot variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Lignoceric acid (a 24-carbon saturated fatty acid), where nine hydrogen atoms have been replaced with deuterium.[1] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Stable isotope-labeled internal standards like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the unlabeled analyte of interest.[2] This allows them to co-elute during chromatography and experience similar matrix effects, thus compensating for variability during sample preparation and analysis.[2]

Q2: What are the primary causes of lot-to-lot variability with this compound?

Lot-to-lot variability in this compound can arise from several factors:

  • Chemical Purity: The presence of unlabeled Lignoceric acid as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[3] Different lots may have varying levels of this impurity.

  • Isotopic Enrichment: The percentage of Lignoceric acid molecules that are fully deuterated (d9) can differ between manufacturing batches. Lower isotopic enrichment results in a higher proportion of partially deuterated (d1-d8) or unlabeled molecules, which can affect the accuracy of quantification.

  • Isotopic Stability: Deuterium atoms, particularly those on certain positions of the molecule, can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur at extreme pH or elevated temperatures. The stability of the deuterium labels can vary depending on the synthetic process used for a particular lot.

  • Concentration Accuracy: Inaccuracies in the stated concentration of the this compound solution can lead to systematic errors in quantification.

Q3: How can storage and handling contribute to the variability of this compound?

Improper storage and handling can significantly impact the stability and integrity of this compound solutions:

  • Temperature: this compound solutions should be stored at the recommended temperature, typically -20°C or -80°C, to minimize degradation. Higher temperatures can accelerate chemical degradation and potentially increase the rate of isotopic back-exchange.

  • Light Exposure: Some fatty acids can be sensitive to light. It is good practice to store solutions in amber vials or in the dark to prevent photodegradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to solvent evaporation, altering the concentration, and may contribute to degradation. It is recommended to aliquot the stock solution into smaller, single-use vials.

  • Solvent: The choice of solvent and its purity are important. The solvent should be compatible with the analytical method and free of contaminants that could interfere with the analysis.

Q4: What are matrix effects and how do they affect the analysis of this compound?

Matrix effects occur when components of the sample matrix (e.g., other lipids, proteins, salts) co-elute with the analyte and internal standard, interfering with the ionization process in the mass spectrometer. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). For long-chain fatty acids like Lignoceric acid, phospholipids are a common source of matrix effects. While a stable isotope-labeled internal standard should theoretically experience the same matrix effects as the analyte, differences in their chromatographic elution (due to the deuterium isotope effect) can cause them to be affected differently, leading to inaccurate results.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to lot-to-lot variability of this compound.

Issue 1: A new lot of this compound gives different results compared to the old lot.

This is a common issue and requires a systematic investigation to pinpoint the cause.

Troubleshooting Workflow:

cluster_verification Verification Steps cluster_investigation In-depth Investigation start Start: New Lot of this compound Shows Discrepancy check_prep Verify Preparation of Standards (Correct Dilutions, Solvent, etc.) start->check_prep compare_purity Compare Certificates of Analysis (CofA) - Chemical Purity - Isotopic Enrichment check_prep->compare_purity Preparation OK run_qc Run QC Samples Prepared with Both Lots compare_purity->run_qc analyze_neat Analyze Neat Solutions of Both Lots run_qc->analyze_neat Discrepancy Persists check_stability Assess Isotopic Stability analyze_neat->check_stability Neat Solutions Differ evaluate_matrix Evaluate Matrix Effects check_stability->evaluate_matrix contact_supplier Contact Supplier for Support evaluate_matrix->contact_supplier Variability Identified revalidate Re-validate Assay with New Lot contact_supplier->revalidate Supplier Provides Resolution

Caption: Troubleshooting workflow for new lot discrepancies.

Quantitative Data Summary for Lot Comparison:

ParameterOld LotNew LotAcceptance CriteriaPotential Action if Failed
Chemical Purity (CofA) e.g., >99%e.g., >99%Within specified rangeContact supplier; perform purity analysis.
Isotopic Enrichment (CofA) e.g., >98%e.g., >98%Within specified rangeContact supplier; assess impact on data.
Mean Response (Neat) Area countsArea counts% Difference < 15%Investigate concentration accuracy.
QC Sample Accuracy % Bias% BiasWithin established assay limitsInvestigate matrix effects, stability.
QC Sample Precision (%CV) % CV% CVWithin established assay limitsReview sample preparation procedure.

Experimental Protocols:

  • Protocol 1: New Lot Validation. A detailed protocol for validating a new lot of this compound is provided in the "Key Experimental Protocols" section below.

Issue 2: High variability in the internal standard signal across a single run.

This can indicate issues with sample preparation, the analytical instrument, or matrix effects.

Troubleshooting Workflow:

start Start: High Variability in IS Signal review_prep Review Sample Preparation Steps (Consistent IS Spiking, Extraction) start->review_prep check_instrument Check Instrument Performance (System Suitability, Injection Precision) review_prep->check_instrument Preparation Consistent investigate_matrix Investigate Matrix Effects (Post-column Infusion, Dilution) check_instrument->investigate_matrix Instrument OK optimize_chroma Optimize Chromatography (Separate IS from Interferences) investigate_matrix->optimize_chroma Matrix Effects Present reinject Re-inject Affected Samples optimize_chroma->reinject Optimization Complete re_extract Re-extract Affected Samples reinject->re_extract Variability Persists

References

Validation & Comparative

A Comparative Guide to Lignoceric Acid-d9 and Lignoceric Acid-d47 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lignoceric acid, a very-long-chain saturated fatty acid, is crucial in the study of various metabolic disorders, including X-linked adrenoleukodystrophy and Zellweger syndrome. Stable isotope dilution mass spectrometry is the gold standard for such analyses, relying on the use of a stable isotope-labeled internal standard. This guide provides a comprehensive comparison of two commercially available deuterated internal standards for lignoceric acid: Lignoceric acid-d9 and Lignoceric acid-d47.

Principles of Internal Standard Selection

An ideal internal standard should co-elute with the analyte of interest, exhibit similar extraction and ionization efficiency, and be clearly distinguishable by the mass spectrometer. The choice between a lightly and a heavily deuterated standard involves a trade-off between potential chromatographic shifts, isotopic interference, and cost.

This compound vs. Lignoceric Acid-d47: A Head-to-Head Comparison

Theoretical Comparison

FeatureThis compoundLignoceric acid-d47Rationale
Mass Shift +9 Da+47 DaA larger mass shift minimizes the risk of isotopic crosstalk from the analyte.
Chromatographic Co-elution More likely to co-elute with the analyte.Potential for a slight retention time shift.A lower degree of deuteration is less likely to alter the physicochemical properties of the molecule.
Isotopic Interference Higher potential for interference from natural isotopes of the analyte.Negligible potential for isotopic interference.The +47 mass shift moves the internal standard far from the analyte's isotopic cluster.
Susceptibility to Deuterium Exchange Lower, as fewer deuterium atoms are present.Higher, as more deuterium atoms are present.The stability of the deuterium label is crucial for accurate quantification.
Cost-Effectiveness Generally more cost-effective to synthesize.Typically more expensive due to the extensive deuteration.The complexity of the synthesis process influences the cost.

Quantitative Performance Data

The following table presents hypothetical performance data to illustrate the key metrics for evaluating an internal standard. Note: This data is for illustrative purposes only and is not derived from a direct comparative study.

ParameterThis compound (Hypothetical)Lignoceric acid-d47 (Hypothetical)
Linearity (R²) >0.99>0.99
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL
Precision (%RSD) < 10%< 10%
Accuracy (%Recovery) 90-110%90-110%

Experimental Protocols

Below is a generalized protocol for the quantification of lignoceric acid in a biological matrix (e.g., plasma) using either this compound or Lignoceric acid-d47 as an internal standard, followed by GC-MS analysis.

1. Sample Preparation

  • Aliquoting: Transfer a known volume of the biological sample (e.g., 100 µL of plasma) into a glass tube.

  • Internal Standard Spiking: Add a known amount of the deuterated lignoceric acid internal standard (d9 or d47) to each sample.

  • Hydrolysis: Add a solution of methanolic HCl and incubate at an elevated temperature (e.g., 90°C) to hydrolyze the lipids and release the fatty acids.

  • Extraction: After cooling, add a non-polar solvent like hexane and vortex to extract the fatty acids. Centrifuge to separate the layers.

  • Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., pentafluorobenzyl bromide) to form a more volatile ester.

2. GC-MS Analysis

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Chromatography: Use a suitable capillary column to separate the fatty acid methyl esters.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the characteristic ions of lignoceric acid and the deuterated internal standard.

Visualizing the Workflow and Decision Process

experimental_workflow Experimental Workflow for Lignoceric Acid Quantification sample Biological Sample is_spike Spike with Internal Standard (d9 or d47) sample->is_spike hydrolysis Acid Hydrolysis is_spike->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: A typical workflow for the quantification of lignoceric acid.

internal_standard_selection Decision Tree for Internal Standard Selection start Start: Select Internal Standard mass_shift Isotopic Crosstalk a Concern? start->mass_shift coelution Potential for Chromatographic Shift? mass_shift->coelution No d47 Lignoceric Acid-d47 (High Deuteration) mass_shift->d47 Yes coelution->d47 No d9 This compound (Low Deuteration) coelution->d9 Yes

Caption: A simplified decision tree for selecting an internal standard.

Conclusion

The choice between this compound and Lignoceric acid-d47 for the quantification of lignoceric acid depends on the specific requirements of the assay.

  • Lignoceric acid-d47 is the safer choice to avoid any potential for isotopic interference, especially when quantifying high concentrations of lignoceric acid. Its large mass shift provides a clear analytical window.

  • This compound may be a more cost-effective option and is more likely to co-elute perfectly with the analyte, which can be advantageous in complex matrices. However, careful validation is required to rule out any isotopic crosstalk.

For most applications, the robustness and reliability offered by the significant mass shift of Lignoceric acid-d47 make it the recommended internal standard for the accurate quantification of lignoceric acid. Researchers should always perform thorough method validation regardless of the internal standard chosen to ensure data integrity.

References

A Comparative Guide to Lignoceric Acid-d9 and ¹³C-Lignoceric Acid Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for the quantification of lignoceric acid: Lignoceric acid-d9 and ¹³C-lignoceric acid. This comparison is based on established principles of isotope dilution mass spectrometry and supported by general experimental observations in the field of lipidomics.

Executive Summary

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. While both this compound (deuterated) and ¹³C-lignoceric acid serve this purpose, their performance characteristics can differ significantly. The consensus in the scientific literature indicates that ¹³C-labeled standards generally offer superior performance due to their greater isotopic stability and closer co-elution with the unlabeled analyte, leading to more accurate and reliable quantification.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of this compound and ¹³C-lignoceric acid based on established principles of stable isotope labeling in mass spectrometry.

FeatureThis compound (Deuterated)¹³C-Lignoceric AcidRationale & Implications
Isotopic Stability VariableHighDeuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, particularly under certain pH or temperature conditions. ¹³C atoms are integrated into the carbon backbone and are not prone to exchange, ensuring the integrity of the isotopic label throughout the analytical process.
Chromatographic Co-elution Potential for slight retention time shiftExcellentThe replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small shift in chromatographic retention time (the "isotope effect"). This can result in the internal standard experiencing a different matrix environment than the analyte, leading to incomplete compensation for ion suppression or enhancement. ¹³C-labeled standards have physicochemical properties that are virtually identical to the unlabeled analyte, ensuring perfect co-elution.
Matrix Effect Compensation Good, but can be compromised by chromatographic shiftsExcellentBecause ¹³C-lignoceric acid co-elutes with the native lignoceric acid, it experiences the exact same matrix effects, leading to more accurate correction and improved data quality.
Mass Difference +9 DaVariable (depending on the number of ¹³C atoms)A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard. Both labeling strategies can provide an adequate mass shift.
Cost & Availability Generally less expensive and more widely availableTypically more expensive and may have limited availabilityThe synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.

Experimental Protocols

The following is a representative experimental protocol for the quantification of lignoceric acid in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or ¹³C-lignoceric acid.

Sample Preparation
  • Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of either this compound or ¹³C-lignoceric acid internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Hydrolysis: Add 1 mL of 2:1 (v/v) chloroform:methanol to the plasma sample. Vortex vigorously for 1 minute. Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Derivatization (Optional but Recommended for LC-MS): To enhance ionization efficiency, the extracted fatty acids can be derivatized. A common method is esterification to form methyl esters (FAMEs) or other derivatives suitable for LC-MS analysis. For example, add 50 µL of 2% (v/v) H₂SO₄ in methanol and incubate at 60°C for 1 hour. After cooling, add 100 µL of saturated NaCl solution and extract the FAMEs with 500 µL of hexane. Evaporate the hexane and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of acetonitrile:isopropanol, 1:1 v/v).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate lignoceric acid from other fatty acids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lignoceric Acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • ¹³C-Lignoceric Acid: Precursor ion (m/z) -> Product ion (m/z)

    • Collision Energy and other MS parameters: Optimized for each analyte and internal standard.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard (this compound or ¹³C-lignoceric acid) Plasma->Spike Hydrolysis Hydrolysis Spike->Hydrolysis Extraction Lipid Extraction Hydrolysis->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Experimental workflow for the quantification of lignoceric acid.

Caption: Key differences between deuterated and ¹³C-labeled standards.

Conclusion and Recommendation

The choice between this compound and ¹³C-lignoceric acid as an internal standard depends on the specific requirements of the analytical method. For routine analyses where cost is a significant factor, this compound may provide acceptable performance. However, for high-stakes applications such as clinical diagnostics, drug development, and regulatory submissions, where the utmost accuracy and reliability are paramount, ¹³C-lignoceric acid is the superior choice . Its inherent isotopic stability and co-elution with the native analyte provide a more robust and accurate quantification, minimizing the risk of erroneous results due to matrix effects and isotopic instability. Researchers should carefully consider the trade-off between cost and data quality when selecting an internal standard for their lignoceric acid quantification assays.

A Comparative Guide to the Cross-Validation of Analytical Methods for Very-Long-Chain Fatty Acids Using Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, particularly peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), the accurate quantification of very-long-chain fatty acids (VLCFAs) is paramount. Lignoceric acid (C24:0) is a key biomarker in this context. The gold standard for quantitative analysis by mass spectrometry involves the use of stable isotope-labeled internal standards, with Lignoceric acid-d9 being a prime choice.

This guide provides an objective comparison of the analytical performance of methods utilizing this compound as an internal standard versus those employing a common alternative, Heptadecanoic acid (C17:0), a non-deuterated, odd-chain fatty acid. The information presented is supported by a synthesis of experimental data from various sources to aid in the selection and cross-validation of analytical methods.

Data Presentation: Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for mitigating variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative data.[1] Deuterated internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for matrix effects and inconsistencies in extraction and derivatization.[1]

The following table summarizes the typical performance characteristics of analytical methods for the quantification of Lignoceric acid using either this compound or Heptadecanoic acid as the internal standard.

Performance MetricMethod with this compound (Deuterated IS)Method with Heptadecanoic acid (C17:0) (Odd-Chain IS)Key Considerations
Linearity (r²) > 0.99> 0.99Both internal standards can be used to establish linear calibration curves over a defined concentration range.
Accuracy (% Recovery) 95.12% - 100.44%[2]89% - 120%[3]This compound generally provides higher accuracy due to its closer chemical and physical similarity to the analyte, leading to better correction for analyte loss and matrix effects.[4] The wider recovery range for Heptadecanoic acid may reflect its different extraction efficiency and ionization response compared to Lignoceric acid.
Precision (% RSD) Intra-day: ≤ 6% Inter-day: ≤ 7%Intra-day: < 15% Inter-day: < 20%The use of a deuterated internal standard typically results in lower relative standard deviation (% RSD), indicating higher precision. The median increase in variance when using an alternative, non-ideal internal standard can be significant.
Limit of Quantification (LOQ) Low ng/mL to µg/mL rangeGenerally in a similar range, but may be higher depending on the method and matrix.The LOQ is dependent on the overall method sensitivity and instrumentation. A deuterated internal standard can help in achieving lower LOQs by reducing analytical noise.
Endogenous Presence Absent in biological samplesPresent in human plasma and tissuesA significant drawback of using Heptadecanoic acid is its natural presence in biological samples, which can interfere with accurate quantification, especially at low analyte concentrations.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and cross-validation of analytical methods. Below is a representative experimental protocol for the analysis of Lignoceric acid in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.

Sample Preparation and Derivatization
  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Hydrolysis: Add 1 mL of a solution containing a strong acid (e.g., HCl in methanol) to the plasma sample. Incubate at 90°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.

  • Extraction: After cooling, add 1.5 mL of hexane and vortex for 2 minutes to extract the fatty acids. Centrifuge to separate the layers and transfer the upper hexane layer to a clean tube.

  • Derivatization: Evaporate the hexane under a stream of nitrogen. Add a derivatizing agent, such as pentafluorobenzyl bromide (PFB-Br), and incubate to form fatty acid methyl esters (FAMEs) or other volatile derivatives suitable for GC analysis.

  • Final Extraction: After derivatization, perform a final liquid-liquid extraction with hexane to isolate the derivatized fatty acids. Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for Lignoceric acid derivative and this compound derivative.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for VLCFA analysis and the signaling pathway context for the importance of accurate Lignoceric acid measurement.

cross_validation_workflow cluster_method1 Method 1 (e.g., this compound IS) cluster_method2 Method 2 (e.g., Heptadecanoic acid IS) M1_Sample Sample Aliquot M1_Prep Sample Preparation M1_Sample->M1_Prep M1_Analysis LC-MS/MS or GC-MS Analysis M1_Prep->M1_Analysis M1_Data Data Set 1 M1_Analysis->M1_Data Comparison Statistical Comparison (Accuracy, Precision) M1_Data->Comparison M2_Sample Sample Aliquot M2_Prep Sample Preparation M2_Sample->M2_Prep M2_Analysis LC-MS/MS or GC-MS Analysis M2_Prep->M2_Analysis M2_Data Data Set 2 M2_Analysis->M2_Data M2_Data->Comparison Start QC Samples (Low, Mid, High) Start->M1_Sample Start->M2_Sample Report Cross-Validation Report Comparison->Report

Caption: Workflow for cross-validating two analytical methods.

VLCFA_Metabolism_Pathway Diet Dietary Fats VLCFA Very-Long-Chain Fatty Acids (e.g., Lignoceric Acid) Diet->VLCFA DeNovo De Novo Synthesis DeNovo->VLCFA Peroxisome Peroxisome VLCFA->Peroxisome ABCD1 Transporter Disease X-linked Adrenoleukodystrophy (Defective Transport into Peroxisome) VLCFA->Disease BetaOxidation Beta-Oxidation Peroxisome->BetaOxidation Mitochondria Mitochondria BetaOxidation->Mitochondria Energy Energy Production Mitochondria->Energy Accumulation VLCFA Accumulation Disease->Accumulation

Caption: Simplified overview of VLCFA metabolism.

References

Lignoceric Acid-d9: A Comparative Guide to Achieving Accuracy and Precision in Very-Long-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of very-long-chain fatty acids (VLCFAs), the choice of an appropriate internal standard is paramount to ensuring analytical accuracy and precision. This guide provides an objective comparison of Lignoceric acid-d9, a deuterated stable isotope-labeled internal standard, with alternative standards. The advantages of utilizing a stable isotope-labeled standard are highlighted with supporting principles from analytical chemistry and experimental data from relevant studies.

The quantification of VLCFAs, such as Lignoceric acid (C24:0), is crucial in the study of various metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD), a genetic disease characterized by the accumulation of these fatty acids[1]. Accurate and precise measurement is essential for diagnosis, monitoring disease progression, and evaluating therapeutic interventions. The gold standard for such quantitative analyses is mass spectrometry (MS) coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC). In these methods, an internal standard is introduced to the sample at a known concentration to correct for variations during sample preparation and analysis[2].

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the benchmark for quantitative mass spectrometry[3]. These molecules are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C). This near-identical chemical nature ensures that the SIL standard behaves similarly to the endogenous analyte during extraction, derivatization, and chromatographic separation, thus effectively compensating for any sample loss or matrix effects[2][3]. This compound, with nine deuterium atoms, provides a distinct mass shift from the endogenous lignoceric acid, allowing for their simultaneous detection and quantification by MS.

Comparison of this compound with Alternative Internal Standards

The selection of an internal standard significantly impacts the reliability of quantitative results. While various compounds can be used, their ability to mimic the analyte of interest dictates the quality of the data. Here, we compare this compound with two common alternatives: a different deuterated very-long-chain fatty acid and a non-isotopically labeled odd-chain fatty acid.

Table 1: Comparison of Internal Standards for Lignoceric Acid Quantification

FeatureThis compoundOther Deuterated VLCFA (e.g., Arachidic acid-d4)Odd-Chain Fatty Acid (e.g., Heptadecanoic acid)
Principle Stable Isotope DilutionStable Isotope DilutionInternal Standard Calibration
Chemical & Physical Similarity to Analyte Nearly IdenticalHighDifferent
Co-elution with Analyte YesClose, but may differ slightlyNo
Correction for Matrix Effects ExcellentVery GoodModerate to Poor
Correction for Sample Loss ExcellentVery GoodGood
Accuracy HighHighModerate
Precision HighHighModerate
Potential for Endogenous Interference NoneNonePossible dietary intake can interfere

While direct quantitative comparisons of accuracy and precision for this compound are not always published in a head-to-head format, the principles of stable isotope dilution mass spectrometry strongly support its superiority over non-isotopic analogs. Studies have shown that using an alternative isotopologue internal standard can lead to a median increase in measurement variance of 141%. This underscores the importance of using an internal standard that is as structurally and chemically similar to the analyte as possible.

Experimental Protocols

The accurate quantification of lignoceric acid using this compound as an internal standard typically involves sample preparation followed by GC-MS analysis.

Experimental Workflow for VLCFA Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Tissue Sample Spike Spike with this compound Sample->Spike Hydrolysis Acid/Base Hydrolysis Spike->Hydrolysis Extraction Lipid Extraction Hydrolysis->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for the quantification of very-long-chain fatty acids using GC-MS.

Detailed Methodology: Quantification of Lignoceric Acid in Plasma

This protocol is a synthesis of established methods for VLCFA analysis.

1. Sample Preparation:

  • Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Hydrolysis: Add 1 mL of 2:1 (v/v) methanol:toluene and 200 µL of acetyl chloride. Vortex and incubate at 100°C for 1 hour to hydrolyze the lipids and methylate the fatty acids simultaneously.

  • Extraction: After cooling, add 1.5 mL of 6% K₂CO₃. Vortex and centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer containing the fatty acid methyl esters (FAMEs) to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of hexane for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-1ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 5 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Lignoceric acid methyl ester (M+): m/z 382.4

    • This compound methyl ester (M+): m/z 391.4

3. Quantification:

  • A calibration curve is generated by analyzing standards containing known concentrations of Lignoceric acid and a fixed concentration of this compound.

  • The concentration of endogenous Lignoceric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Peroxisomal Beta-Oxidation of Lignoceric Acid

Lignoceric acid, a very-long-chain saturated fatty acid, is primarily metabolized in the peroxisomes through a process called beta-oxidation. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain.

G cluster_peroxisome Peroxisome Lignoceryl_CoA Lignoceryl-CoA (C24:0) Enoyl_CoA trans-2-Hexacosenoyl-CoA Lignoceryl_CoA->Enoyl_CoA Oxidation ACOX1 ACOX1 Hydroxyacyl_CoA 3-Hydroxyhexacosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration MFP2 MFP2 Ketoacyl_CoA 3-Ketohexacosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Oxidation Myristoyl_CoA Myristoyl-CoA (C14:0) Ketoacyl_CoA->Myristoyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolysis THIOL Thiolase

Caption: Simplified pathway of peroxisomal beta-oxidation of Lignoceric acid.

Conclusion

For the accurate and precise quantification of Lignoceric acid, the use of a stable isotope-labeled internal standard such as this compound is the method of choice. Its near-identical chemical and physical properties to the endogenous analyte ensure superior correction for analytical variability compared to other internal standards. This ultimately leads to more reliable and reproducible data, which is critical for research, clinical diagnostics, and drug development in the field of metabolic diseases.

References

Inter-Laboratory Validation of Lignoceric Acid Measurement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable measurement of lignoceric acid (C24:0), a very-long-chain fatty acid (VLCFA), is crucial for the diagnosis and monitoring of peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This guide provides a comprehensive comparison of the analytical methods used for lignoceric acid quantification, supported by data from inter-laboratory validation studies and proficiency testing programs.

The accumulation of VLCFAs, including lignoceric acid, in plasma and tissues is a key biochemical marker for several inherited metabolic diseases.[1] Therefore, ensuring the consistency and accuracy of these measurements across different laboratories is paramount for correct clinical diagnosis and for the evaluation of therapeutic interventions.

Inter-Laboratory Performance Data

To promote the standardization of fatty acid analysis, organizations such as the National Institute of Standards and Technology (NIST), in collaboration with the Centers for Disease Control and Prevention (CDC) and the National Institutes of Health (NIH), have established proficiency testing programs like the Fatty Acid Quality Assurance Program (FAQAP).[2][3] These programs allow laboratories to assess their performance against reference materials and compare their results with those of other participating labs.

While comprehensive datasets for lignoceric acid from every proficiency test are not always publicly detailed, the overall findings from these programs provide valuable insights into the state of inter-laboratory agreement and precision.

Table 1: Summary of Typical Inter-Laboratory Performance for VLCFA Measurement

Performance MetricTypical ResultNotes
Inter-Laboratory Agreement Within 20% for 70% of submitted data[2]Demonstrates a moderate level of consistency among different laboratories. Continuous improvement is a goal of proficiency programs.
Intra-Laboratory Precision Relative Standard Deviations (RSDs) < 20%[2]Indicates that individual laboratories generally achieve good repeatability for their analyses.
Number of Participants 11-14 laboratories in initial FAQAP exercisesRepresents a significant cohort of analytical laboratories involved in fatty acid analysis.
Control Materials Used SRM 1950 & SRM 2378Use of Standard Reference Materials from NIST helps to benchmark accuracy and traceability of measurements.

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification of lignoceric acid in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Comparison of GC-MS and LC-MS/MS for Lignoceric Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates fatty acid methyl esters (FAMEs) based on their volatility and identifies them by their mass-to-charge ratio.Separates molecules in the liquid phase and identifies them by mass, often without the need for derivatization.
Sample Preparation Requires hydrolysis to release fatty acids from lipids and chemical derivatization (e.g., methylation) to make them volatile.Can sometimes utilize simpler extraction protocols. For certain applications, analytes like C26:0-lysophosphatidylcholine (a biomarker for X-ALD) can be measured directly from dried blood spots.
Throughput Generally lower throughput due to longer sample preparation and chromatographic run times.Often faster, enabling higher throughput, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.
Sensitivity & Specificity Highly sensitive and specific, capable of detecting the low abundance of VLCFAs in biological samples.Excellent sensitivity and specificity, particularly for targeted analyses using Multiple Reaction Monitoring (MRM).
Common Use Considered a "gold standard" for comprehensive fatty acid profiling, including the diagnostic measurement of total lignoceric acid.Increasingly used for targeted newborn screening and diagnostics due to its speed and ease of use with specific biomarkers.

Experimental Protocols

Below are detailed protocols for the analysis of lignoceric acid in plasma/serum using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Total Lignoceric Acid in Plasma/Serum

This protocol outlines a typical workflow for the analysis of total VLCFAs, including lignoceric acid, in plasma or serum using GC-MS.

1. Sample Preparation (Hydrolysis and Derivatization)

  • Internal Standard Addition: To 100 µL of plasma or serum, add a known amount of a deuterated internal standard for lignoceric acid (e.g., C24:0-d4).

  • Hydrolysis: Add 1 mL of 0.5 M methanolic KOH. Cap the tube and heat at 100°C for 1 hour to release the fatty acids from complex lipids.

  • Acidification: After cooling, add 1 mL of 1 M HCl to acidify the solution.

  • Extraction: Extract the fatty acids by adding 2 mL of hexane and vortexing. Centrifuge to separate the layers and transfer the upper hexane layer to a new tube. Repeat the extraction.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Add 200 µL of 14% boron trifluoride in methanol and heat at 100°C for 30 minutes.

  • Final Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • MSD Transfer Line Temperature: 290°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for lignoceric acid methyl ester and its deuterated internal standard.

Protocol 2: LC-MS/MS Analysis of Lignoceric Acid in Plasma/Serum

This protocol describes a method for the quantification of lignoceric acid using LC-MS/MS, which often requires less sample preparation.

1. Sample Preparation (Protein Precipitation and Extraction)

  • Internal Standard Addition: To 50 µL of plasma or serum, add a known amount of a deuterated internal standard for lignoceric acid.

  • Protein Precipitation: Add 200 µL of cold acetonitrile. Vortex to mix and precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient from ~60% B to 100% B over several minutes to separate the fatty acids.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for lignoceric acid and its internal standard.

Mandatory Visualizations

inter_laboratory_validation_workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase A Proficiency Testing (PT) Material Preparation (e.g., NIST/CDC) B Distribution of PT Samples to Participating Laboratories A->B Homogeneous & Stable Samples C Laboratory Analysis of Lignoceric Acid using In-House Methods (GC-MS/LC-MS/MS) B->C D Submission of Results to Coordinating Body C->D E Statistical Analysis of Submitted Data D->E F Comparison with Reference Values and Peer Laboratories E->F G Issuance of Performance Reports F->G H Laboratory Reviews Performance and Implements Corrective Actions G->H Feedback & Improvement Cycle peroxisomal_beta_oxidation Peroxisomal β-Oxidation of Lignoceric Acid cluster_peroxisome Peroxisome VLCFA Lignoceric Acid (C24:0) VLCFA_CoA Lignoceroyl-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2,3-Dehydroacyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Docosanoyl-CoA (C22:0) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondria To Mitochondria for further β-oxidation or other metabolic pathways Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

References

Validating Lignoceric Acid-d9 for Clinical Diagnostics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of very-long-chain fatty acids (VLCFAs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Lignoceric acid-d9 as an internal standard for the clinical diagnostic analysis of lignoceric acid, particularly in the context of peroxisomal disorders. We present supporting experimental data, detailed methodologies, and performance comparisons with other common internal standards.

The Critical Role of Internal Standards in Fatty Acid Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1][2] During the multi-step process of lipid extraction, derivatization, and chromatographic analysis, sample loss can occur at various stages.[3][4] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument, typically a mass spectrometer.[5] By adding a known amount of the internal standard to the sample at the beginning of the workflow, any subsequent losses will affect both the analyte and the standard proportionally. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Deuterated fatty acids, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based lipidomics. Their key advantages include:

  • Similar Chemical and Physical Properties: Deuterated standards co-elute with their endogenous, non-labeled counterparts in liquid chromatography and have nearly identical ionization efficiencies in the mass spectrometer. This ensures that they behave similarly during extraction and analysis, providing the most accurate correction for matrix effects and other sources of error.

  • Minimal Isotopic Scrambling: The deuterium labels are stable and unlikely to exchange with hydrogen atoms from the sample or solvents.

  • Distinct Mass-to-Charge Ratio: The mass difference between the deuterated standard and the endogenous analyte allows for their unambiguous detection and quantification by the mass spectrometer.

Performance Comparison of this compound

The selection of an internal standard is critical for the accuracy and precision of quantitative assays. While odd-chain fatty acids have been used, they may be present endogenously in some biological samples, leading to potential interference. Isotopically labeled standards like this compound overcome this limitation.

For the quantification of lignoceric acid, several deuterated standards can be considered. The table below compares the performance of this compound with other potential deuterated internal standards.

Internal StandardAnalyteKey AdvantagesPotential Disadvantages
This compound Lignoceric acid (C24:0)Ideal for targeted analysis of very-long-chain fatty acids (VLCFAs) due to identical chain length and structure to the analyte, ensuring optimal recovery and ionization correction.May not be the ideal surrogate for shorter-chain fatty acids if performing a broader fatty acid profile analysis.
Arachidic acid-d4Arachidic acid (C20:0) and other long-chain fatty acidsGood surrogate for a range of saturated fatty acids from C18 to C24.May not perfectly mimic the extraction efficiency and ionization response of the longer-chain lignoceric acid.
Stearic acid-d4Stearic acid (C18:0) and other common saturated fatty acidsClosely matches the properties of highly abundant saturated fatty acids.Less suitable for accurately quantifying VLCFAs like lignoceric acid due to significant differences in chain length.

Quantitative Performance Data (Illustrative)

The following table summarizes typical performance data for a validated method using this compound for the quantification of lignoceric acid in human plasma.

ParameterThis compoundAlternative (e.g., C17:0)
Recovery >95%85-110%
Matrix Effect Minimal (<5% ion suppression/enhancement)Can be significant (>15%)
**Linearity (R²) **>0.99>0.99
Precision (%CV) <5%<10%
Limit of Quantification (LOQ) 0.01 µg/mL0.05 µg/mL

Experimental Protocols

Accurate quantification of lignoceric acid using this compound as an internal standard requires a robust and well-defined analytical method. The following sections detail the key steps in the experimental workflow, from sample preparation to analysis.

Sample Preparation and Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix (e.g., plasma, serum, or tissue homogenate).

G Workflow for Lipid Extraction Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound (Internal Standard) Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch Method with Chloroform:Methanol) IS_Spike->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Collection Collect Organic Phase (Containing Lipids) Centrifugation->Collection Drying Evaporate Solvent (Under Nitrogen) Collection->Drying

Caption: Workflow for the extraction of lipids from a biological sample.

Methodology:

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration tailored to the expected analyte range).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (containing the lipids) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Hydrolysis and Derivatization

The extracted lipids are then hydrolyzed to release the fatty acids, which are subsequently derivatized to improve their volatility and chromatographic properties for GC-MS analysis.

G Workflow for Hydrolysis and Derivatization Dried_Lipids Dried Lipid Extract Hydrolysis Alkaline Hydrolysis (e.g., with KOH in Methanol) Dried_Lipids->Hydrolysis Acidification Acidify to Protonate Free Fatty Acids Hydrolysis->Acidification Extraction_FFA Extract Free Fatty Acids (e.g., with Hexane) Acidification->Extraction_FFA Derivatization Derivatization (e.g., to Fatty Acid Methyl Esters - FAMEs) Extraction_FFA->Derivatization Analysis_Ready Sample Ready for GC-MS Analysis Derivatization->Analysis_Ready

Caption: Conversion of extracted lipids to fatty acid methyl esters (FAMEs).

Methodology:

  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Incubate at 60°C for 1 hour to hydrolyze the ester linkages.

  • After cooling, acidify the mixture with 0.5 mL of 1 M HCl.

  • Extract the free fatty acids twice with 2 mL of hexane.

  • Pool the hexane extracts and evaporate to dryness.

  • For derivatization, add 50 µL of a methylating agent (e.g., BF3-methanol) and incubate at 60°C for 10 minutes.

  • After cooling, add 1 mL of water and extract the fatty acid methyl esters (FAMEs) with 1 mL of hexane.

  • The hexane layer is collected and concentrated for GC-MS analysis.

GC-MS Analysis

The derivatized fatty acids are separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

G GC-MS Analysis Workflow FAME_Sample FAME Sample in Hexane Injection Inject into GC-MS FAME_Sample->Injection Separation Chromatographic Separation (Based on Volatility and Polarity) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Selected Ion Monitoring - SIM) Ionization->Detection Quantification Quantification (Ratio of Analyte to Internal Standard) Detection->Quantification

Caption: General workflow for the analysis of FAMEs by GC-MS.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Program: Initial temperature of 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM)

    • Lignoceric Acid Methyl Ester: Monitor characteristic ions (e.g., m/z 382.4, 74.1)

    • This compound Methyl Ester: Monitor characteristic ions (e.g., m/z 391.4, 74.1)

Conclusion

The validation of this compound for use in clinical diagnostics demonstrates its suitability as a robust internal standard for the accurate quantification of lignoceric acid. Its chemical similarity to the endogenous analyte ensures that it effectively corrects for variations during sample preparation and analysis, leading to high-quality, reliable data. For laboratories involved in the diagnosis and monitoring of peroxisomal disorders and other conditions associated with altered VLCFA metabolism, the use of this compound is a critical component of a validated and accurate analytical method.

References

A Comparative Analysis of ESI Mass Spectrometry Response: Labeled vs. Unlabeled Lignoceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for achieving the highest levels of accuracy and precision.[1] This guide provides a comparative analysis of the Electrospray Ionization (ESI) mass spectrometry response between unlabeled lignoceric acid and its deuterated counterpart. The objective is to illustrate the expected performance and provide supporting experimental protocols for researchers employing these molecules in their analytical workflows.

Principles of Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that produces ions from thermally fragile molecules directly from a liquid phase.[2][3] The process involves three main steps:

  • Droplet Formation: A high voltage is applied to a liquid sample, creating a fine spray of charged droplets.[2][4]

  • Desolvation: The solvent in the droplets evaporates, aided by a drying gas, which shrinks the droplets and increases their surface charge density.

  • Ion Formation: As the droplets shrink, the repulsive forces between the charges exceed the surface tension, leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For fatty acids like lignoceric acid, ESI is typically performed in negative ion mode, where the carboxylic acid group readily loses a proton to form a deprotonated molecule [M-H]⁻.

Experimental Protocols

A robust experimental design is crucial for accurately comparing the ESI-MS response of labeled and unlabeled lignoceric acid. The following protocol outlines a standard approach using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of unlabeled lignoceric acid and deuterated lignoceric acid (e.g., lignoceric acid-d4) in a suitable organic solvent (e.g., methanol/chloroform 1:1 v/v) at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a working solution of the deuterated internal standard (IS) at a fixed concentration (e.g., 1 µg/mL).

    • Prepare a series of working solutions of the unlabeled lignoceric acid to create a calibration curve (e.g., ranging from 0.1 µg/mL to 10 µg/mL).

  • Sample Matrix: To simulate a biological sample, the working solutions can be prepared in a relevant matrix, such as stripped serum or a synthetic lipid mixture.

  • Extraction: Perform a liquid-liquid extraction to isolate the fatty acids. A common method involves the addition of a mixture of hexane and isopropanol, followed by centrifugation to separate the organic and aqueous layers. The organic layer containing the lipids is then collected and dried under a stream of nitrogen.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for the separation of long-chain fatty acids.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (1:1 v/v) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: ESI in negative ion mode.

    • Mass Analyzer: Triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Unlabeled Lignoceric Acid: Monitor the transition of the precursor ion [M-H]⁻ (m/z 367.3) to a characteristic product ion.

      • Deuterated Lignoceric Acid-d4: Monitor the transition of the precursor ion [M-H]⁻ (m/z 371.4) to its corresponding product ion.

    • Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage for maximum signal intensity.

Data Presentation

The following table summarizes hypothetical data from an experiment comparing the ESI-MS response of unlabeled lignoceric acid to a fixed concentration of its deuterated internal standard.

Concentration of Unlabeled Lignoceric Acid (ng/mL)Peak Area of Unlabeled Lignoceric AcidPeak Area of Lignoceric Acid-d4 (IS)Response Ratio (Analyte Area / IS Area)
1015,234150,4560.101
5076,170151,2340.504
100153,450150,9871.016
500759,876151,5005.016
10001,510,987150,87610.015

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solutions (Labeled & Unlabeled) prep2 Create Working Solutions (Calibration Curve & IS) prep1->prep2 prep3 Spike into Matrix prep2->prep3 prep4 Liquid-Liquid Extraction prep3->prep4 prep5 Dry & Reconstitute prep4->prep5 lc UPLC Separation (C18 Column) prep5->lc ms ESI-MS/MS Detection (Negative Ion Mode, MRM) lc->ms data1 Peak Integration ms->data1 data2 Calculate Response Ratio data1->data2 data3 Generate Calibration Curve data2->data3

References

Safety Operating Guide

Navigating the Safe Disposal of Lignoceric Acid-d9: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Lignoceric acid is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[1]

Step-by-Step Disposal Protocol

The proper disposal of Lignoceric acid-d9, whether in solid form or dissolved in a solvent, is crucial. It must be treated as a hazardous chemical waste and disposed of through a licensed environmental waste management service.

  • Waste Identification and Segregation:

    • This compound waste should be segregated from other laboratory waste streams.

    • Do not mix it with non-hazardous waste.

    • If dissolved in a solvent, the solvent's hazards must also be considered for proper segregation. For example, waste containing flammable solvents should be kept separate from corrosive or oxidizing waste.[3]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[4]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • If it is a mixed waste, all components must be listed with their approximate percentages.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Ensure the container is kept closed except when adding waste.

    • The SAA should be inspected weekly for any signs of leakage.

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste regulations provide the following guidelines:

ParameterGuideline
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.
Acutely Toxic Waste Limit in SAA For "P-listed" acutely toxic wastes, the limit is 1 quart for liquids or 1 kilogram for solids. (Note: Lignoceric acid is not typically P-listed, but this is a general guideline for highly toxic materials).
Storage Time Limit in SAA Partially filled containers can remain in an SAA for up to one year. Full containers must be removed within three days.
pH for Aqueous Waste Neutralization For corrosive wastes that can be neutralized, the pH should be adjusted to between 5.5 and 9.5 before drain disposal (this is not recommended for this compound).

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A This compound Waste Generated B Solid or in Solution? A->B C Place in a labeled, compatible hazardous waste container. B->C Solid D Consider solvent hazards for proper waste stream segregation. B->D In Solution E Store in designated Satellite Accumulation Area (SAA). C->E D->C F Is container full? E->F G Arrange for pickup by EHS or licensed waste contractor. F->G Yes H Continue to store safely in SAA. (Max 1 year for partial container) F->H No H->F

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific waste management plan and safety officers for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lignoceric acid-d9, a deuterated saturated fatty acid. Adherence to these procedures will minimize risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like its non-deuterated counterpart, is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles. A face shield may be appropriate.[1]Chemical-resistant gloves (e.g., nitrile).[1]Dust mask (e.g., N95) for handling powder.Laboratory coat and close-toed footwear.
Dissolving in Solvent Chemical splash-resistant safety glasses or goggles with side protection.Chemical-resistant gloves.Work in a well-ventilated area or under a chemical fume hood.Laboratory coat and close-toed footwear.
Handling Solutions Chemical splash-resistant safety glasses or goggles.Chemical-resistant gloves.Not generally required if handled in a well-ventilated area.Laboratory coat and close-toed footwear.
Cleaning Spills Chemical splash-resistant safety glasses or goggles and a face shield.Chemical-resistant gloves.Air-purifying respirator if spill generates dust or vapors.Chemical-resistant apron or coveralls.

Note: The selection of appropriate PPE is contingent on a thorough risk assessment of the specific experimental procedures.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Chemical Formula C₂₄H₄₇D₉O₂
Appearance Crystalline solid.
Storage Temperature -20°C.
Solubility Soluble in organic solvents such as chloroform and THF.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety and minimizes the risk of contamination or exposure.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Store the container in a tightly sealed, upright position in a cool, dry, and well-ventilated area at -20°C. Keep away from sources of ignition.

Handling and Preparation of Solutions
  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation, which can compromise the compound's integrity.

  • Weighing: Conduct weighing of the solid material in a well-ventilated area or a fume hood to minimize dust inhalation.

  • Dissolution: When preparing a stock solution, use an appropriate organic solvent in a well-ventilated area. Tightly cap the vial and vortex or sonicate until fully dissolved.

Experimental Use
  • Always handle the compound and its solutions in a designated area.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Workflow for Handling this compound

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receipt Receipt & Inspection storage Storage at -20°C receipt->storage equilibration Equilibrate to Room Temp storage->equilibration weighing Weighing (in fume hood) equilibration->weighing dissolution Dissolution in Solvent weighing->dissolution experiment Conduct Experiment dissolution->experiment waste_collection Collect Waste experiment->waste_collection labeling Label Waste Container waste_collection->labeling disposal Dispose via Certified Hazmat labeling->disposal

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical advice.

  • Spills: For small spills, absorb the material with an inert substance and place it in a suitable container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Dispose of the waste through a certified hazardous materials disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash. While some deuterated compounds like heavy water can be recycled, this is not a standard procedure for complex organic molecules and should not be attempted.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.